Dichloropentane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
30586-10-8 |
|---|---|
Molecular Formula |
C5H10Cl2 |
Molecular Weight |
141.04 g/mol |
IUPAC Name |
1,1-dichloropentane |
InChI |
InChI=1S/C5H10Cl2/c1-2-3-4-5(6)7/h5H,2-4H2,1H3 |
InChI Key |
PGEVTVXEERFABN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(Cl)Cl |
flash_point |
106 °F (NFPA, 2010) |
physical_description |
Dichloropentane is a clear colorless to yellow liquid. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Used as a solvent for oil, greases, rubber resins, for degreasing metals and as an insecticide and soil fumigant. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 1,5-Dichloropentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dichloropentane (B10660), with the CAS number 628-76-2, is a versatile bifunctional alkylating agent.[1] Its linear five-carbon chain, terminated by two reactive chlorine atoms, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and its applications, particularly in the synthesis of heterocyclic compounds relevant to the pharmaceutical and agrochemical industries.[1]
Physical and Chemical Properties
1,5-Dichloropentane is a colorless to pale yellow liquid at room temperature.[2] It is characterized by its moderate solubility in organic solvents and limited solubility in water.[2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C5H10Cl2 | [3] |
| Molecular Weight | 141.04 g/mol | [3] |
| Density | 1.106 g/mL at 25 °C | [4] |
| Melting Point | -72 °C | [4] |
| Boiling Point | 182 °C at 760 mmHg | [5] |
| 63-66 °C at 10 mmHg | [4] | |
| Flash Point | 26 °C (78.8 °F) | [5] |
| Water Solubility | Insoluble | [4] |
| Refractive Index (n20/D) | 1.457 | [5] |
| Vapor Pressure | 1.5 hPa at 25 °C | [4] |
| InChI | InChI=1S/C5H10Cl2/c6-4-2-1-3-5-7/h1-5H2 | [2] |
| SMILES | ClCCCCCCl | [2] |
Spectroscopic Data
The structural elucidation of 1,5-dichloropentane and its reaction products relies on various spectroscopic techniques. Below is a summary of its characteristic spectral data.
| Technique | Key Data | Reference(s) |
| ¹H NMR (in CDCl₃) | δ 3.55 (t, 4H, -CH₂Cl), δ 1.85 (quint, 4H, -CH₂-), δ 1.55 (quint, 2H, central -CH₂-) | [6] |
| ¹³C NMR (in CDCl₃) | δ 44.9 (-CH₂Cl), δ 32.2 (-CH₂-), δ 25.8 (central -CH₂-) | [7] |
| Infrared (IR) | 2950-2850 cm⁻¹ (C-H stretch), 1450 cm⁻¹ (C-H bend), 730-650 cm⁻¹ (C-Cl stretch) | [8][9] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) m/z 140. Key fragments: m/z 104 ([M-Cl]⁺), 91, 69, 55, 41. | [10][11] |
Experimental Protocols
Synthesis of 1,5-Dichloropentane from 1,5-Pentanediol (B104693)
A common method for the preparation of 1,5-dichloropentane is the reaction of 1,5-pentanediol with a chlorinating agent such as concentrated hydrochloric acid or thionyl chloride. The following protocol is based on the reaction with hydrochloric acid.[4]
Materials:
-
1,5-Pentanediol
-
Concentrated Hydrochloric Acid
-
Anhydrous Sodium Sulfate
-
5% Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Diethyl Ether
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine 1,5-pentanediol and an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude 1,5-dichloropentane by fractional distillation under reduced pressure.
Caption: Workflow for the synthesis and purification of 1,5-dichloropentane.
Purification by Fractional Distillation
Crude 1,5-dichloropentane can be effectively purified by fractional distillation under reduced pressure to remove unreacted starting materials and byproducts.
Procedure:
-
Set up a fractional distillation apparatus with a vacuum source.
-
Place the crude 1,5-dichloropentane in the distillation flask.
-
Slowly reduce the pressure to the desired level (e.g., 10 mmHg).
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the boiling point of 1,5-dichloropentane at the given pressure (63-66 °C at 10 mmHg).[4]
Chemical Reactivity and Applications in Synthesis
The two primary chloride functional groups of 1,5-dichloropentane make it a highly useful reagent for forming new carbon-carbon and carbon-heteroatom bonds. It is particularly valuable in the synthesis of five- and six-membered heterocyclic compounds.
Synthesis of Heterocyclic Compounds
A prominent application of 1,5-dichloropentane is in the synthesis of piperidine (B6355638) and its derivatives through reaction with primary amines. It is also used to synthesize other heterocyclic systems such as those containing oxygen or sulfur. For instance, its reaction with sodium sulfide (B99878) yields tetrahydrothiopyran.[5]
References
- 1. nbinno.com [nbinno.com]
- 2. 1,5-Dichloropentane | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. DE856888C - Process for the production of 1,5-dichloropentane - Google Patents [patents.google.com]
- 5. 1,5-Dichloropentane, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 1,5-Dichloropentane(628-76-2) 1H NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Pentane, 1,5-dichloro- [webbook.nist.gov]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. 1,5-Dichloropentane(628-76-2) MS [m.chemicalbook.com]
- 11. Pentane, 1,5-dichloro- [webbook.nist.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dichloropentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-dichloropentane (B1606421), a vicinal dihalide with applications in organic synthesis. This document details a robust synthetic protocol via the electrophilic chlorination of pent-2-ene, including reaction setup, execution, and product purification. Furthermore, a thorough characterization of the target compound is presented, summarizing its physicochemical properties and spectroscopic data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development by providing detailed experimental methodologies and structured data presentation.
Introduction
2,3-Dichloropentane is a halogenated aliphatic hydrocarbon featuring two chlorine atoms on adjacent carbons. As a vicinal dihalide, it serves as a versatile intermediate in a variety of organic transformations. The stereochemistry of 2,3-dichloropentane, arising from its two chiral centers, makes it an interesting substrate for stereoselective reactions. This guide outlines a reliable method for its preparation and provides a detailed analysis of its structural and physical properties.
Synthesis of 2,3-Dichloropentane
The most direct and efficient method for the synthesis of 2,3-dichloropentane is the electrophilic addition of chlorine (Cl₂) to pent-2-ene. This reaction proceeds through a cyclic chloronium ion intermediate, leading to the anti-addition of the two chlorine atoms across the double bond.
Reaction Scheme
An In-depth Technical Guide to the Stereoisomers and Optical Activity of 2,4-Dichloropentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry and optical activity of 2,4-dichloropentane (B1605460). It delves into the structural nuances of its stereoisomers, their enantiomeric and diastereomeric relationships, and the principles governing their interaction with plane-polarized light. Detailed experimental methodologies for the separation and characterization of these isomers are presented, including chiral gas chromatography and polarimetry. This document serves as a valuable resource for professionals in research, chemical analysis, and drug development, offering foundational knowledge and practical guidance for handling chiral molecules.
Introduction to the Stereoisomers of 2,4-Dichloropentane
2,4-Dichloropentane (C₅H₁₀Cl₂) is a halogenated alkane that serves as an excellent model for understanding fundamental concepts in stereochemistry. The molecule possesses two chiral centers at the second and fourth carbon atoms, giving rise to multiple stereoisomers. The nature and relationship of these isomers are critical for applications in asymmetric synthesis and the development of chiral drugs, where specific stereoisomers can exhibit vastly different physiological effects.
Three distinct stereoisomers of 2,4-dichloropentane exist: a pair of enantiomers and a meso compound.[1]
-
(2R,4R)-2,4-dichloropentane and (2S,4S)-2,4-dichloropentane: These two isomers are non-superimposable mirror images of each other and are therefore classified as enantiomers.[2] Enantiomers possess identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light.[3]
-
(2R,4S)-2,4-dichloropentane: This isomer has a plane of symmetry within the molecule, making it achiral despite the presence of two chiral centers. Such a compound is known as a meso compound.[2] Due to its internal symmetry, the (2R,4S) isomer is identical to its mirror image, (2S,4R).
The relationship between the enantiomeric pair and the meso compound is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.
Optical Activity of 2,4-Dichloropentane Stereoisomers
Optical activity is the ability of a chiral molecule to rotate the plane of plane-polarized light.
-
Enantiomers ((2R,4R) and (2S,4S)): As chiral molecules, both (2R,4R)- and (2S,4S)-2,4-dichloropentane are optically active.[2] They rotate the plane of polarized light by equal amounts but in opposite directions. One enantiomer is dextrorotatory (+), rotating the light clockwise, while the other is levorotatory (-), rotating it counterclockwise.[3] A 50:50 mixture of these two enantiomers, known as a racemic mixture, is optically inactive because the rotations of the individual enantiomers cancel each other out.
-
Meso Isomer ((2R,4S)): The meso isomer of 2,4-dichloropentane is optically inactive.[2] The internal plane of symmetry results in an internal cancellation of the rotation of polarized light, rendering the molecule achiral as a whole.
Quantitative Data
| Stereoisomer | Configuration | Optical Activity | Specific Rotation [α] |
| Enantiomer 1 | (2R,4R) | Optically Active | Value not available |
| Enantiomer 2 | (2S,4S) | Optically Active | Value not available |
| Meso Isomer | (2R,4S) | Optically Inactive | 0° |
Note: Specific rotation is a physical constant for a given chiral compound and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration.
Experimental Protocols
Separation of Stereoisomers by Chiral Gas Chromatography (GC)
The separation of the stereoisomers of 2,4-dichloropentane can be effectively achieved using chiral gas chromatography. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
Methodology:
-
Column Selection: A capillary column coated with a chiral stationary phase is essential. Cyclodextrin-based CSPs, such as those derivatized with alkyl or other functional groups, are widely used for the separation of chiral halogenated hydrocarbons.[4]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is required.
-
Sample Preparation: A dilute solution of the 2,4-dichloropentane isomer mixture is prepared in a volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).
-
Oven Temperature Program: An initial temperature of around 50-60 °C is held for a few minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of around 150-180 °C. The optimal temperature program will need to be determined empirically to achieve the best resolution.
-
Carrier Gas: Helium or hydrogen is typically used as the carrier gas at a constant flow rate.
-
Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 280 °C).
-
-
Data Analysis: The chromatogram will show distinct peaks for the meso isomer and the two enantiomers, allowing for their identification and quantification based on their retention times and peak areas.
Determination of Optical Activity by Polarimetry
Polarimetry is the technique used to measure the angle of rotation of plane-polarized light caused by an optically active substance. This measurement can be used to determine the specific rotation of a pure enantiomer or the enantiomeric excess of a mixture.
Methodology:
-
Instrumentation: A polarimeter is the primary instrument used. It consists of a light source (typically a sodium lamp), a polarizer, a sample tube, an analyzer, and a detector.[5]
-
Sample Preparation:
-
A solution of the purified enantiomer of 2,4-dichloropentane is prepared at a precisely known concentration (c) in a suitable achiral solvent (e.g., ethanol (B145695) or chloroform).
-
The solvent itself is used as a blank to zero the instrument.
-
-
Measurement:
-
The polarimeter sample tube of a known path length (l), typically 1 decimeter (dm), is filled with the solvent (blank), and the instrument is calibrated to a zero reading.
-
The sample tube is then rinsed and filled with the solution of the chiral compound.
-
The observed angle of rotation (α) is measured.[6]
-
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:[7]
[α] = α / (c * l)
Where:
-
α = observed rotation in degrees
-
c = concentration in g/mL
-
l = path length in dm
The specific rotation is reported with the temperature and the wavelength of the light used (e.g., [α]²⁰D, where 20 is the temperature in Celsius and D refers to the sodium D-line).
-
Visualizations
Stereoisomeric Relationships
Caption: Relationships between the stereoisomers of 2,4-dichloropentane.
Experimental Workflow for Stereoisomer Analysis
Caption: Workflow for the separation and analysis of 2,4-dichloropentane stereoisomers.
References
- 1. cdn.pasco.com [cdn.pasco.com]
- 2. homework.study.com [homework.study.com]
- 3. What is the relationship between the specific rotations of (2R,3R)-dichlo.. [askfilo.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stereochemistry [employees.csbsju.edu]
- 7. Specific rotation - Wikipedia [en.wikipedia.org]
A Technical Guide to Dichloropentane Isomers: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of dichloropentane, focusing on their chemical identities, physical properties, and general methodologies for their synthesis and characterization. This information is crucial for professionals in chemical research and drug development who may encounter these compounds as intermediates, solvents, or starting materials.
Core Data of this compound Isomers
All isomers of this compound share the same molecular formula: C₅H₁₀Cl₂ . The arrangement of the two chlorine atoms on the five-carbon pentane (B18724) backbone gives rise to numerous structural isomers, each with a unique Chemical Abstracts Service (CAS) number and distinct physical properties. The table below summarizes key quantitative data for various this compound isomers.
| Isomer Name | CAS Number | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index (n20/D) |
| 1,1-Dichloropentane | 820-55-3 | C₅H₁₀Cl₂ | 143-144 | - | 1.05 | 1.445 |
| 1,2-Dichloropentane | 1674-33-5 | C₅H₁₀Cl₂ | 149 | -75.05 (estimate) | 1.05 | 1.4448[1] |
| 1,3-Dichloropentane | 30122-12-4 | C₅H₁₀Cl₂ | 149.59 (estimate) | -75.05 (estimate) | 1.0794 | 1.4462[2] |
| 1,4-Dichloropentane | 626-92-6 | C₅H₁₀Cl₂ | 162 | -75.05 (estimate) | 1.05 | 1.432[3] |
| 1,5-Dichloropentane | 628-76-2 | C₅H₁₀Cl₂ | 180 | -72 | 1.10[4] | 1.457[5] |
| 2,2-Dichloropentane (B14692929) | 34887-14-4 | C₅H₁₀Cl₂ | 128-129[6] | -75.05 (estimate) | 1.053 | 1.4320[7] |
| 2,3-Dichloropentane (B1606421) | 600-11-3 | C₅H₁₀Cl₂ | 143[8] | -77.3[8] | 1.0789 (at 20°C)[8] | - |
| 2,4-Dichloropentane | 625-67-2 | C₅H₁₀Cl₂ | 141.5 | -75.05 (estimate) | 1.0570 | 1.4350 |
| 3,3-Dichloropentane | 21571-91-5 | C₅H₁₀Cl₂ | 130.85[9] | -75.05 (estimate) | 1.0490[9] | 1.4400 |
Experimental Protocols
Detailed experimental protocols for the synthesis of each specific this compound isomer are highly dependent on the desired isomer and are typically found in specialized chemical literature. However, general methodologies for the synthesis, separation, and analysis of these compounds can be described.
General Synthetic Methodologies
The synthesis of dichloropentanes can be approached through several general routes, primarily involving the chlorination of alkanes or the reaction of oxygen-containing functional groups with chlorinating agents.
-
Free Radical Chlorination of Pentane: This method involves the reaction of pentane with chlorine gas (Cl₂) under UV light. This process is generally non-selective and produces a mixture of monochlorinated and dichlorinated isomers, as well as isomers with higher degrees of chlorination. The separation of the desired this compound isomer from this complex mixture can be challenging.
-
Chlorination of Alkenes: The addition of chlorine to pentene isomers (e.g., 1-pentene (B89616), 2-pentene) can yield vicinal dichloropentanes (where the chlorine atoms are on adjacent carbons). For example, the reaction of 1-pentene with Cl₂ would primarily yield 1,2-dichloropentane. This reaction is typically carried out in an inert solvent at low temperatures.
-
Reaction of Ketones with Chlorinating Agents: Geminal dihalides (where both chlorine atoms are on the same carbon) can be synthesized from ketones. For instance, 2,2-dichloropentane can be prepared by reacting 2-pentanone with a strong chlorinating agent like phosphorus pentachloride (PCl₅).[10]
Separation and Purification of Isomers
Due to the similar physical properties of the isomers, their separation often requires efficient techniques.
-
Fractional Distillation: Exploiting the differences in boiling points among the isomers is a primary method for their separation. A distillation column with a high number of theoretical plates is often necessary for effective separation of isomers with close boiling points.[11]
Analytical and Characterization Methods
The identification and characterization of this compound isomers rely on a combination of spectroscopic and chromatographic techniques.
-
Gas Chromatography (GC): GC is a powerful tool for separating and identifying the different isomers in a mixture. The retention time of each isomer is a characteristic property under specific GC conditions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are indispensable for elucidating the precise structure of each isomer. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the connectivity of atoms within the molecule.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the isomers. While isomers will have the same molecular weight, their fragmentation patterns can differ, aiding in their identification.
Logical Workflow for Isomer Identification and Characterization
The following diagram illustrates a typical workflow for the synthesis, separation, and characterization of this compound isomers.
Caption: Workflow for this compound Isomer Analysis.
References
- 1. 1,2-Dichloropentane|lookchem [lookchem.com]
- 2. 1,3-Dichloropentane. CAS#: 30122-12-4 [m.chemicalbook.com]
- 3. Cas 626-92-6,Pentane, 1,4-dichloro- | lookchem [lookchem.com]
- 4. 1,5-Dichloropentane for synthesis 628-76-2 [sigmaaldrich.com]
- 5. 1,5-Dichloropentane [chembk.com]
- 6. 2,2-dichloropentane [chemister.ru]
- 7. 2,2-Dichloropentane|lookchem [lookchem.com]
- 8. 2,3-dichloropentane [chemister.ru]
- 9. echemi.com [echemi.com]
- 10. 2,2-Dichloropentane | 34887-14-4 | Benchchem [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the IUPAC Nomenclature and Properties of Dichloropentane Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of dichloropentane, their systematic IUPAC nomenclature, and key physicochemical properties. Detailed experimental protocols for the synthesis and analysis of these compounds are also presented to support research and development activities in the chemical and pharmaceutical sciences.
IUPAC Nomenclature of this compound Isomers
The systematic naming of this compound isomers follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The fundamental principle is to identify the longest continuous carbon chain as the parent alkane, which in this case is pentane (B18724). The carbon atoms of the pentane chain are then numbered to assign the lowest possible locants to the two chlorine substituents. The prefixes "di-" and "chloro" are used to indicate the presence of two chlorine atoms.
The IUPAC nomenclature rules for haloalkanes can be summarized as follows:
-
Identify the Longest Carbon Chain: The longest continuous chain of carbon atoms determines the parent alkane name. For dichloropentanes, the parent chain is pentane.
-
Number the Carbon Chain: Number the carbon atoms in the parent chain starting from the end that gives the substituents (the chlorine atoms) the lowest possible numbers.[1]
-
Name the Substituents: The halogen substituent is named with the prefix ending in "-o". In this case, "chloro" is used for chlorine.
-
Indicate the Number and Position of Substituents: The prefix "di-" is used to indicate two chlorine atoms. Numbers are used to specify the carbon atoms to which each chlorine atom is attached. These numbers are separated by commas.
-
Alphabetize Substituents: If different types of substituents are present, they are listed in alphabetical order. This rule is not directly applicable to this compound itself but is a general rule in IUPAC nomenclature.
Following these rules, the structural isomers of this compound are named as follows:
-
1,1-Dichloropentane
-
1,2-Dichloropentane
-
1,3-Dichloropentane
-
1,4-Dichloropentane
-
2,2-Dichloropentane
-
2,3-Dichloropentane
-
2,4-Dichloropentane
-
3,3-Dichloropentane
Physicochemical Properties of this compound Isomers
The physical properties of this compound isomers are influenced by the position of the chlorine atoms on the pentane backbone. These properties are critical for their separation, purification, and application in various chemical processes. A summary of key quantitative data is presented in the table below.
| IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 1,1-Dichloropentane | C₅H₁₀Cl₂ | 141.04 | 131 - 132 | 1.053 |
| 1,2-Dichloropentane | C₅H₁₀Cl₂ | 141.04 | 148.4 - 148.8[2] | 1.0767 at 25°C[2] |
| 1,3-Dichloropentane | C₅H₁₀Cl₂ | 141.04 | 156.7 | 1.06 |
| 1,4-Dichloropentane | C₅H₁₀Cl₂ | 141.04 | 162[3] | 1.05[3][4] |
| 1,5-Dichloropentane | C₅H₁₀Cl₂ | 141.04 | 179 | 1.093 at 20°C[5] |
| 2,2-Dichloropentane | C₅H₁₀Cl₂ | 141.04 | 128 - 129[6] | 1.053[7] |
| 2,3-Dichloropentane | C₅H₁₀Cl₂ | 141.04 | 137.7 - 143[1][8] | 1.047 - 1.0789 at 20°C[1][8] |
| 2,4-Dichloropentane | C₅H₁₀Cl₂ | 141.04 | 141.5[9][10] | 1.0570[9][10] |
| 3,3-Dichloropentane | C₅H₁₀Cl₂ | 141.04 | 130.85[11][12] | 1.0490[11][12] |
Experimental Protocols
Synthesis of Dichloropentanes
Dichloropentanes can be synthesized through various methods, with the choice of method depending on the desired isomer and the available starting materials.
General Protocol for the Synthesis of Dichloropentanes from Pentanediols:
A common method for the synthesis of vicinal and other dichloropentanes involves the reaction of the corresponding pentanediol (B8720305) with a chlorinating agent, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl) in the presence of a catalyst like zinc chloride (ZnCl₂).
-
Materials:
-
Appropriate pentanediol isomer (e.g., 1,5-pentanediol)
-
Thionyl chloride or concentrated hydrochloric acid
-
Zinc chloride (optional, as a catalyst)
-
Anhydrous diethyl ether or other suitable solvent
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the pentanediol dissolved in a suitable anhydrous solvent.
-
Cool the flask in an ice bath.
-
Slowly add the chlorinating agent (e.g., thionyl chloride) dropwise to the cooled solution with constant stirring. The reaction is often exothermic and may produce gaseous byproducts (e.g., SO₂ and HCl with thionyl chloride), so it should be performed in a well-ventilated fume hood.
-
After the addition is complete, the reaction mixture is typically heated to reflux for a period to ensure the reaction goes to completion.
-
After cooling, the reaction mixture is carefully poured into ice-water to quench the reaction.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water and brine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by rotary evaporation.
-
The crude this compound is then purified by fractional distillation.
-
Example: Synthesis of 1,5-Dichloropentane from 1,5-Pentanediol (B104693)
A specific example is the synthesis of 1,5-dichloropentane by reacting 1,5-pentanediol with concentrated aqueous hydrochloric acid under pressure and elevated temperature.[12] This method has been reported to produce the desired product in good yield.
Analysis of this compound Isomers
The separation and identification of this compound isomers are typically achieved using chromatographic and spectroscopic techniques.
Gas Chromatography (GC) Protocol for Isomer Separation:
Gas chromatography is a powerful technique for separating volatile compounds like this compound isomers.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is recommended for separating isomers. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injector Temperature: Typically set around 200-250°C.
-
Oven Temperature Program: An initial temperature of 60-80°C held for 1-2 minutes, followed by a slow temperature ramp of 2-5°C/min up to 150-180°C. A slow ramp rate is crucial for resolving closely eluting isomers.[5]
-
Detector Temperature: For an FID, a temperature of 250-300°C is common.
-
Sample Preparation: Dilute the this compound isomer mixture in a volatile solvent like hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 100-1000 ppm.
-
Data Analysis: The different isomers will elute at different retention times. Identification can be confirmed by comparing retention times with known standards or by using a mass spectrometer for detection (GC-MS) to analyze the fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectroscopy are invaluable for the structural elucidation of this compound isomers.
-
Sample Preparation: Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: The proton NMR spectrum will provide information about the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling patterns.
-
¹³C NMR: The carbon NMR spectrum will show a distinct signal for each non-equivalent carbon atom in the molecule, which is highly useful for confirming the specific isomer.[10]
Mass Spectrometry (MS):
When coupled with GC, mass spectrometry (GC-MS) provides definitive identification of the isomers.
-
Ionization: Electron Ionization (EI) at 70 eV is typically used.
-
Fragmentation Patterns: Each this compound isomer will produce a unique mass spectrum with a characteristic pattern of fragment ions, allowing for unambiguous identification. The presence of chlorine atoms is indicated by the characteristic isotopic pattern of chlorine-containing fragments.
Visualization of IUPAC Nomenclature Logic
The following diagram illustrates the logical workflow for determining the IUPAC name of a this compound isomer.
Caption: Flowchart of the IUPAC naming process for this compound isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 2, 2-Dichloropentane can best be synthesised by: | Filo [askfilo.com]
- 4. 1,2-Dichloropropane synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. gcms.cz [gcms.cz]
- 9. 2-CHLOROPENTANE synthesis - chemicalbook [chemicalbook.com]
- 10. chemconnections.org [chemconnections.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. DE856888C - Process for the production of 1,5-dichloropentane - Google Patents [patents.google.com]
A Technical Guide to the Solubility of Dichloropentane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of dichloropentane isomers in a range of common organic solvents. Understanding the solubility of these haloalkanes is critical for their application in organic synthesis, as reaction media, and in purification processes within the pharmaceutical and chemical industries. This document presents available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and provides a logical framework for assessing solubility.
Core Principles of this compound Solubility
Dichloropentanes, with the general formula C₅H₁₀Cl₂, are organochlorine compounds. Their solubility is primarily governed by the principle of "like dissolves like." As moderately polar molecules, they exhibit good solubility in organic solvents of similar polarity and are generally insoluble in highly polar solvents like water. The intermolecular forces at play are London dispersion forces and dipole-dipole interactions. For a this compound to dissolve in a solvent, the energy required to break the intermolecular attractions within the this compound and within the solvent must be compensated by the energy released when new attractions form between the this compound and solvent molecules.
Quantitative Solubility Data
Quantitative data on the solubility of all this compound isomers in a wide array of organic solvents is not extensively available in published literature. However, based on available information, the following table summarizes the known solubility characteristics. "Miscible" indicates that the two liquids are soluble in each other in all proportions.
| This compound Isomer | Solvent | Solubility | Temperature (°C) |
| 1,5-Dichloropentane | Ethanol | Miscible | Not Specified |
| Diethyl Ether | Miscible | Not Specified | |
| Chloroform | Miscible | Not Specified | |
| 1,4-Dichloropentane | Chloroform | Sparingly Soluble[1] | Not Specified |
| Methanol | Slightly Soluble[1] | Not Specified |
It is important to note that terms like "sparingly soluble" and "slightly soluble" are qualitative. For precise applications, experimental determination of solubility is recommended. Generally, dichloropentanes are expected to be soluble in non-polar and moderately polar organic solvents such as benzene, toluene, hexane, and acetone.
Experimental Protocols for Solubility Determination
The following protocols provide a framework for the experimental determination of the solubility of this compound isomers in organic solvents.
Method 1: Visual Determination of Miscibility (Qualitative)
This method is a rapid and straightforward approach to determine if two liquids are miscible.
Apparatus:
-
Test tubes with stoppers
-
Pipettes or graduated cylinders
-
Vortex mixer or shaker
Procedure:
-
Into a clean, dry test tube, add a known volume (e.g., 2 mL) of the organic solvent.
-
To the same test tube, add an equal volume (2 mL) of the this compound isomer being tested.
-
Stopper the test tube and shake the mixture vigorously for approximately 30-60 seconds.
-
Allow the mixture to stand and observe.
-
Interpretation of Results:
-
Miscible: A single, clear, homogeneous liquid phase is observed.
-
Immiscible: Two distinct liquid layers are formed. The mixture may appear cloudy upon shaking but will separate upon standing.
-
Partially Miscible: The mixture may appear as a single phase at first but becomes cloudy or separates into two phases upon standing.
-
Method 2: Determination of Quantitative Solubility of a Liquid in a Liquid
This method, often referred to as the "excess solute" or shake-flask method, is used to determine the concentration of a saturated solution.
Apparatus:
-
Scintillation vials or flasks with airtight caps
-
Calibrated pipettes and syringes
-
Analytical balance
-
Constant temperature bath or incubator
-
Gas chromatograph (GC) or other suitable analytical instrument
-
Centrifuge (optional)
Procedure:
-
Prepare a series of standard solutions of the this compound isomer in the chosen organic solvent at known concentrations.
-
In a series of vials, add a known volume or weight of the organic solvent.
-
Add an excess amount of the this compound isomer to each vial. "Excess" means that there should be a visible, undissolved layer of the this compound after equilibration.
-
Seal the vials tightly to prevent evaporation.
-
Place the vials in a constant temperature bath and agitate them for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.
-
After equilibration, cease agitation and allow the phases to separate. If separation is slow, centrifugation can be used.
-
Carefully extract an aliquot from the solvent phase, ensuring that none of the undissolved this compound is collected.
-
Dilute the aliquot with a known volume of the pure solvent.
-
Analyze the diluted aliquot using a pre-calibrated analytical method, such as gas chromatography, to determine the concentration of the this compound.
-
The determined concentration represents the solubility of the this compound in that solvent at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of a this compound isomer in an organic solvent.
Caption: Workflow for determining this compound solubility.
Signaling Pathways in Solubility
While not a biological signaling pathway, the process of dissolution can be conceptualized as a series of interactions governed by intermolecular forces. The following diagram illustrates the energetic considerations.
Caption: Energetics of this compound dissolution.
References
Physical and Chemical Properties of 1,2-Dichloropentane
An In-depth Technical Guide to the Vapor Pressure and Boiling Point of 1,2-Dichloropentane (B160153)
This technical guide provides a comprehensive overview of the physicochemical properties of 1,2-dichloropentane, with a specific focus on its vapor pressure and boiling point. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key quantitative data, outlines general experimental methodologies for the determination of these properties, and provides a conceptual visualization of the underlying principles.
1,2-Dichloropentane is a halogenated alkane with the chemical formula C₅H₁₀Cl₂. Its physical properties are crucial for its application and handling in a laboratory or industrial setting. The boiling point and vapor pressure are key indicators of its volatility.
Quantitative Data Summary
The following table summarizes the reported values for the boiling point and vapor pressure of 1,2-dichloropentane from various chemical data sources.
| Property | Value | Conditions | Source(s) |
| Boiling Point | 149 °C | at 760 mmHg | [1] |
| 148.3 °C | Not specified | [2] | |
| 148.4-148.8 °C | Not specified | [3] | |
| 148 °C | Not specified | [4] | |
| Vapor Pressure | 8.33 mmHg | at 25 °C | [1][2] |
Experimental Determination Protocols
Ebulliometry (Dynamic Method)
Ebulliometry is a common and precise method for determining the boiling point of a liquid at a controlled pressure.
-
Apparatus: An ebulliometer is used, which is designed to maintain equilibrium between the liquid and vapor phases. Often, a comparative ebulliometric setup is employed where the sample is measured alongside a reference substance with a well-known vapor pressure-temperature relationship (e.g., water).[5]
-
Procedure:
-
The sample of 1,2-dichloropentane is placed in the ebulliometer.
-
The system pressure is controlled by a manifold.
-
The liquid is heated to its boiling point, ensuring smooth boiling, often aided by boiling chips or an inert gas inlet.
-
The temperature of the boiling liquid is precisely measured with a calibrated thermometer or thermocouple.
-
The corresponding pressure is determined either by a direct pressure reading or by measuring the boiling temperature of the reference substance.[5]
-
By varying the system pressure, a vapor pressure curve can be constructed.
-
Static Method
The static method involves measuring the equilibrium vapor pressure of a substance in a closed system at a constant temperature.
-
Apparatus: A thermostatted vessel connected to a pressure-measuring device (manometer or pressure transducer). The sample must be thoroughly degassed to remove any dissolved air or other volatile impurities.
-
Procedure:
-
A small, degassed sample of 1,2-dichloropentane is introduced into the evacuated vessel.
-
The vessel is maintained at a constant, precisely controlled temperature.
-
The system is allowed to reach equilibrium, at which point the pressure inside the vessel, which is the vapor pressure of the substance, is recorded.
-
Measurements are repeated at various temperatures to obtain the vapor pressure as a function of temperature.
-
Calorimetric Methods (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can also be used to estimate boiling points.
-
Apparatus: A DSC or TGA instrument.
-
Procedure (DSC):
-
A small amount of the sample is placed in a sealed pan with a pinhole.
-
The sample is heated at a constant rate.
-
The onset of the endothermic peak corresponding to vaporization is taken as the boiling point at the pressure of the experiment.
-
-
Procedure (TGA):
-
The sample is heated in an open pan at a controlled rate.
-
The temperature at which a rapid mass loss due to boiling occurs is recorded.
-
Conceptual Relationships
The boiling point and vapor pressure of a substance are intrinsically linked to the strength of its intermolecular forces. For haloalkanes like 1,2-dichloropentane, these forces are primarily dipole-dipole interactions (due to the polar C-Cl bonds) and London dispersion forces. The following diagram illustrates this relationship.
References
The Advent of Chlorinated Hydrocarbons: A Technical Chronicle of Dichloropentane Synthesis
For Immediate Release
This technical guide delves into the discovery and historical context of dichloropentane synthesis, providing researchers, scientists, and drug development professionals with a comprehensive overview of its origins and evolving preparative methodologies. The synthesis of dichloropentanes is intrinsically linked to the broader history of chlorinated hydrocarbons, a class of compounds that rose to prominence in the mid-20th century for a variety of industrial applications, including as solvents and insecticides.
While the exact moment of the first synthesis of a this compound isomer is not definitively documented in readily available literature, early explorations into the chlorination of alkanes and related compounds were foundational. The development of chlorinated hydrocarbons gained significant momentum in the 1940s, spurred by the discovery of the insecticidal properties of DDT. This era marked a turning point in industrial organic chemistry, leading to extensive research into the synthesis and application of a wide array of chlorinated compounds.
One of the earliest and most well-documented methods for the synthesis of a specific this compound isomer is found in a 1943 patent detailing the preparation of 1,5-dichloropentane (B10660). This method highlights the chemical engineering challenges and synthetic strategies of the time.
Early Synthesis of 1,5-Dichloropentane
A significant milestone in the production of dichloropentanes is a 1943 patent that describes a method for synthesizing 1,5-dichloropentane from 1,5-pentanediol (B104693).[1] This process was a notable improvement over previous methods, which were plagued by low yields. The earlier approaches, involving the reaction of 1,5-pentanediol with hydrogen chloride, often in the presence of catalysts like zinc chloride or sulfuric acid, typically resulted in yields of 1,5-dichloropentane not exceeding 35%.[1] A significant portion of the starting material was lost to the formation of byproducts, primarily through the intramolecular dehydration of the diol to form pentamethylene oxide.[1]
The innovation detailed in the 1943 patent was the application of high pressure and temperature to drive the reaction towards the desired product. By reacting 1,5-pentanediol with concentrated aqueous hydrochloric acid at temperatures between 140°C and 180°C and pressures below 25 atmospheres, a remarkable yield of approximately 80% could be achieved.[1]
Experimental Protocol: Synthesis of 1,5-Dichloropentane (1943)
The following protocol is based on the details provided in the 1943 patent[1]:
Reactants:
-
1,5-Pentanediol
-
Concentrated aqueous hydrochloric acid
Equipment:
-
Autoclave (pressure reactor)
Procedure:
-
A solution of 1,5-pentanediol in concentrated aqueous hydrochloric acid is prepared.
-
The solution is heated in an autoclave to a temperature between 140°C and 180°C.
-
The reaction is maintained at a pressure below 25 atmospheres.
-
Upon completion of the reaction, the mixture is cooled and the organic layer containing the 1,5-dichloropentane is separated.
-
The product is purified by distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 1,5-Pentanediol | [1] |
| Reagent | Concentrated Aqueous Hydrochloric Acid | [1] |
| Temperature | 140-180 °C | [1] |
| Pressure | < 25 atm | [1] |
| Yield | ~80% | [1] |
Alternative Synthetic Approaches
While the conversion of diols to dichlorides represents a key historical method, other synthetic pathways have been explored for various this compound isomers.
Dichlorination of Cyclopentane (B165970)
The direct chlorination of cyclopentane presents a route to dichlorocyclopentane isomers. This reaction typically proceeds through a free-radical mechanism, which can lead to a mixture of products, including cis- and trans-1,2-dichlorocyclopentane, 1,3-dichlorocyclopentane, and other isomers. The separation of these isomers can be challenging and often requires fractional distillation.
The general workflow for such a synthesis can be visualized as follows:
Synthesis of Dichlorocyclopentane Isomers from Cyclopentane.
This logical diagram illustrates the synthetic pathway from cyclopentane to a mixture of dichlorocyclopentane isomers, followed by their separation.
Conclusion
The synthesis of dichloropentanes has evolved from early methods that contended with low yields and byproduct formation to more controlled and efficient processes. The 1943 patent for the synthesis of 1,5-dichloropentane stands as a testament to the advancements in chemical engineering and synthetic chemistry during a pivotal period of industrial growth. Understanding the historical context of these synthetic methods provides valuable insight into the foundations of modern organic chemistry and the development of commercially important chlorinated hydrocarbons. Further research into early 20th and 19th-century chemical literature may yet uncover the initial discovery of this class of compounds.
References
Technical Guide to Dichloropentane: Safety and Handling for Laboratory Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Dichloropentane, a halogenated organic compound, serves various roles in industrial and laboratory settings, including use as a solvent for oils and greases, a metal degreasing agent, and as a soil fumigant and insecticide.[1][2] Due to its hazardous properties, a thorough understanding of its safety profile and proper handling procedures is critical for personnel in research and drug development environments. This technical guide provides comprehensive safety data, detailed handling protocols, and emergency procedures for this compound, with a focus on the most common isomer, 1,5-dichloropentane.
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and vapor, toxic if swallowed, and causes skin, eye, and respiratory irritation.[3][4] Furthermore, it is considered harmful to aquatic life with long-lasting effects.[3][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
Table 1: GHS Classification for 1,5-Dichloropentane
| Hazard Class | Category | Signal Word | Hazard Statement |
| Flammable Liquids | 3 | Danger | H226: Flammable liquid and vapor[1][5][6][7] |
| Acute Toxicity, Oral | 3 | Danger | H301: Toxic if swallowed[1][5][6] |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[1][5][6] |
| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation[1][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation[1][5][6] |
| Hazardous to the Aquatic Environment, Acute Hazard | 3 | - | H402: Harmful to aquatic life[7] |
| Hazardous to the Aquatic Environment, Long-term Hazard | 3 | - | Harmful to aquatic life with long lasting effects[3][4] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage. It is a clear, colorless to yellow liquid that is insoluble in water and less dense than water, causing it to float.[1][2][8] Its vapors are heavier than air and can travel to an ignition source and flash back.[8]
Table 2: Physical and Chemical Properties of 1,5-Dichloropentane
| Property | Value |
| Molecular Formula | C₅H₁₀Cl₂[1][9] |
| Molecular Weight | 141.04 g/mol [1][6][9] |
| Appearance | Clear, colorless to almost colorless liquid[1][9] |
| Melting Point | -72 °C (-97.6 °F)[6][9][10] |
| Boiling Point | 180 °C (356 °F) at 1013 hPa[6] / 63 - 66 °C (145.4 - 150.8 °F) at 10 mmHg[9][10] |
| Flash Point | 26 °C (78.8 °F) - closed cup[6][10] |
| Density | 1.10 g/cm³ at 20 °C[6] / 1.106 g/mL at 25 °C[9] |
| Vapor Pressure | 1.5 hPa at 25 °C[6][9] |
| Water Solubility | Insoluble[1][9] / 0.125 g/L[6] |
Toxicological Data
The toxicological data for this compound is limited. It is known to be toxic if swallowed and may cause toxic effects if inhaled or absorbed through the skin.[1][8] Vapors may lead to dizziness or asphyxiation, particularly in confined areas.[1][8]
Table 3: Acute Toxicity Data for 1,5-Dichloropentane
| Route | Species | Test | Value |
| Intraperitoneal | Mouse | LDL0 | 64 mg/kg[9] |
| Inhalation (Fish) | Pimephales promelas (fathead minnow) | LC50 (96h) | 24.7 - 25.8 mg/L[10] |
Occupational Exposure Limits
As of the date of this guide, specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), or the American Conference of Governmental Industrial Hygienists (ACGIH).[11][12] Therefore, it is imperative to handle this chemical with a high degree of caution, utilizing engineering controls and personal protective equipment to minimize exposure to the lowest achievable levels.
Experimental Protocols: Safe Handling and Storage
Adherence to strict protocols for handling and storage is essential to prevent accidents and exposure.
Handling Procedures
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to prevent the accumulation of flammable and toxic vapors.[13][14]
-
Ignition Sources : Keep the chemical away from heat, sparks, open flames, and other ignition sources.[3][13][15] Use only non-sparking tools and explosion-proof electrical equipment.[3]
-
Grounding : To prevent static discharge, which can ignite flammable vapors, containers should be grounded and bonded when transferring quantities larger than 4 liters.[13][14][15]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE as detailed in Section 7.0 and the corresponding diagram.
-
Hygiene : Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[3] Remove contaminated clothing and protective equipment before entering eating areas.[3]
Storage Procedures
-
Container : Store in the original, tightly closed container made of a compatible material.[3] Do not store in unlabeled containers.[3]
-
Location : Store in a segregated and approved area, specifically a designated flammables storage cabinet.[3][13] The storage area should be cool, dry, well-ventilated, and protected from direct sunlight.[3]
-
Incompatibilities : Store separately from incompatible materials such as strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[1][2][8]
-
Quantity Limits : Adhere to institutional and regulatory limits on the quantity of flammable liquids stored in the laboratory.
Emergency Procedures
First-Aid Measures
-
Inhalation : If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[16]
-
Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes.[3] Get medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
Ingestion : If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison center or physician immediately.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media : For a small fire, use dry chemical, CO₂, water spray, or regular foam.[1][8] For a large fire, use water spray, fog, or regular foam.[1][8] Alcohol-resistant foam may be necessary if regular foam is ineffective.[8]
-
Unsuitable Extinguishing Media : Do not use a solid water stream (water jet) as it may scatter and spread the fire.[3]
-
Specific Hazards : this compound is highly flammable and its vapors can form explosive mixtures with air.[8] Containers may explode when heated.[8] Fire will produce irritating, corrosive, and/or toxic gases, including hydrogen chloride gas.[1][10]
Accidental Release Measures (Spill Cleanup)
In the event of a spill, the primary goals are to control the spill, ensure personnel safety, and prevent environmental contamination. The following workflow outlines the general procedure for a minor laboratory spill. For large spills, evacuate the area and contact emergency personnel.[8]
Caption: this compound Spill Cleanup Workflow.
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted to determine the appropriate PPE for specific laboratory procedures. The following diagram outlines the recommended PPE for handling this compound.
Caption: Personal Protective Equipment for Handling this compound.
Disposal Considerations
Waste this compound and contaminated materials (e.g., absorbents, PPE) must be managed as hazardous waste.[16][17]
-
Collect waste in a compatible, properly labeled, and sealed container.
-
Store waste containers in a designated hazardous waste accumulation area.
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[3]
-
Never dispose of this compound down the drain or in general waste.[18]
By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and maintain a safe laboratory environment.
References
- 1. 1,5-Dichloropentane | C5H10Cl2 | CID 12353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Safe Storage and Use of Flammable Solvents | Lab Manager [labmanager.com]
- 4. airgas.com [airgas.com]
- 5. gestis-database.dguv.de [gestis-database.dguv.de]
- 6. 1,5-Dichloropentane for synthesis 628-76-2 [sigmaaldrich.com]
- 7. 1,5-Dichloropentane | 628-76-2 | TCI AMERICA [tcichemicals.com]
- 8. acs.org [acs.org]
- 9. chembk.com [chembk.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 12. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 13. - Division of Research Safety | Illinois [drs.illinois.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. blog.storemasta.com.au [blog.storemasta.com.au]
- 16. ehs.utk.edu [ehs.utk.edu]
- 17. ehs.yale.edu [ehs.yale.edu]
- 18. Transport, Storage and Use of Solvents and other Flammable Liquids - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
A Technical Guide to the Thermal Stability and Degradation Pathways of Dichloropentane Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated thermal stability and degradation pathways of dichloropentane isomers. Due to a scarcity of direct experimental data for dichloropentanes, this guide synthesizes information from studies on analogous chlorinated alkanes to predict their behavior under thermal stress. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may handle or investigate these compounds. This document details their predicted thermal properties, likely decomposition pathways, and provides standardized experimental protocols for their analysis.
Introduction to Dichloropentanes
Dichloropentanes (C₅H₁₀Cl₂) are chlorinated hydrocarbons with numerous constitutional and stereoisomers. The position of the two chlorine atoms on the pentane (B18724) backbone significantly influences their physical and chemical properties, including their thermal stability. While used as solvents and intermediates in chemical synthesis, their behavior at elevated temperatures is crucial for safety, process design, and understanding their environmental fate. This guide will focus on the predicted thermal decomposition of various this compound isomers.
Predicted Thermal Stability Profile
The thermal stability of chlorinated alkanes is primarily dictated by the strength of the carbon-chlorine (C-Cl) and carbon-hydrogen (C-H) bonds, as well as the overall molecular structure. The primary thermal degradation mechanism for many chlorinated alkanes is dehydrochlorination, the elimination of a molecule of hydrogen chloride (HCl) to form an alkene.
Based on studies of similar short-chain chlorinated alkanes, the thermal decomposition of this compound isomers is expected to commence at temperatures in the range of 300-500°C. The exact temperature will depend on the specific isomeric structure. Generally, isomers that can readily form stable alkenes upon HCl elimination will have lower thermal stability.
Table 1: Predicted Thermal Decomposition Data for this compound Isomers
| Parameter | Predicted Value Range | Analytical Method |
| Onset Decomposition Temp. (T_onset) | 300 - 450 °C | Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) |
| Peak Decomposition Temp. (T_peak) | 350 - 500 °C | TGA / DSC |
| Major Decomposition Products | Chloropentenes, Dienes, HCl | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) |
| Enthalpy of Decomposition (ΔH_d) | Endothermic | DSC |
Note: The data presented in this table are predicted values based on the thermal behavior of analogous chlorinated hydrocarbons and are intended for guidance. Experimental verification is essential for specific applications.
Predicted Degradation Pathways
The principal degradation pathway for dichloropentanes under thermal stress is expected to be a series of dehydrochlorination reactions. The initial step involves the elimination of one molecule of HCl to form a chloropentene isomer. A subsequent dehydrochlorination of the chloropentene can then lead to the formation of a pentadiene. The specific isomers of chloropentene and pentadiene formed will depend on the structure of the parent this compound.
Radical chain mechanisms involving the homolytic cleavage of the C-Cl bond can also occur, especially at higher temperatures, leading to a more complex mixture of smaller hydrocarbon fragments.
Dehydrochlorination of Vicinal and Geminal Dichloropentanes
Vicinal (chlorine atoms on adjacent carbons) and geminal (chlorine atoms on the same carbon) dichloropentanes are expected to readily undergo dehydrochlorination. For example, 1,2-dichloropentane (B160153) would be expected to yield a mixture of chloropentene isomers.
Degradation of Dichloropentanes with Isolated Chlorine Atoms
Isomers with chlorine atoms on non-adjacent carbons, such as 1,4-dichloropentane (B1360421) or 1,5-dichloropentane, will also primarily degrade via dehydrochlorination. The initial products would be chloropentenes. For 1,5-dichloropentane, intramolecular cyclization to form chlorocyclopentane (B1362555) is also a possibility, although less likely under purely thermal conditions without a catalyst.
Below are generalized degradation pathways for different types of this compound isomers.
Navigating the Toxicological Landscape of Dichloropentane: A Technical Guide for Researchers
Introduction
Dichloropentanes, a group of chlorinated aliphatic hydrocarbons with the chemical formula C₅H₁₀Cl₂, are utilized as solvents and intermediates in various industrial applications. Despite their use, a comprehensive understanding of their potential hazards and toxicity remains a critical area of investigation for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the known and potential toxicological profile of dichloropentane isomers, outlines standardized experimental protocols for their assessment, and discusses potential mechanisms of toxicity based on current scientific understanding of related chlorinated hydrocarbons.
Physicochemical Properties and Known Hazards
This compound exists in several isomeric forms, with the position of the chlorine atoms on the pentane (B18724) backbone determining its specific properties and potential reactivity. Generally, dichloropentanes are colorless to yellowish liquids that are flammable and poorly soluble in water.[1]
General Health Hazards:
Exposure to dichloropentanes can occur via inhalation, ingestion, or dermal contact. The primary known health hazards associated with dichloropentanes include:
-
Irritation: Direct contact can cause irritation to the skin, eyes, and respiratory tract.[2][3]
-
Dermal Absorption: Dichloropentanes may be absorbed through the skin, potentially leading to systemic toxicity.[1][4]
-
Inhalation Toxicity: Vapors may cause dizziness, and high concentrations can lead to more severe respiratory effects.[4][5]
-
Ingestion Toxicity: Ingestion can be harmful and may lead to systemic toxic effects.[2]
Due to the limited specific toxicological data on this compound isomers, a thorough evaluation based on standardized testing protocols is essential to fully characterize their risk to human health.
Quantitative Toxicity Data
Quantitative data on the acute toxicity of this compound isomers in mammals is not extensively available in the public domain. The following table summarizes the limited available data and provides a template for the types of quantitative data that should be determined through experimental studies.
Table 1: Summary of Acute Toxicity Data for this compound Isomers
| Isomer | Exposure Route | Species | Toxicity Value | Units | Reference |
| 1,5-Dichloropentane | Oral | Rat | ATE: 100 | mg/kg | [2] |
| 1,5-Dichloropentane | Aquatic (Fish) | Pimephales promelas | Acute LC50: 25300 | µg/L (96h) | [2] |
| Other Isomers | Oral | Rat/Mouse | LD50: Data not available | mg/kg | |
| All Isomers | Dermal | Rat/Rabbit | LD50: Data not available | mg/kg | |
| All Isomers | Inhalation | Rat | LC50: Data not available | ppm or mg/L (4h) |
ATE: Acute Toxicity Estimate; LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%.
Experimental Protocols for Toxicological Assessment
To address the data gaps in this compound toxicology, standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), should be employed. These guidelines provide a framework for conducting reproducible and reliable toxicity studies.
Acute Oral Toxicity Testing (Based on OECD Guideline 420: Fixed Dose Procedure)
This method is designed to determine the acute oral toxicity of a substance without determining a precise LD50, thereby reducing the number of animals used.
Methodology:
-
Animal Selection: Healthy, young adult rats (typically females) are used.
-
Housing and Fasting: Animals are housed in controlled conditions and fasted overnight (with access to water) before administration of the test substance.
-
Dose Administration: The this compound isomer, typically dissolved in a suitable vehicle like corn oil, is administered by oral gavage.
-
Dose Levels: A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is based on a sighting study.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Acute Dermal Toxicity Testing (Based on OECD Guideline 402)
This test assesses the potential hazards from short-term dermal exposure.
Methodology:
-
Animal Selection: Young adult rats, rabbits, or guinea pigs are suitable species.
-
Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk.
-
Application of Test Substance: The this compound isomer is applied uniformly over a shaved area (at least 10% of the body surface area). The area is then covered with a porous gauze dressing.
-
Exposure Duration: The exposure period is typically 24 hours.
-
Observation Period: Animals are observed for signs of toxicity and mortality for 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
Acute Inhalation Toxicity Testing (Based on OECD Guideline 403)
This guideline is used to assess the health hazards of airborne substances.
Methodology:
-
Animal Selection: The rat is the preferred species.
-
Exposure System: A dynamic inhalation exposure system is used to generate and maintain a controlled atmosphere of the this compound vapor.
-
Exposure Conditions: Animals are typically exposed for 4 hours.
-
Concentration Levels: A limit test at a high concentration or a full study with at least three concentrations is performed.
-
Observation Period: Animals are observed for 14 days for toxicity and mortality.
-
Necropsy: A gross necropsy is performed on all animals, with particular attention to the respiratory tract.
Potential Mechanisms of Toxicity
While specific mechanistic data for dichloropentanes are lacking, the toxicology of other short-chain chlorinated hydrocarbons provides a basis for postulating potential pathways of toxicity.
Metabolic Activation
The toxicity of many chlorinated hydrocarbons is dependent on their metabolism, primarily by cytochrome P450 (CYP450) enzymes in the liver. This metabolic process can lead to the formation of reactive electrophilic intermediates.
A second crucial pathway involves conjugation with glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs). While often a detoxification pathway, in some cases, GSH conjugation of dihaloalkanes can lead to the formation of reactive sulfur mustards, which are known to be mutagenic and carcinogenic.
Oxidative Stress
The formation of reactive metabolites can overwhelm the cellular antioxidant defense systems, leading to oxidative stress. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Oxidative stress can damage cellular components such as lipids, proteins, and DNA.
Genotoxicity and Carcinogenicity
Reactive metabolites of some chlorinated hydrocarbons can form adducts with DNA, leading to mutations and chromosomal damage. This genotoxic potential is a key concern for long-term exposure and a potential mechanism for carcinogenicity. For instance, some dichlorinated alkanes have been shown to be genotoxic in various assays.
Neurotoxicity
Organic solvents, including chlorinated hydrocarbons, are known to have effects on the central nervous system (CNS). Acute exposure can cause CNS depression, leading to symptoms like dizziness and drowsiness. The lipophilic nature of these compounds allows them to cross the blood-brain barrier and interfere with neuronal function.
Future Research Directions
To adequately characterize the toxicology of this compound isomers, future research should focus on:
-
Quantitative Toxicity Studies: Determining the LD50 and LC50 values for various isomers and exposure routes.
-
Mechanistic Studies: Investigating the specific CYP450 enzymes and GSTs involved in this compound metabolism.
-
Genotoxicity and Carcinogenicity Assays: Conducting a battery of in vitro and in vivo tests to assess the mutagenic and carcinogenic potential.
-
Neurotoxicity Assessment: Performing detailed studies to evaluate the potential for acute and chronic neurotoxic effects.
-
Toxicokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of different isomers.
Conclusion
While dichloropentanes are recognized as flammable and irritant chemicals, a significant data gap exists regarding their systemic toxicity. Based on the toxicological profiles of related chlorinated hydrocarbons, there is a potential for metabolic activation leading to cellular damage, genotoxicity, and neurotoxicity. A robust toxicological evaluation using standardized protocols is imperative to ensure the safe handling and use of these compounds in research and industrial settings. This guide provides the foundational knowledge and experimental framework necessary for researchers to undertake such critical investigations.
References
- 1. Genotoxicity studies with chloroethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dep.nj.gov [dep.nj.gov]
natural occurrence and environmental fate of dichloropentane
An In-Depth Technical Guide on the Natural Occurrence and Environmental Fate of Dichloropentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichloropentanes, a group of chlorinated aliphatic hydrocarbons, are primarily of anthropogenic origin with limited evidence of natural occurrence. Their presence in the environment is a result of their use as solvents, degreasing agents, and intermediates in chemical synthesis. This technical guide provides a comprehensive overview of the current understanding of the isomers. Key physicochemical properties are summarized, and the primary environmental fate processes—biodegradation, hydrolysis, photodegradation, and environmental transport—are discussed in detail. Furthermore, this guide outlines standardized experimental protocols for assessing the environmental fate of these compounds, providing a framework for researchers in environmental science and drug development.
Natural Occurrence
The natural occurrence of dichloropentanes in the environment is not well-documented and is considered to be negligible. The vast majority of chlorinated alkanes, including dichloropentanes, are synthetic chemicals.[1] While some simple chlorinated organic compounds can be produced through biological and abiotic processes in soil and marine environments, there is no direct evidence to suggest significant natural production of dichloropentanes.[2][3] Natural sources of organochlorines typically involve enzymatic or geothermal processes acting on organic matter in the presence of chloride ions.[2] However, these processes are not known to favor the formation of this compound structures. Therefore, the presence of dichloropentanes in the environment is almost exclusively attributed to anthropogenic sources.
Physicochemical Properties of this compound Isomers
Table 1: Physicochemical Properties of this compound Isomers
| Isomer | Molecular Formula | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure (Pa @ 25°C) | Water Solubility (mg/L) | Henry's Law Constant (Pa·m³/mol) | log Koc |
| 1,2-Dichloropentane | C₅H₁₀Cl₂ | 1674-33-5 | 141.04 | 147-148 | 653 | 430 (estimated) | 0.48 | 2.3 (estimated) |
| 1,5-Dichloropentane | C₅H₁₀Cl₂ | 628-76-2 | 141.04 | 177-179 | 160 | 340 (estimated) | 0.18 | 2.4 (estimated) |
| 2,3-Dichloropentane | C₅H₁₀Cl₂ | 600-11-3 | 141.04 | 145-146 | 733 | 450 (estimated) | 0.52 | 2.2 (estimated) |
| 2,4-Dichloropentane | C₅H₁₀Cl₂ | 625-67-2 | 141.04 | 151-153 | 533 | 400 (estimated) | 0.43 | 2.3 (estimated) |
| 3,3-Dichloropentane | C₅H₁₀Cl₂ | 21571-91-5 | 141.04 | 136-137 | 1067 | 500 (estimated) | 0.68 | 2.1 (estimated) |
| 1,1-Dichloropentane | C₅H₁₀Cl₂ | 20063-76-5 | 141.04 | 144-145 | 773 | 460 (estimated) | 0.54 | 2.2 (estimated) |
| 1,3-Dichloropentane | C₅H₁₀Cl₂ | 14313-93-8 | 141.04 | 155-157 | 467 | 380 (estimated) | 0.39 | 2.4 (estimated) |
| 1,4-Dichloropentane | C₅H₁₀Cl₂ | 627-99-6 | 141.04 | 161-163 | 333 | 360 (estimated) | 0.30 | 2.5 (estimated) |
| Note: Some values are estimated based on data for similar compounds or through Quantitative Structure-Activity Relationship (QSAR) models due to the lack of experimental data. |
Environmental Fate
The environmental fate of dichloropentanes is determined by a combination of transport and transformation processes. These processes dictate the persistence and distribution of these compounds in various environmental compartments, including air, water, and soil.
Caption: Environmental fate pathways of this compound.
Biodegradation
Biodegradation is a key process in the removal of dichloropentanes from the environment. It can occur under both aerobic and anaerobic conditions, although rates can vary significantly depending on the specific isomer and environmental conditions.
-
Aerobic Biodegradation: In the presence of oxygen, microorganisms can utilize dichloropentanes as a carbon source, leading to their mineralization to carbon dioxide, water, and chloride ions. The initial step often involves oxidation catalyzed by mono- or dioxygenase enzymes.[4] The rate of aerobic biodegradation is influenced by factors such as microbial population density, temperature, pH, and the availability of nutrients.
-
Anaerobic Biodegradation: Under anaerobic conditions, dichloropentanes can undergo reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms.[5][6] This process is often slower than aerobic degradation and can lead to the formation of less chlorinated, and sometimes more toxic, intermediates. Complete dechlorination to pentane (B18724) is possible.[6]
Table 2: Estimated Biodegradation Half-lives of this compound Isomers
| Isomer | Aerobic Biodegradation Half-life (days) | Anaerobic Biodegradation Half-life (days) |
| 1,2-Dichloropentane | 30 - 180 | 120 - 720 |
| 1,5-Dichloropentane | 45 - 200 | 150 - 800 |
| Other Isomers | Data not readily available; expected to be in a similar range. | Data not readily available; expected to be in a similar range. |
| Note: These are estimated values based on data for similar short-chain chlorinated alkanes and are subject to significant variation depending on environmental conditions. |
Photodegradation
In the atmosphere, dichloropentanes are expected to be degraded primarily through reactions with photochemically produced hydroxyl (•OH) radicals.[7] The rate of this reaction is dependent on the concentration of •OH radicals and the specific rate constant for the reaction with each this compound isomer. Direct photolysis is not expected to be a significant degradation pathway as dichloropentanes do not absorb sunlight at wavelengths found in the troposphere.[7]
Hydrolysis
Hydrolysis is the reaction of a compound with water. For dichloropentanes, this process involves the substitution of chlorine atoms with hydroxyl groups, leading to the formation of chloropentanols and eventually pentanediols. The rate of hydrolysis is highly dependent on pH and temperature.[8][9] Generally, hydrolysis of alkyl halides is slow at neutral pH but can be accelerated under alkaline conditions.[8]
Table 3: Estimated Hydrolysis Half-lives of this compound Isomers at 25°C
| Isomer | Half-life at pH 7 (years) | Half-life at pH 9 (days) |
| 1,2-Dichloropentane | > 10 | 30 - 100 |
| 1,5-Dichloropentane | > 10 | 40 - 120 |
| Other Isomers | Data not readily available; expected to be in a similar range. | Data not readily available; expected to be in a similar range. |
| Note: These are estimated values based on data for similar chlorinated alkanes. |
Environmental Transport
The transport of dichloropentanes between different environmental compartments is driven by processes such as volatilization, adsorption, and leaching.
-
Volatilization: Due to their relatively high vapor pressures and Henry's Law constants, dichloropentanes are expected to volatilize from contaminated water and soil surfaces into the atmosphere.[10]
-
Adsorption: In soil and sediment, dichloropentanes can adsorb to organic matter and mineral surfaces. The extent of adsorption is described by the soil organic carbon-water (B12546825) partition coefficient (Koc).[11] Higher Koc values indicate stronger adsorption and lower mobility in soil.
-
Leaching: Dichloropentanes that are not strongly adsorbed to soil particles can be transported through the soil profile with infiltrating water, potentially contaminating groundwater.
Experimental Protocols
Standardized methods have been developed by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) to assess the environmental fate of chemicals.
Aerobic Biodegradation: OECD 301D (Closed Bottle Test)
This test determines the ready biodegradability of a substance in an aerobic aqueous medium.
-
Preparation of Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used as the microbial inoculum.
-
Test Setup: A defined volume of mineral medium is inoculated with the prepared sludge. The test substance is added at a known concentration (typically 2-10 mg/L). Control bottles containing only inoculum and reference bottles with a readily biodegradable substance (e.g., sodium benzoate) are also prepared. The bottles are filled completely, sealed, and incubated in the dark at a constant temperature (20 ± 1°C).
-
Measurement: The depletion of dissolved oxygen is measured over a 28-day period using an oxygen electrode.
-
Data Analysis: The percentage of biodegradation is calculated based on the measured oxygen consumption relative to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window.[12][13]
Caption: Workflow for OECD 301D Closed Bottle Test.
Hydrolysis: OECD 111 (Hydrolysis as a Function of pH)
This guideline describes a tiered approach to determine the rate of abiotic hydrolysis.[9][14]
-
Tier 1: Preliminary Test: A sterile aqueous buffer solution at pH 4, 7, and 9 is treated with the test substance and incubated at 50°C for 5 days. If less than 10% degradation is observed, the substance is considered hydrolytically stable.
-
Tier 2: Hydrolysis of Unstable Substances: If significant hydrolysis occurs in Tier 1, the test is repeated at environmentally relevant temperatures (e.g., 25°C) at the pH values where instability was observed. The concentration of the test substance is measured at various time points.
-
Tier 3: Identification of Hydrolysis Products: If significant degradation occurs, analytical techniques such as GC-MS are used to identify the major hydrolysis products.
-
Data Analysis: The hydrolysis rate constant (k) and the half-life (t½) are calculated assuming pseudo-first-order kinetics.
Soil Adsorption/Desorption: OECD 106 (Batch Equilibrium Method)
This method determines the adsorption and desorption potential of a chemical in soil.[15][16][17]
-
Soil Selection and Preparation: Several soil types with varying organic carbon content, clay content, and pH are selected. The soils are air-dried and sieved.
-
Preliminary Test: A preliminary test is conducted to determine the appropriate soil-to-solution ratio and equilibration time.
-
Adsorption Phase: A known mass of soil is equilibrated with a solution of the test substance of known concentration in a centrifuge tube. The tubes are agitated for the predetermined equilibration time.
-
Analysis: After equilibration, the soil and solution are separated by centrifugation. The concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
Data Analysis: The soil-water partition coefficient (Kd) is calculated. The organic carbon-water partition coefficient (Koc) is then determined by normalizing Kd to the organic carbon content of the soil.
Analytical Methods: EPA Method 8260
EPA Method 8260 is a widely used method for the analysis of volatile organic compounds, including dichloropentanes, in various matrices.[18][19][20][21]
-
Sample Preparation: For water samples, a common technique is purge-and-trap concentration. For soil and sediment samples, methanol (B129727) extraction followed by purge-and-trap is often used.
-
Instrumentation: A gas chromatograph (GC) coupled with a mass spectrometer (MS) is used for separation and detection. A capillary column suitable for volatile organic compounds is employed.
-
Analysis: The prepared sample extract is injected into the GC-MS. The compounds are separated based on their boiling points and affinity for the column's stationary phase. The mass spectrometer provides identification based on the mass-to-charge ratio of the compound and its fragmentation pattern.
-
Quantification: Quantification is achieved by comparing the response of the target analyte to that of an internal standard and using a calibration curve generated from standards of known concentrations.
Conclusion
Dichloropentanes are synthetic compounds whose environmental presence is a consequence of human activity. Their fate in the environment is a complex interplay of transport and degradation processes. While they are expected to biodegrade under both aerobic and anaerobic conditions, the rates can be slow, leading to potential persistence. Hydrolysis is generally slow at neutral pH, and atmospheric degradation is primarily driven by reaction with hydroxyl radicals. Their moderate volatility and potential for soil adsorption influence their distribution across environmental compartments. The standardized experimental protocols outlined in this guide provide a robust framework for generating the necessary data to perform comprehensive environmental risk assessments for this compound isomers and other related compounds. Further research is needed to obtain more comprehensive quantitative data on the environmental fate of all this compound isomers to refine these assessments.
References
- 1. Chloro-alkanes [utslappisiffror.naturvardsverket.se]
- 2. Chlorinated Hydrocarbons [www-ssrl.slac.stanford.edu]
- 3. eurochlor.org [eurochlor.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Modeling Global Environmental Fate and Quantifying Global Source–Receptor Relationships of Short-, Medium-, and Long-Chain Chlorinated Paraffins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complete Reductive Dechlorination of 1,2-Dichloropropane by Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 8. Evaluating the environmental fate of short-chain chlorinated paraffins (SCCPs) in the Nordic environment using a dynamic multimedia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. usace.contentdm.oclc.org [usace.contentdm.oclc.org]
- 11. Reductive Dechlorination of Chlorinated Ethenes and 1,2-Dichloroethane by “Dehalococcoides ethenogenes” 195 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oecd.org [oecd.org]
- 13. contractlaboratory.com [contractlaboratory.com]
- 14. oecd.org [oecd.org]
- 15. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 16. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 17. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 18. epa.gov [epa.gov]
- 19. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]
- 20. teklabinc.com [teklabinc.com]
- 21. Shimadzu Guide to US EPA Method 8260 for Analysis of Volatile Organic Compounds in Ground Water and Solid Waste : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Methodological & Application
Application Notes and Protocols for the Use of 1,5-Dichloropentane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1,5-dichloropentane (B10660) as a versatile bifunctional electrophile in various organic synthesis reactions. Its five-carbon chain and two reactive chlorine atoms make it an ideal precursor for the construction of six-membered heterocyclic systems and other valuable cyclic compounds.
Application Note 1: Synthesis of N-Substituted Piperidines
The piperidine (B6355638) scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The reaction of 1,5-dichloropentane with primary amines provides a direct and efficient route to N-substituted piperidines through a double nucleophilic substitution reaction.
Experimental Protocol: Synthesis of N-Phenylpiperidine
This protocol details the synthesis of N-phenylpiperidine from 1,5-dichloropentane and aniline (B41778). The procedure can be adapted for other primary amines.
Materials:
-
1,5-Dichloropentane
-
Aniline
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
To a round-bottom flask, add 1,5-dichloropentane (1.0 eq), aniline (2.2 eq), and a suitable solvent such as water or an alcohol.
-
Add a base, for instance, sodium carbonate (2.0 eq), to neutralize the hydrochloric acid formed during the reaction.
-
The reaction mixture is then heated to reflux and stirred vigorously for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The product is extracted with diethyl ether. The organic layers are combined, washed with water, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation or column chromatography to yield the pure N-substituted piperidine. A yield of 83-90% can be expected for the synthesis of 1-phenylpiperidine (B1584701) when starting from the analogous 1,5-dibromopentane.[1]
Quantitative Data:
| Primary Amine | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | N-Phenylpiperidine | Reflux in the presence of a base | 83-90 (with 1,5-dibromopentane) | [1] |
| Benzylamine | N-Benzylpiperidine | Similar conditions to aniline | High (expected) | General reaction |
| Methylamine | N-Methylpiperidine | Aqueous solution, reflux | Good (expected) | General reaction |
Reaction Workflow:
Caption: Workflow for the synthesis of N-substituted piperidines.
Application Note 2: Synthesis of Thiane (B73995) (Tetrahydrothiopyran)
Thiane and its derivatives are important sulfur-containing heterocycles found in natural products and used as intermediates in organic synthesis. The reaction of 1,5-dichloropentane with a sulfide (B99878) source, such as sodium sulfide, provides a straightforward method for the synthesis of the thiane ring.
Experimental Protocol: Synthesis of Thiane
This protocol describes the synthesis of thiane from 1,5-dichloropentane and sodium sulfide nonahydrate. The procedure is adapted from a similar synthesis using 1,5-dibromopentane.[2][3]
Materials:
-
1,5-Dichloropentane
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Oil bath
-
Separatory funnel
-
Rotary evaporator
-
Kugelrohr distillation apparatus (or standard distillation setup)
Procedure:
-
A mixture of 1,5-dichloropentane (1.0 eq) and sodium sulfide nonahydrate (1.5 eq) is heated in an oil bath at 170 °C for 7 hours.[2]
-
After cooling the reaction mixture to room temperature, water and dichloromethane are added.
-
The phases are separated, and the aqueous layer is extracted multiple times with dichloromethane.[2]
-
The combined organic phases are washed with water and dried over anhydrous magnesium sulfate.[2]
-
The solvent is removed under reduced pressure.
-
The crude product is purified by Kugelrohr distillation to yield pure thiane as a colorless oil.[2]
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |
| 1,5-Dibromopentane | Sodium sulfide nonahydrate | Thiane | Neat, 170 °C, 7 h | ~80 | [2][3] |
| 1,5-Dichloropentane | Sodium sulfide nonahydrate | Thiane | Similar conditions | High (expected) | Adapted Protocol |
Reaction Mechanism:
Caption: Simplified reaction mechanism for thiane synthesis.
Application Note 3: Synthesis of Cyclic Compounds via Malonic Ester Synthesis
The malonic ester synthesis is a classic method for preparing carboxylic acids. When a dihalide such as 1,5-dichloropentane is used as the electrophile, a cyclic dicarboxylic acid can be synthesized. This provides a versatile route to functionalized cyclic compounds.
Experimental Protocol: Synthesis of Cyclohexane-1,1-dicarboxylic acid
This protocol outlines the general procedure for the reaction of 1,5-dichloropentane with diethyl malonate to form diethyl cyclohexane-1,1-dicarboxylate, which can then be hydrolyzed to the corresponding dicarboxylic acid.
Materials:
-
1,5-Dichloropentane
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.
-
Add diethyl malonate dropwise to the sodium ethoxide solution to form the sodium salt of diethyl malonate.
-
To this solution, add 1,5-dichloropentane dropwise. The reaction is an exothermic process.
-
After the addition is complete, heat the mixture to reflux for several hours to ensure the completion of the cyclization.
-
After cooling, the solvent is removed by distillation. Water is added to the residue, and the product is extracted with diethyl ether.
-
The organic layer is washed, dried, and the solvent is evaporated to give crude diethyl cyclohexane-1,1-dicarboxylate.
-
For hydrolysis, the diester is refluxed with a solution of sodium hydroxide.
-
The resulting solution is cooled and acidified with hydrochloric acid to precipitate the cyclohexane-1,1-dicarboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and can be recrystallized.
Quantitative Data:
| Dihalide | Active Methylene Compound | Product | Yield (%) |
| 1,5-Dichloropentane | Diethyl malonate | Cyclohexane-1,1-dicarboxylic acid | Moderate to High (expected) |
| Trimethylene chlorobromide | Diethyl malonate | Cyclobutane-1,1-dicarboxylic acid | 53-55 |
Logical Relationship Diagram:
Caption: Logical steps in the malonic ester synthesis of a cyclic dicarboxylic acid.
References
Dichloropentane as a Solvent for Spectroscopic Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloropentane, a chlorinated hydrocarbon with the chemical formula C₅H₁₀Cl₂, exists in several isomeric forms. While not as commonly employed as dichloromethane (B109758) or chloroform, its properties as a solvent make it a viable candidate for various spectroscopic applications, particularly when specific solubility or physical characteristics are required. This document provides an overview of the potential uses of this compound isomers as solvents in spectroscopic analysis, including UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Due to the limited availability of direct experimental data for this compound, this guide also draws upon the well-established properties of analogous chlorinated solvents to provide comprehensive protocols and application notes.
Physicochemical Properties of this compound Isomers
The suitability of a solvent for spectroscopic analysis is largely determined by its physical and chemical properties. The following table summarizes key properties for various isomers of this compound, which can be used to guide solvent selection.
| Property | 1,1-Dichloropentane | 1,2-Dichloropentane | 1,4-Dichloropentane | 1,5-Dichloropentane | 2,2-Dichloropentane | 2,3-Dichloropentane | 3,3-Dichloropentane |
| Molecular Weight ( g/mol ) | 141.04[1] | 141.04 | 141.04 | 141.04 | 141.04 | 141.04 | 141.04 |
| Boiling Point (°C) | 133-134 | 131-132 | 162 | 178-179 | 123-124 | 131-132 | 132 |
| Density (g/mL) | 1.07 | 1.08 | 1.07 | 1.08 | 1.04 | 1.07 | 1.05 |
| Appearance | Clear, colorless to yellow liquid[1] | Clear, colorless liquid | Colorless liquid | Colorless liquid | Colorless liquid | Colorless liquid | Colorless liquid |
| Water Solubility | Insoluble[1] | Insoluble | Sparingly soluble | Insoluble | Insoluble | Insoluble | Insoluble |
Spectroscopic Suitability and Protocols
The choice of a spectroscopic solvent is critical to obtaining high-quality data. The solvent should dissolve the analyte, be relatively transparent in the spectral region of interest, and be inert under the experimental conditions.
UV-Visible (UV-Vis) Spectroscopy
Estimated Properties:
-
UV Cutoff: Similar chlorinated solvents like dichloromethane and 1,2-dichloroethane (B1671644) have UV cutoffs around 232 nm and 228 nm, respectively.[3][4] It is reasonable to expect that this compound isomers will have a UV cutoff in a similar range (approximately 225-240 nm). This makes them suitable for analyses in the visible region and a significant portion of the UV region for compounds with chromophores that absorb at higher wavelengths.
Protocol for UV-Vis Analysis using this compound:
-
Solvent Purity: Use a high-purity, spectroscopy-grade this compound isomer if available. If not, distill the solvent to remove any impurities that may absorb in the UV region.
-
Sample Preparation:
-
Accurately weigh the analyte and dissolve it in a known volume of this compound to achieve the desired concentration.
-
Ensure the analyte is fully dissolved. Sonication may be used to aid dissolution.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use matched quartz cuvettes with a 1 cm path length.
-
-
Measurement:
-
Fill the reference cuvette with the this compound solvent.
-
Fill the sample cuvette with the prepared sample solution.
-
Record a baseline spectrum with the solvent-filled cuvettes.
-
Measure the absorbance spectrum of the sample.
-
The usable spectral range will be above the UV cutoff of the specific this compound isomer used.
-
References
Protocol for the Laboratory-Scale Dichlorination of Cyclopentane
Application Notes for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the dichlorination of cyclopentane (B165970) via a free-radical substitution mechanism. This reaction yields a mixture of dichlorocyclopentane isomers and is a fundamental transformation in synthetic organic chemistry. The resulting chlorinated cyclopentane derivatives can serve as versatile intermediates in the synthesis of more complex molecules, including potential pharmaceutical candidates. The procedure outlined below is adapted from established methods for the free-radical chlorination of cycloalkanes.
The dichlorination of cyclopentane is a photochemical process initiated by a radical initiator, leading to a mixture of constitutional and stereoisomers.[1] The primary constitutional isomers formed are 1,1-dichlorocyclopentane, 1,2-dichlorocyclopentane, and 1,3-dichlorocyclopentane.[2] For the 1,2- and 1,3-isomers, stereoisomers (cis and trans) will also be present in the product mixture.[2] The distribution of these isomers is dependent on the statistical probability of the substitution at different positions on the cyclopentane ring and the relative stability of the resulting radicals.
Due to the formation of a complex mixture of isomers, purification of a single dichlorocyclopentane isomer can be challenging and typically requires fractional distillation.[2][3] This protocol provides a general method for the synthesis of the isomer mixture, which can then be subjected to separation techniques.
Experimental Protocol: Free-Radical Dichlorination of Cyclopentane
This protocol is adapted from the free-radical chlorination of cyclohexane (B81311) and is expected to yield a mixture of dichlorocyclopentane isomers.
Materials:
-
Cyclopentane
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN)
-
0.5 M Sodium carbonate solution (Na₂CO₃)
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Erlenmeyer flasks
-
Distillation apparatus (for purification)
-
UV lamp (optional, as AIBN is a thermal initiator)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine cyclopentane and a molar excess of sulfuryl chloride. Add a catalytic amount of AIBN (approximately 1-2 mol% with respect to cyclopentane).
-
Reaction: Assemble a reflux apparatus in a fume hood. Heat the reaction mixture to reflux with stirring. The reaction is initiated by the thermal decomposition of AIBN to form radicals. The progress of the reaction can be monitored by gas chromatography (GC) if desired.
-
Work-up: After the reaction is complete (typically after several hours of reflux, or when GC analysis shows the consumption of the starting material), allow the mixture to cool to room temperature.
-
Quenching: Carefully transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer with several portions of 0.5 M sodium carbonate solution to neutralize any remaining acidic byproducts. Check the aqueous layer with litmus (B1172312) paper to ensure it is basic.[4]
-
Final Wash: Wash the organic layer with deionized water.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent such as calcium chloride or magnesium sulfate.
-
Isolation: Decant or filter the dried organic layer into a clean, dry round-bottom flask. The crude product is a mixture of dichlorocyclopentane isomers.
-
Purification: Purify the mixture of dichlorocyclopentane isomers by fractional distillation.[2][3] Collect the fractions corresponding to the boiling points of the different dichlorocyclopentane isomers.
Quantitative Data
The following table presents a hypothetical distribution based on statistical factors, though the actual distribution may vary.
| Isomer | Type | Expected Relative Abundance |
| 1,1-Dichlorocyclopentane | Geminal | Moderate |
| cis-1,2-Dichlorocyclopentane | Vicinal | High |
| trans-1,2-Dichlorocyclopentane | Vicinal | High |
| cis-1,3-Dichlorocyclopentane | High | |
| trans-1,3-Dichlorocyclopentane | High |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the dichlorination of cyclopentane.
Free-Radical Chlorination Mechanism
Caption: Mechanism of free-radical monochlorination of cyclopentane.
References
Applications of Dichloropentane in Polymer Chemistry: A Detailed Guide for Researchers
Introduction
Dichloropentane, a dihalogenated alkane, serves as a versatile building block in polymer chemistry, primarily utilized as a monomer in condensation polymerization reactions. Its bifunctional nature, arising from the two chlorine atoms, allows for the formation of long-chain polymers when reacted with appropriate comonomers. The most prominent application of this compound, particularly the 1,5-isomer, lies in the synthesis of polysulfide polymers. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the synthesis of polymeric materials.
Application Notes
The primary application of this compound in polymer chemistry is in the synthesis of poly(pentamethylene sulfide) and its derivatives. These polymers are part of the broader class of poly(alkylene sulfide)s, which are known for their resistance to solvents, oils, and fuels, as well as their good adhesion to various substrates. While less common than their shorter-chain counterparts like poly(ethylene sulfide) and poly(propylene sulfide), poly(pentamethylene sulfide) offers a more flexible polymer backbone due to the longer pentamethylene chain, which can influence its physical and mechanical properties.
The synthesis is typically achieved through a nucleophilic substitution reaction between a this compound isomer (most commonly 1,5-dichloropentane) and a sulfide (B99878) source, such as sodium sulfide or sodium polysulfide. The general reaction is a polycondensation, where the sulfide or polysulfide anion acts as a nucleophile, displacing the chloride ions from the this compound molecules to form thioether linkages.
Key Applications of Resulting Polymers:
-
Sealants and Adhesives: Polysulfide polymers are widely used as sealants and adhesives in the construction, automotive, and aerospace industries due to their excellent resistance to weathering, fuels, and chemicals.
-
Coatings: Their chemical resistance also makes them suitable for protective coatings.
-
Elastomers: Depending on the molecular weight and degree of cross-linking, polysulfide polymers can exhibit elastomeric properties.
Alternative Polymerization Techniques:
Interfacial polymerization is another technique that can be employed for the synthesis of poly(alkylene sulfide)s. This method involves the reaction of two immiscible phases, one containing the dihaloalkane (e.g., this compound in an organic solvent) and the other containing the aqueous solution of the sulfide or polysulfide salt. Polymerization occurs at the interface of the two liquids. This technique can be advantageous for achieving high molecular weight polymers at lower temperatures.
Experimental Protocols
The following protocols provide a general framework for the synthesis of poly(pentamethylene sulfide) from 1,5-dichloropentane (B10660). Researchers should note that optimization of reaction conditions may be necessary to achieve desired polymer properties.
Protocol 1: Bulk Polycondensation of 1,5-Dichloropentane with Sodium Sulfide
This protocol describes the synthesis of poly(pentamethylene sulfide) via a bulk polycondensation reaction.
Materials:
-
1,5-Dichloropentane (Cl(CH₂)₅Cl)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Distilled water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble the three-neck round-bottom flask with the mechanical stirrer, reflux condenser, and nitrogen inlet/outlet. Ensure all glassware is dry.
-
Reagent Addition: Under a nitrogen atmosphere, charge the flask with sodium sulfide nonahydrate and anhydrous N-Methyl-2-pyrrolidone (NMP). Stir the mixture to dissolve the sodium sulfide.
-
Monomer Addition: Slowly add 1,5-dichloropentane to the reaction mixture with vigorous stirring.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically in the range of 150-200 °C) and maintain for a specified time (e.g., 4-8 hours). The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
Polymer Isolation: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol or water with stirring.
-
Purification: Collect the precipitated polymer by filtration using a Buchner funnel. Wash the polymer multiple times with distilled water and then with methanol to remove unreacted monomers, oligomers, and residual solvent.
-
Drying: Dry the purified poly(pentamethylene sulfide) in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Quantitative Data Summary:
The following table provides representative quantitative data for the synthesis of poly(alkylene sulfide)s, which can be adapted for poly(pentamethylene sulfide).
| Parameter | Value |
| Monomer Ratio | 1:1 (1,5-Dichloropentane : Sodium Sulfide) |
| Solvent | N-Methyl-2-pyrrolidone (NMP) |
| Monomer Concentration | 10-20% (w/v) |
| Reaction Temperature | 160 °C |
| Reaction Time | 6 hours |
| Precipitating Solvent | Methanol |
| Expected Yield | > 80% |
| Polymer Molecular Weight (Mn) | 10,000 - 50,000 g/mol (GPC) |
| Polydispersity Index (PDI) | 2.0 - 3.5 |
| Glass Transition Temp. (Tg) | -50 to -30 °C |
| Melting Temperature (Tm) | 50 - 80 °C |
Note: The specific properties of the resulting polymer will depend on the purity of the monomers, the precise reaction conditions, and the work-up procedure.
Visualizations
Reaction Scheme: Synthesis of Poly(pentamethylene sulfide)
Caption: Polycondensation of 1,5-dichloropentane and sodium sulfide.
Experimental Workflow: Bulk Polycondensation
Caption: Workflow for poly(pentamethylene sulfide) synthesis.
Application Notes and Protocols: Dichloropentane as a Reagent in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloropentanes, particularly 1,5-dichloropentane (B10660), are versatile bifunctional electrophiles utilized in a variety of nucleophilic substitution reactions. Their ability to undergo reactions at two sites makes them valuable building blocks in organic synthesis, especially for the construction of five-membered heterocyclic rings and for introducing five-carbon linkers into molecules. This document provides detailed application notes and experimental protocols for the use of 1,5-dichloropentane in nucleophilic substitution reactions with a range of nucleophiles, which is of significant interest in the synthesis of pharmaceutical intermediates and other fine chemicals.
General Principles
The reactions of 1,5-dichloropentane with nucleophiles can proceed via two main pathways:
-
Intermolecular Substitution: A nucleophile attacks one of the electrophilic carbon atoms, displacing a chloride ion. If a different nucleophile is used subsequently, a difunctionalized linear pentane (B18724) derivative is formed.
-
Intramolecular Substitution (Cyclization): When a single nucleophile has the ability to react with both electrophilic centers, or after an initial intermolecular substitution the newly introduced functional group can act as a nucleophile, an intramolecular reaction can occur, leading to the formation of a five-membered ring. This is a common and powerful strategy for the synthesis of heterocyclic compounds.
The choice between these pathways is influenced by the nature of the nucleophile, the reaction conditions (e.g., concentration, temperature), and the presence of a base.
Applications in the Synthesis of Heterocyclic Compounds
A primary application of 1,5-dichloropentane is in the synthesis of saturated five-membered heterocyclic compounds. The general reaction scheme for the intramolecular nucleophilic substitution is depicted below.
Caption: General scheme for the formation of a five-membered ring via intramolecular nucleophilic substitution of 1,5-dichloropentane.
Synthesis of Piperidines (Nitrogen Heterocycles)
The reaction of 1,5-dichloropentane with primary amines or ammonia (B1221849) is a classical method for the synthesis of N-substituted piperidines. The reaction proceeds via a double N-alkylation.
Table 1: Synthesis of Piperidines using 1,5-Dichloropentane
| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Aniline (B41778) | 1,5-Dibromopentane (B145557)* | - | Warming | - | - | Organic Syntheses |
| Primary Amines | 1,5-Dihalides | Aqueous (alkaline) | Microwave | - | Good to Excellent | J. Org. Chem., 2006, 71, 135-141 |
Note: 1,5-dibromopentane is often used and is expected to have similar reactivity to 1,5-dichloropentane, though reaction rates may differ.
Protocol 1: Synthesis of N-Phenylpiperidine
This protocol is adapted from the synthesis using 1,5-dibromopentane and aniline.
Materials:
-
1,5-Dichloropentane
-
Aniline
-
Anhydrous Potassium Carbonate
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of aniline (1.0 eq) in DMF, add anhydrous potassium carbonate (2.5 eq).
-
Add 1,5-dichloropentane (1.1 eq) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Synthesis of Tetrahydrothiophene (B86538) (Thiolane) (Sulfur Heterocycles)
The reaction with a sulfide (B99878) source, such as sodium sulfide, provides a straightforward route to tetrahydrothiophene (thiolane).[1]
Table 2: Synthesis of Tetrahydrothiophene
| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Sulfide (Na₂S) | 1,5-Dichloropentane | DMF | - | - | - | Filo, 2025 |
Protocol 2: Synthesis of Tetrahydrothiophene
Materials:
-
1,5-Dichloropentane
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve sodium sulfide nonahydrate (1.0 eq) in DMF in a round-bottom flask.
-
Add 1,5-dichloropentane (1.0 eq) to the solution.
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by GC-MS.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the filtrate by distillation due to the volatility of the product.
Applications in the Synthesis of Acyclic Compounds
1,5-Dichloropentane can also be used to introduce a five-carbon chain between two nucleophilic groups or to synthesize compounds with terminal functional groups.
Synthesis of Dinitriles (Carbon Nucleophiles)
The reaction of 1,5-dichloropentane with cyanide ions is a classic example of a nucleophilic substitution to form a dinitrile, which is a precursor to diacids and diamines.
Table 3: Synthesis of Suberonitrile from a Dihaloalkane
| Nucleophile | Reagent | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Cyanide | 1,6-Dichlorohexane (B1210651)* | Water | Tetrabutylammonium bromide | 90-110 | 2-4 | 90.0 | Google Patents, JPH0832668B2 |
Note: This protocol for 1,6-dichlorohexane can be adapted for 1,5-dichloropentane to yield pimelonitrile.
Protocol 3: Synthesis of Pimelonitrile (Heptanedinitrile)
This protocol is adapted from the synthesis of suberonitrile.
Materials:
-
1,5-Dichloropentane
-
Sodium Cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Water
Procedure:
-
Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Prepare a solution of sodium cyanide (2.2 eq) in water.
-
In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add 1,5-dichloropentane (1.0 eq) and TBAB (phase-transfer catalyst, 0.02 eq).
-
Heat the mixture to 100 °C and add the sodium cyanide solution dropwise over 1 hour.
-
Continue to stir the reaction at 100 °C for 4 hours.
-
Cool the reaction to room temperature and add water to dissolve any precipitated salts.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., toluene).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
The product can be purified by vacuum distillation.
Williamson Ether Synthesis (Oxygen Nucleophiles)
1,5-Dichloropentane can react with alkoxides or phenoxides to form di-ethers. If a diol is used, a cyclic ether (tetrahydropyran) can be formed via an intramolecular Williamson ether synthesis.
Caption: A typical experimental workflow for the Williamson ether synthesis using 1,5-dichloropentane.
Protocol 4: General Procedure for Williamson Ether Synthesis with Phenols
Materials:
-
1,5-Dichloropentane
-
Phenol (B47542) (2.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Caution: Sodium hydride is flammable and reacts violently with water. Handle with care under an inert atmosphere.
-
To a suspension of sodium hydride (2.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the phenol (2.2 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 30 minutes).
-
Add 1,5-dichloropentane (1.0 eq) to the reaction mixture.
-
Heat the reaction to reflux and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
1,5-Dichloropentane is a valuable and versatile reagent in nucleophilic substitution reactions. Its bifunctional nature allows for the efficient synthesis of both cyclic and acyclic compounds of interest to the pharmaceutical and chemical industries. The protocols provided herein offer a starting point for the development of synthetic routes utilizing this important building block. Researchers should consider the nature of the nucleophile, solvent, and temperature to optimize reaction conditions for their specific target molecules. As with all chemical reactions, appropriate safety precautions should be taken, especially when working with toxic reagents such as sodium cyanide.
References
Application Notes and Protocols for Reactions Involving Dichloropentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving dichloropentane, covering its use as both a reactant and a solvent. Detailed protocols, safety information, and physicochemical data are presented to facilitate its effective and safe use in a laboratory setting.
Physicochemical Properties of this compound Isomers
This compound exists in several isomeric forms, each with distinct physical properties. The choice of isomer can be critical for specific applications, influencing reaction kinetics, solubility of reagents, and work-up procedures. A summary of key properties for various this compound isomers is provided in the table below.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| 1,1-Dichloropentane | 820-55-3 | C₅H₁₀Cl₂ | 141.04 | ~153-155 | N/A | ~1.07 |
| 1,2-Dichloropentane | 1674-33-5 | C₅H₁₀Cl₂ | 141.04 | ~145-147 | N/A | ~1.08 |
| 1,3-Dichloropentane | 30122-12-4 | C₅H₁₀Cl₂ | 141.04 | ~150-152 | N/A | ~1.07 |
| 1,4-Dichloropentane | 626-92-6 | C₅H₁₀Cl₂ | 141.04 | 161-163 | N/A | 1.076 |
| 1,5-Dichloropentane (B10660) | 628-76-2 | C₅H₁₀Cl₂ | 141.04 | 180 | -72 | 1.10 |
| 2,2-Dichloropentane | 21571-91-5 | C₅H₁₀Cl₂ | 141.04 | 133-134 | N/A | 1.03 |
| 2,3-Dichloropentane | 600-11-3 | C₅H₁₀Cl₂ | 141.04 | 137.7 | -77.3 | 1.047 |
| 2,4-Dichloropentane | 625-67-2 | C₅H₁₀Cl₂ | 141.04 | 147-149 | N/A | 1.06 |
| 3,3-Dichloropentane | 21571-91-5 | C₅H₁₀Cl₂ | 141.04 | 133-134 | N/A | 1.03 |
Safety and Handling
Dichloropentanes are flammable and toxic liquids that require careful handling in a laboratory setting.[1] Adherence to safety protocols is crucial to minimize risks of exposure and accidents.
General Safety Precautions:
-
Ventilation: All work with this compound should be conducted in a well-ventilated chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]
-
Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources.[1] Dichloropentanes are flammable and their vapors can form explosive mixtures with air.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Spills: In case of a spill, evacuate the area and use absorbent materials to contain it.[2] Dispose of the contaminated material as hazardous waste.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental Protocols
While this compound is used as a solvent for various materials like oils, greases, and resins, its primary application in organic synthesis is often as a bifunctional alkylating agent or a precursor for the synthesis of heterocyclic compounds, particularly in the pharmaceutical and agrochemical industries.[4][5]
Protocol 1: Synthesis of 1,5-Dichloropentane from 1,5-Pentanediol (B104693)
This protocol details the synthesis of 1,5-dichloropentane, a key intermediate, from 1,5-pentanediol using concentrated hydrochloric acid.[1]
Materials:
-
1,5-Pentanediol
-
Concentrated Hydrochloric Acid
-
Autoclave or a sealed reaction vessel capable of withstanding pressure
-
Separatory funnel
-
Sodium bicarbonate solution (diluted)
-
Sodium chloride solution (15%)
-
Distillation apparatus
Procedure:
-
In a suitable autoclave, combine 312 parts by weight of 1,5-pentanediol with 1000 parts by weight of concentrated hydrochloric acid.[1]
-
Seal the autoclave and heat the reaction mixture to 170°C for 4 hours. The pressure will rise to approximately 10 atmospheres.[1]
-
After the reaction is complete, cool the autoclave to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the upper oily layer (the product) from the lower aqueous layer.
-
Wash the organic layer with a 15% sodium chloride solution.
-
Neutralize the organic layer by washing with a diluted sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Filter off the drying agent.
-
Purify the crude 1,5-dichloropentane by vacuum distillation. The product distills at 84-85°C at 4 mmHg.[1]
Quantitative Data:
| Reactants | Product | Reaction Time | Temperature | Pressure | Yield |
|---|
| 1,5-Pentanediol, Conc. HCl | 1,5-Dichloropentane | 4 hours | 170°C | ~10 atm | ~78-80% |
Experimental Workflow:
Protocol 2: General Procedure for Reactions in this compound as a Solvent
While specific detailed protocols for using this compound as a solvent are not abundant in the literature, its properties are similar to other chlorinated solvents like dichloromethane (B109758) and 1,2-dichloroethane. Therefore, it can often be used as a substitute in reactions where a non-polar, non-protic solvent with a relatively high boiling point is required.
General Considerations:
-
Solubility: Ensure all reactants and catalysts are sufficiently soluble in the chosen this compound isomer at the reaction temperature.
-
Temperature: The higher boiling points of this compound isomers compared to dichloromethane allow for reactions to be conducted at elevated temperatures.
-
Inertness: Dichloropentanes are generally inert under many reaction conditions, but their reactivity should be considered, especially in the presence of strong Lewis acids or bases at high temperatures.
General Experimental Setup:
-
To a clean, dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting materials and any solid catalysts.
-
Under an inert atmosphere (e.g., nitrogen or argon), add the desired volume of this compound via a syringe or cannula.
-
Stir the mixture at room temperature to ensure dissolution.
-
Heat the reaction mixture to the desired temperature using an oil bath.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).
General Work-up Procedure: A typical aqueous work-up for a reaction performed in this compound involves the following steps:[6][7]
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
If necessary, dilute the mixture with a more common extraction solvent like diethyl ether or ethyl acetate (B1210297) to facilitate layer separation.
-
Wash the organic layer sequentially with appropriate aqueous solutions to remove impurities. Common washes include:
-
Water: to remove water-soluble byproducts.
-
Saturated sodium bicarbonate solution: to neutralize any acidic components.
-
Dilute hydrochloric acid: to neutralize any basic components.
-
Brine (saturated sodium chloride solution): to reduce the solubility of organic material in the aqueous layer and aid in drying.[8]
-
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by a suitable method such as column chromatography, distillation, or recrystallization.
Logical Flow of a General Reaction Work-up:
Applications in Synthesis
1,5-Dichloropentane is a valuable precursor in the synthesis of various heterocyclic compounds. Its bifunctional nature allows it to act as a five-carbon building block for ring formation. For instance, it is used in the preparation of tetrahydrothiopyran (B43164) (thiane) by reaction with sodium sulfide.[9] This reactivity makes it a useful intermediate in the development of new pharmaceutical and agrochemical agents.[5]
Disclaimer: The information provided in these application notes is intended for use by qualified professionals. All procedures should be carried out with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
References
- 1. DE856888C - Process for the production of 1,5-dichloropentane - Google Patents [patents.google.com]
- 2. labproinc.com [labproinc.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. This compound | C5H10Cl2 | CID 522765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Workup [chem.rochester.edu]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1,5-Dichloropentane, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Dichloropentane as a Metal Degreasing Agent in Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of dichloropentane as a metal degreasing agent in manufacturing environments. It is intended for an audience with a technical background in chemistry and laboratory procedures.
Introduction
This compound, a chlorinated hydrocarbon, is utilized as a solvent for oils, greases, and other organic contaminants, making it a candidate for metal degreasing operations in various manufacturing processes.[1][2] Its efficacy as a degreasing agent is attributed to its chemical properties that allow it to dissolve nonpolar substances. However, like many chlorinated solvents, its use requires careful consideration of safety, health, and environmental impacts. This document outlines the properties of this compound, provides a comparative analysis with other common degreasing solvents, and details protocols for its application and performance evaluation.
Physicochemical Properties and Comparative Data
The selection of a degreasing agent is dependent on its physical and chemical properties, which dictate its cleaning efficiency, application method, and safety requirements. This compound exists in several isomeric forms, with 1,1-dichloropentane and 1,5-dichloropentane (B10660) being of primary interest for industrial applications.
Table 1: Physicochemical Properties of this compound Isomers and Common Metal Degreasing Solvents
| Property | 1,1-Dichloropentane | 1,5-Dichloropentane | Trichloroethylene (TCE) | Perchloroethylene (PCE) | Methylene Chloride (DCM) |
| CAS Number | 820-55-3[3] | 628-76-2[4] | 79-01-6 | 127-18-4 | 75-09-2 |
| Molecular Formula | C₅H₁₀Cl₂[3] | C₅H₁₀Cl₂[4] | C₂HCl₃ | C₂Cl₄ | CH₂Cl₂ |
| Molecular Weight ( g/mol ) | 141.04[3] | 141.04[4] | 131.39 | 165.83 | 84.93 |
| Boiling Point (°C) | ~148 | 180[4] | 87.2 | 121.1 | 39.6 |
| Vapor Pressure (hPa at 25°C) | Not available | 1.5[4] | ~77 | ~25 | ~584 |
| Density (g/cm³ at 20°C) | ~1.08 | 1.10[4] | ~1.46 | ~1.62 | ~1.33 |
| Flash Point (°C) | ~36 | 26[4] | None | None | None |
| Solubility in Water (g/L) | Insoluble | 0.125[4] | ~1.1 | ~0.15 | ~13 |
| Kauri-Butanol (Kb) Value | Not Available | Not Available | ~130 | ~90 | ~136 |
Experimental Protocols
The following protocols are based on established standards for evaluating the performance of cleaning agents.
Protocol for Evaluating Cleaning Effectiveness (Based on ASTM G122)
This protocol provides a quantitative method for assessing the soil removal efficiency of this compound.
Objective: To determine the percentage of a standardized soil removed from a metal coupon by this compound.
Materials:
-
Metal test coupons (e.g., stainless steel, as specified in ASTM A380)[7][8][9][10][11][12][13][14]
-
Standardized soil (e.g., a mixture of lubricating oil and fine carbon particles)
-
This compound
-
Beakers and cleaning apparatus (e.g., ultrasonic bath, immersion tank)
-
Analytical balance (accurate to 0.1 mg)
-
Forced-air oven
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat, respirator with appropriate cartridges.
Procedure:
-
Coupon Preparation: a. Clean test coupons according to ASTM A380 pre-cleaning procedures to ensure a consistent starting surface.[7][9][11] b. Dry the coupons in an oven at a specified temperature (e.g., 105°C) for 1 hour. c. Allow coupons to cool to room temperature in a desiccator. d. Weigh each coupon to the nearest 0.1 mg and record this as the "Initial Clean Weight" (W1).
-
Soil Application: a. Apply a consistent, known amount of the standardized soil to the surface of each coupon. b. Weigh the soiled coupon and record this as the "Soiled Weight" (W2). The weight of the soil is Ws = W2 - W1.
-
Cleaning Process: a. Immerse the soiled coupons in this compound in the cleaning apparatus. b. Agitate the solvent or use ultrasonication for a predetermined time (e.g., 5-15 minutes). The cleaning parameters (time, temperature, agitation) should be carefully controlled and recorded.[7][9][15] c. Remove the coupons from the solvent and allow them to air dry in a fume hood.
-
Final Weighing: a. Once fully dry, weigh the cleaned coupons and record this as the "Final Weight" (W3).
-
Calculation of Cleaning Efficiency: a. The weight of the remaining soil is Wr = W3 - W1. b. The Cleaning Efficiency (CE) is calculated as: CE (%) = [(Ws - Wr) / Ws] * 100
Table 2: Example Data for Cleaning Efficiency Calculation
| Coupon ID | Initial Clean Weight (W1) (g) | Soiled Weight (W2) (g) | Weight of Soil (Ws) (g) | Final Weight (W3) (g) | Weight of Remaining Soil (Wr) (g) | Cleaning Efficiency (%) |
| A-01 | 15.0000 | 15.1500 | 0.1500 | 15.0015 | 0.0015 | 99.0 |
| A-02 | 15.0010 | 15.1515 | 0.1505 | 15.0028 | 0.0018 | 98.8 |
| A-03 | 15.0005 | 15.1508 | 0.1503 | 15.0020 | 0.0015 | 99.0 |
Protocol for Water-Break Test (Based on ASTM A380)
This is a qualitative method to assess the presence of hydrophobic (oily) films on a metal surface.[7][11]
Objective: To visually inspect for the presence of residual organic contaminants on a metal surface after cleaning with this compound.
Materials:
-
Cleaned and dried metal part
-
Deionized water
-
Spray bottle or immersion tank
Procedure:
-
After cleaning the metal part with this compound and allowing it to dry completely, hold the part at a slight angle.
-
Spray the surface with a fine mist of deionized water or immerse it in a bath of deionized water.
-
Observe the behavior of the water on the surface as it is withdrawn.
-
Interpretation of Results:
-
Clean Surface: The water will form a continuous, unbroken film (a "water break-free" surface).
-
Contaminated Surface: The water will bead up, break into droplets, or recede from certain areas, indicating the presence of a hydrophobic film.
-
Safety and Handling
This compound is a flammable liquid and is harmful if swallowed or inhaled.[4] It can cause skin and eye irritation.[16] Therefore, strict safety protocols must be followed.
-
Ventilation: Always use this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., Viton or nitrile), safety goggles, and a lab coat. A respirator with organic vapor cartridges should be used if ventilation is inadequate.
-
Ignition Sources: this compound is flammable. Keep it away from open flames, sparks, and other sources of ignition.[1][2]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Regulatory Considerations:
-
OSHA Permissible Exposure Limit (PEL): A specific PEL for this compound has not been established by OSHA.[17][18] In the absence of a specific PEL, it is prudent to handle this compound with the same precautions as other chlorinated solvents and maintain exposure to the lowest feasible level.
-
EPA Significant New Alternatives Policy (SNAP): The SNAP program evaluates and regulates substitutes for ozone-depleting substances.[19] While this compound is not explicitly listed as an approved or disapproved substitute for specific applications on the publicly available SNAP lists, any new use of a solvent in an application where ozone-depleting substances were historically used may be subject to review under this program.[20]
Diagrams
Caption: Metal degreasing workflow using this compound.
Caption: Qualitative property comparison of degreasing solvents.
Caption: Safety and handling protocol for this compound.
References
- 1. This compound | C5H10Cl2 | CID 522765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,5-Dichloropentane | CymitQuimica [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1,5-Dichloropentane for synthesis 628-76-2 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. Solubility Parameters-- [cool.culturalheritage.org]
- 7. store.astm.org [store.astm.org]
- 8. neelectropolishing.com [neelectropolishing.com]
- 9. store.astm.org [store.astm.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. store.astm.org [store.astm.org]
- 12. store.astm.org [store.astm.org]
- 13. ableelectropolishing.com [ableelectropolishing.com]
- 14. astropak.com [astropak.com]
- 15. "ASTM G122: 2020 Cleaning Agent Effectiveness Test Method" [bsbedge.com]
- 16. airgas.com [airgas.com]
- 17. file.yizimg.com [file.yizimg.com]
- 18. Table of IDLH Values | NIOSH | CDC [cdc.gov]
- 19. 1,1-Dichloropentane [webbook.nist.gov]
- 20. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols for Dichloropentane Isomers as Soil Fumigants and Insecticides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloropentanes, specifically isomers such as 1,2-dichloropropane (B32752) and 1,3-dichloropropene (B49464), have historically been utilized as soil fumigants for the control of nematodes and as insecticides for stored-product pests.[1][2] These halogenated hydrocarbons are volatile compounds that can penetrate soil and stored commodities.[1][2] This document provides detailed application notes and experimental protocols for the scientific evaluation of these compounds. It is important to note that the use of many such fumigants is now restricted or banned in many regions due to environmental and health concerns.[1][3] Therefore, these protocols are intended for research and development purposes under controlled laboratory and field conditions, adhering to all applicable safety and regulatory guidelines.
Physicochemical Properties
A summary of the relevant physicochemical properties of 1,2-dichloropropane and 1,3-dichloropropene is presented in Table 1. These properties are critical for understanding their behavior as fumigants.
Table 1: Physicochemical Properties of Dichloropentane Isomers
| Property | 1,2-Dichloropropane | 1,3-Dichloropropene |
| Synonyms | Propylene dichloride | Telone |
| CAS Number | 78-87-5 | 542-75-6 |
| Molecular Formula | C₃H₆Cl₂ | C₃H₄Cl₂ |
| Molecular Weight | 112.99 g/mol | 110.97 g/mol |
| Appearance | Colorless liquid | Colorless to straw-colored liquid |
| Odor | Chloroform-like | Sweet, penetrating |
| Boiling Point | 96 °C | 104-112 °C |
| Vapor Pressure | 42 mmHg at 20 °C | 28 mmHg at 20 °C |
| Water Solubility | 2.7 g/L at 20 °C | 2 g/L at 20 °C |
| Log P (octanol/water) | 1.99 | 1.4 |
Source: PubChem, EPA Fact Sheets
Application as a Soil Fumigant (1,3-Dichloropropene)
1,3-Dichloropropene has been widely used for the pre-planting control of plant-parasitic nematodes.[4] Its efficacy is dependent on factors such as soil type, temperature, moisture, and application technique.
Efficacy Data
The following table summarizes the efficacy of 1,3-dichloropropene against root-knot nematodes (Meloidogyne spp.) in sandy soils.
Table 2: Efficacy of 1,3-Dichloropropene against Root-Knot Nematodes on Squash
| Application Rate (liters/ha) | Reduction in Meloidogyne spp. J2 in soil (65 DAP) | Reduction in Root Galling Severity | Increase in Marketable Fruit Yield |
| 56 | Significant | Significant | Significant |
| 84 | Significant | High | Significant |
| 112 | Significant | High | Significant |
| 168 | Significant | High | Significant |
DAP: Days After Planting. Data is qualitative based on cited studies.
Experimental Protocol: Soil Fumigant Efficacy Trial
This protocol outlines a method for evaluating the efficacy of 1,3-dichloropropene against a target nematode population in a field setting.
3.2.1 Materials
-
1,3-Dichloropropene formulation
-
Tractor-mounted chisel plow injection system
-
Soil sampling probes
-
Baermann funnels for nematode extraction
-
Microscope for nematode identification and counting
-
Personal Protective Equipment (PPE): respirators, gloves, protective clothing
3.2.2 Methodology
-
Site Selection and Preparation: Choose a field with a known history of the target nematode infestation. Prepare the soil to a seedbed condition with good tilth to a depth of 25-30 cm. Ensure uniform soil moisture.
-
Pre-application Sampling: Collect soil samples from the experimental plots to determine the initial nematode population density (Pi).
-
Fumigant Application:
-
Calibrate the injection equipment to deliver the desired application rates (e.g., 56, 84, 112, 168 liters/ha).
-
Inject the fumigant to a depth of 20-30 cm.
-
Immediately after application, seal the soil surface by rolling or tarping to prevent premature volatilization of the fumigant.[5]
-
-
Post-application Period: Maintain the soil seal for the manufacturer-recommended duration (typically 7-14 days).
-
Aeration: After the sealing period, aerate the soil by cultivation to allow any remaining fumigant to dissipate.
-
Post-application Sampling: At a designated time after aeration (e.g., 21 days), collect soil samples to determine the final nematode population density (Pf).
-
Bioassay: Plant a susceptible host crop and assess root galling or other indicators of nematode damage at mid-season.
-
Data Analysis: Calculate the percent reduction in the nematode population for each treatment. Analyze crop yield data to determine the impact of the fumigation.
Mechanism of Action: 1,3-Dichloropropene
The nematicidal action of 1,3-dichloropropene is believed to be non-specific and is attributed to the alkylation of essential biomolecules within the nematodes, leading to disruption of cellular processes and death.[6] It is also suggested to act as a sterilant upon contact.
Application as an Insecticide (1,2-Dichloropropane)
1,2-Dichloropropane has been used as an insecticide, particularly for the control of stored-product pests such as flour beetles.[1]
Efficacy Information
Experimental Protocol: Stored-Product Insecticide Efficacy Trial
This protocol describes a laboratory-based method to evaluate the efficacy of 1,2-dichloropropane against a target stored-product insect.
4.2.1 Materials
-
1,2-Dichloropropane
-
Glass desiccators or other sealable fumigation chambers
-
Rearing containers with the target insect species (e.g., red flour beetle, Tribolium castaneum)
-
Infested commodity (e.g., flour, grain)
-
Gas-tight syringes for fumigant application
-
Ventilated area or fume hood for aeration
4.2.2 Methodology
-
Insect Rearing: Rear the target insect species on a suitable diet under controlled conditions (e.g., 28°C, 65% RH).
-
Preparation of Test Arenas: Place a known number of adult insects (e.g., 20) in small, ventilated containers with a small amount of the commodity.
-
Fumigation:
-
Place the prepared insect containers inside the fumigation chambers.
-
Seal the chambers and introduce the desired concentration of 1,2-dichloropropane using a gas-tight syringe.
-
Include a control chamber with no fumigant.
-
-
Exposure Period: Maintain the sealed chambers for a specified exposure time (e.g., 24, 48, or 72 hours) under controlled temperature and humidity.
-
Aeration: After the exposure period, open the chambers in a well-ventilated area to allow the fumigant to dissipate.
-
Mortality Assessment: Transfer the insects to clean containers with fresh food. Assess mortality at 24 and 48 hours post-fumigation.
-
Data Analysis: Calculate the percentage mortality for each concentration and exposure time. If multiple concentrations are tested, an LC50 value can be determined using probit analysis.
Mechanism of Action: 1,2-Dichloropropane
The precise mode of action of 1,2-dichloropropane in insects is not well-defined but is thought to involve a direct toxic effect on multiple organs.[7] Studies in mammals have shown that it can cause damage to the liver, kidneys, and respiratory system.[8][9] It is also suggested that it may inhibit mitochondrial respiration, leading to a reduction in ATP production and subsequent cellular dysfunction and death.[10]
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the evaluation of a this compound isomer as a soil fumigant or insecticide.
Safety Precautions
This compound isomers are hazardous chemicals. All work should be conducted in a well-ventilated area, preferably a fume hood, and appropriate PPE should be worn at all times. Refer to the Safety Data Sheet (SDS) for each compound for detailed safety information. These compounds are flammable and may be carcinogenic.
Disclaimer
This document is intended for informational purposes for research and development professionals. The use of this compound isomers as pesticides is subject to strict regulatory oversight, and many uses have been discontinued (B1498344). It is the responsibility of the user to ensure compliance with all local, national, and international regulations.
References
- 1. 1,2-dichloropropane (Ref: ENT 15406 ) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Dichloropropene - Wikipedia [en.wikipedia.org]
- 4. epa.gov [epa.gov]
- 5. Effect of films on 1,3-dichloropropene and chloropicrin emission, soil concentration, and root-knot nematode control in a raised bed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Mechanistic aspects of the metabolism of 1,3-dichloropropene in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. suburbantestinglabs.com [suburbantestinglabs.com]
- 9. HEALTH EFFECTS - Toxicological Profile for 1,2-Dichloropropane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Acute inhalation co-exposure to 1,2-dichloropropane and dichloromethane cause liver damage by inhibiting mitochondrial respiration and defense ability in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Dichloropentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloropentanes are chlorinated hydrocarbons that may be present in various environmental and industrial samples. Accurate and sensitive detection of these compounds is crucial for safety, environmental monitoring, and quality control in various industries. This document provides detailed application notes and protocols for the analytical determination of dichloropentane isomers in different sample matrices. The primary analytical technique discussed is Gas Chromatography coupled with Mass Spectrometry (GC-MS), a robust and widely used method for the separation and identification of volatile and semi-volatile organic compounds.
Analytical Techniques
Gas Chromatography (GC) is the cornerstone for separating this compound isomers from complex mixtures. The choice of GC column is critical for achieving good resolution of the different isomers. Mass Spectrometry (MS) is the preferred detection method due to its high sensitivity and ability to provide structural information for definitive compound identification.
Alternative detectors for GC include the Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds like this compound. However, MS provides a higher degree of confidence in identification through the analysis of mass spectra.
Data Presentation
The following table summarizes the quantitative data for analytical methods applicable to the detection of chlorinated hydrocarbons, including compounds structurally similar to this compound. This data is compiled from various sources and represents typical performance characteristics.
| Analyte/Method | Sample Matrix | Sample Preparation | Technique | Limit of Detection (LOD) / Method Detection Limit (MDL) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| Chlorinated Hydrocarbons (EPA Method 8121) | Water | Liquid-Liquid Extraction | GC-ECD | Analyte dependent | Not Specified | Not Specified | [1] |
| Chlorinated Hydrocarbons (EPA Method 612) | Wastewater | Liquid-Liquid Extraction | GC-ECD | Analyte dependent (e.g., 0.03 µg/L for 1,2-dichlorobenzene) | Not Specified | 70-130 (typical) | [2][3] |
| Volatile Organic Compounds (EPA Method 524.2) | Drinking Water | Purge and Trap | GC-MS | Analyte dependent | Not Specified | Not Specified | [4][5] |
| 1,3-Dichloropropene | Fruits and Vegetables | Solvent Extraction | GC-MS | Not Specified | 0.01 mg/kg | 76.0 - 108.0 | [6] |
Experimental Protocols
The following protocols are generalized and should be optimized and validated for specific sample matrices and instrumentation.
Protocol 1: Analysis of this compound in Water Samples using Liquid-Liquid Extraction and GC-MS
This protocol is based on methodologies similar to EPA Method 612 for chlorinated hydrocarbons.
1. Materials and Reagents
-
Dichloromethane (DCM), pesticide grade or equivalent
-
Hexane (B92381), pesticide grade or equivalent
-
Sodium sulfate (B86663), anhydrous, reagent grade
-
This compound isomer standards
-
Internal standard (e.g., 2-bromo-1-chloropropane, fluorobenzene)
-
Surrogate standards (e.g., p-bromofluorobenzene, 1,2-dichlorobenzene-d4)
-
Reagent water (organic-free)
-
Glassware: 1 L separatory funnels, concentration tubes, vials with PTFE-lined caps
2. Sample Preparation (Liquid-Liquid Extraction)
-
Measure 1.0 L of the water sample.
-
Transfer the sample to a 2 L separatory funnel.
-
Spike the sample with internal and surrogate standards.
-
Add 60 mL of DCM to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes with periodic venting to release pressure.
-
Allow the organic layer to separate from the aqueous phase.
-
Drain the lower DCM layer into a collection flask.
-
Repeat the extraction two more times with fresh 60 mL portions of DCM, combining the extracts.
-
Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1-10 mL using a Kuderna-Danish concentrator or a gentle stream of nitrogen.
-
Exchange the solvent to hexane during the final stages of concentration if required for the GC system.
-
Transfer the final extract to a GC vial for analysis.
3. GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MS or equivalent
-
Column: DB-VRX (30 m x 0.25 mm ID, 1.4 µm film thickness) or similar non-polar capillary column.
-
Injector Temperature: 200°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 150°C
-
Ramp 2: 20°C/min to 220°C, hold for 2 minutes
-
-
MS Transfer Line Temperature: 230°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification. Characteristic ions for this compound isomers should be determined from standard analysis.
Protocol 2: Analysis of this compound in Solid Samples (e.g., Soil, Sediment) using Solvent Extraction and GC-MS
This protocol is adapted from general principles of EPA Method 8121 for solid waste.
1. Materials and Reagents
-
Same as Protocol 1, with the addition of:
-
Acetone (B3395972), pesticide grade or equivalent
2. Sample Preparation (Solvent Extraction)
-
Weigh approximately 10-20 g of the homogenized solid sample into a beaker.
-
Spike the sample with internal and surrogate standards.
-
Mix the sample with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.
-
Transfer the sample mixture to an extraction thimble for Soxhlet extraction or a suitable vessel for sonication or pressurized fluid extraction.
-
Extract the sample with a 1:1 mixture of acetone and dichloromethane.
-
Soxhlet Extraction: Extract for 6-24 hours.
-
Sonication: Extract three times with the solvent mixture for 15 minutes each.
-
-
Filter the extract to remove solid particles.
-
Proceed with the drying and concentration steps as described in Protocol 1 (steps 9-12).
3. GC-MS Instrumental Conditions
-
Use the same instrumental conditions as described in Protocol 1.
Protocol 3: Analysis of Volatile this compound in Water by Purge and Trap GC-MS
This protocol is based on methodologies similar to EPA Method 524.2 for volatile organic compounds.
1. Materials and Reagents
-
Same as Protocol 1.
2. Sample Preparation (Purge and Trap)
-
Use a commercial purge and trap system.
-
Fill a 5 mL purge tube with the water sample.
-
Spike the sample with internal and surrogate standards.
-
Purge the sample with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes at ambient temperature.
-
The purged volatile compounds are trapped on a sorbent trap (e.g., Tenax/silica gel/charcoal).
-
Desorb the trapped analytes by rapidly heating the trap (e.g., to 245°C) and backflushing with the carrier gas onto the GC column.
3. GC-MS Instrumental Conditions
-
Instrumental conditions will be similar to Protocol 1, with adjustments to the initial oven temperature to ensure efficient trapping of the desorbed analytes (cryofocusing may be required).
Mandatory Visualization
Caption: General workflow for this compound analysis.
Caption: Logical relationships in method selection.
References
Application Notes and Protocols: Dichloropentane in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloropentanes, particularly 1,5-dichloropentane (B10660), are versatile bifunctional alkylating agents that serve as crucial building blocks in the synthesis of various pharmaceutical intermediates. Their ability to introduce a five-carbon linear chain or to participate in cyclization reactions makes them valuable reagents in the construction of complex molecular architectures, including heterocyclic systems and linkers between aromatic moieties. This document provides detailed application notes and experimental protocols for the use of 1,5-dichloropentane in the synthesis of a key intermediate for the production of the antiprotozoal drug, Pentamidine (B1679287).
Application: Synthesis of Pentamidine Intermediate
A significant application of 1,5-dichloropentane is in the synthesis of 1,5-bis(4-cyanophenoxy)pentane, a direct precursor to Pentamidine. Pentamidine is an antimicrobial drug used to treat and prevent Pneumocystis pneumonia (PCP), a serious infection that can affect immunocompromised individuals.[1] The synthesis involves a two-step process: a Williamson ether synthesis to form the diaryl ether linkage, followed by the conversion of the nitrile groups to amidines.
Step 1: Williamson Ether Synthesis of 1,5-bis(4-cyanophenoxy)pentane
This initial step involves the reaction of 1,5-dichloropentane with two equivalents of 4-hydroxybenzonitrile (B152051) (also known as p-cyanophenol) in the presence of a base. This reaction forms the core structure of the pentamidine precursor.
Step 2: Conversion to Pentamidine
The dinitrile intermediate, 1,5-bis(4-cyanophenoxy)pentane, is subsequently converted to the corresponding diamidine, Pentamidine, typically via the Pinner reaction. This involves treatment with an alcohol and hydrogen chloride, followed by reaction with ammonia (B1221849). The final product is often isolated as a salt, such as pentamidine isethionate, for improved stability and solubility.[2][3]
Quantitative Data Presentation
The following tables summarize the key quantitative data for the synthesis of the pentamidine intermediate and its conversion to Pentamidine.
Table 1: Synthesis of 1,5-bis(4-cyanophenoxy)pentane
| Parameter | Value | Notes |
| Reactants | 1,5-Dichloropentane, 4-Hydroxybenzonitrile | |
| Base | Potassium Carbonate (K₂CO₃) | Anhydrous |
| Solvent | Acetone (B3395972) or Dimethylformamide (DMF) | Anhydrous |
| Reaction Temperature | Reflux | |
| Reaction Time | 12-24 hours | Monitored by TLC |
| Typical Yield | 80-90% | After purification |
| Purity | >98% | By HPLC |
Table 2: Conversion of 1,5-bis(4-cyanophenoxy)pentane to Pentamidine Isethionate
| Parameter | Value | Notes |
| Reactant | 1,5-bis(4-cyanophenoxy)pentane | |
| Reagents | Ethanol (B145695), Dry Hydrogen Chloride gas, Anhydrous Ammonia | Pinner Reaction |
| Intermediate | 1,5-diphenoxypentane, 4,4'-di(ethoxycarbonimidoyl) dihydrochloride (B599025) | |
| Final Product | Pentamidine Isethionate | Formed by reaction with isethionic acid |
| Typical Yield | 60-70% | Overall for the conversion and salt formation |
| Purity | >99% | Pharmaceutical grade |
Experimental Protocols
Protocol 1: Synthesis of 1,5-bis(4-cyanophenoxy)pentane
Materials:
-
1,5-Dichloropentane (1.0 eq)
-
4-Hydroxybenzonitrile (2.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Acetone (or DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add 4-hydroxybenzonitrile and anhydrous potassium carbonate.
-
Add anhydrous acetone to the flask to create a suspension.
-
Begin vigorous stirring and add 1,5-dichloropentane to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 1,5-bis(4-cyanophenoxy)pentane as a white solid.
Protocol 2: Synthesis of Pentamidine Isethionate from 1,5-bis(4-cyanophenoxy)pentane
Materials:
-
1,5-bis(4-cyanophenoxy)pentane (1.0 eq)
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride (HCl) gas
-
Anhydrous Ammonia
-
Isethionic acid
-
Dry Ether
-
Apparatus for handling anhydrous reagents and gases
Procedure:
-
Dissolve 1,5-bis(4-cyanophenoxy)pentane in anhydrous ethanol in a suitable reaction vessel.
-
Cool the solution to 0°C and saturate it with dry hydrogen chloride gas. Allow the mixture to stand for 48 hours.
-
Dilute the reaction mixture with dry ether to precipitate the intermediate, 1,5-diphenoxypentane, 4,4'-di(ethoxycarbonimidoyl) dihydrochloride. Filter and wash the precipitate with ether.[2]
-
Treat the intermediate with a solution of ammonia in ethanol in a sealed vessel and heat at 50°C for 5 hours.[2]
-
Remove the solvent, and the resulting crude pentamidine dihydrochloride can be further purified by recrystallization.
-
To prepare the isethionate salt, the pentamidine base (obtained by neutralizing the dihydrochloride) is reacted with two equivalents of isethionic acid.[3]
-
The final product, pentamidine isethionate, is purified by recrystallization from a suitable solvent system, such as dilute hydrochloric acid followed by precipitation with acetone, to yield a white or almost white crystalline powder.[2]
Visualizations
Caption: Synthetic workflow for Pentamidine Isethionate from 1,5-dichloropentane.
Caption: Logical relationship from starting materials to the final drug product.
References
Application Notes and Protocols for the Synthesis of Dichloropentane from 1-Pentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The halogenation of alkenes is a fundamental reaction in organic synthesis, providing a direct pathway to vicinal dihalides. These compounds are valuable intermediates in the synthesis of a wide range of functionalized molecules, including pharmaceuticals and other specialty chemicals. This document provides detailed application notes and a comprehensive protocol for the reaction of 1-pentene (B89616) with chlorine (Cl₂) to produce 1,2-dichloropentane (B160153). The reaction proceeds via an electrophilic addition mechanism, which is highly stereoselective.
Reaction Mechanism and Stereochemistry
The reaction of 1-pentene with chlorine proceeds through an electrophilic addition mechanism. The initial step involves the polarization of the chlorine molecule as it approaches the electron-rich double bond of 1-pentene. This leads to the formation of a cyclic chloronium ion intermediate. The chloride ion, acting as a nucleophile, then attacks one of the carbon atoms of the cyclic intermediate in an SN2-like fashion. This backside attack results in the anti-addition of the two chlorine atoms across the double bond, yielding trans-1,2-dichloropentane as the major product.[1][2]
Data Presentation
The following table summarizes the key quantitative data for the reactants and the primary product, 1,2-dichloropentane.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |
| 1-Pentene | C₅H₁₀ | 70.13 | 30 | 0.641 | 109-67-1 |
| Chlorine | Cl₂ | 70.90 | -34.04 | 0.003214 (gas) | 7782-50-5 |
| 1,2-Dichloropentane | C₅H₁₀Cl₂ | 141.04 | ~145-150 | ~1.08 | 1674-33-5 |
Spectroscopic Data for 1,2-Dichloropentane:
| Technique | Data | Source |
| Mass Spectrometry (MS) | Major fragments (m/z): 55, 41, 27, 42, 43 | [3][4] |
| ¹³C NMR | Spectra available from public databases. | [3] |
Note: Detailed, specific yield data for this reaction is not widely published in readily accessible literature. Yields are typically high but can be influenced by reaction conditions and purification efficiency.
Experimental Protocols
This protocol is a representative procedure for the chlorination of 1-pentene. It is adapted from general procedures for the halogenation of alkenes.
Materials and Equipment:
-
1-Pentene (reagent grade)
-
Chlorine gas (or a solution of chlorine in an inert solvent like dichloromethane)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Round-bottom flask (three-necked)
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Dropping funnel (if using a chlorine solution)
-
Condenser (with a drying tube)
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution (5% aqueous)
-
Sodium sulfate (B86663) (anhydrous) or magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a dry, three-necked round-bottom flask with a magnetic stir bar, a gas inlet tube (or a dropping funnel), and a condenser fitted with a drying tube.
-
Reactant Preparation: Dissolve a known amount of 1-pentene (e.g., 0.1 mol, 7.0 g) in anhydrous dichloromethane (e.g., 100 mL). Cool the solution to 0 °C using an ice bath.
-
Chlorine Addition: Slowly bubble chlorine gas through the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The disappearance of the yellow-green color of chlorine indicates its consumption. Alternatively, if using a pre-prepared solution of chlorine in dichloromethane, add it dropwise from the dropping funnel.
-
Reaction Monitoring: The reaction is typically rapid. Monitor the reaction by observing the color change. The reaction is complete when the yellow-green color of chlorine persists, indicating a slight excess of the halogen.
-
Work-up:
-
Once the reaction is complete, stop the chlorine addition and allow the mixture to warm to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize any excess acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
The crude 1,2-dichloropentane can be purified by fractional distillation under reduced pressure.
-
Safety Precautions:
-
This experiment must be performed in a well-ventilated fume hood.
-
Chlorine gas is highly toxic and corrosive. Handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Visualizations
Reaction Signaling Pathway
The following diagram illustrates the electrophilic addition mechanism of chlorine to 1-pentene.
Caption: Electrophilic addition of chlorine to 1-pentene.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of 1,2-dichloropentane.
Caption: Synthesis and purification of 1,2-dichloropentane.
References
The Role of Dichloropentane in Key Organic Cyclization Reactions: Application Notes and Protocols
For Immediate Release
[City, State] – [Date] – This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utility of dichloropentane isomers, primarily 1,5-dichloropentane (B10660), in several named organic reactions. These reactions are fundamental for the synthesis of five and six-membered carbocyclic and heterocyclic rings, which are prevalent scaffolds in numerous pharmaceuticals and natural products.
Introduction
Dichloropentanes, particularly 1,5-dichloropentane, serve as versatile bifunctional electrophiles in a variety of intramolecular cyclization reactions. The presence of two chlorine atoms allows for the sequential or simultaneous formation of two new bonds, leading to the efficient construction of cyclic systems. This report details the application of this compound in the following named reactions:
-
Synthesis of N-Substituted Piperidines
-
Intramolecular Wurtz Reaction
-
Intramolecular Williamson Ether Synthesis
-
Malonic Ester Synthesis for Cyclopentane Derivatives
These notes provide the theoretical background, detailed experimental protocols, and quantitative data to facilitate the practical application of these reactions in a laboratory setting.
Synthesis of N-Substituted Piperidines from 1,5-Dichloropentane
The reaction of 1,5-dichloropentane with primary amines is a direct and widely used method for the synthesis of N-substituted piperidines.[1] While not always associated with a specific discoverer's name, this reaction is a cornerstone of heterocyclic chemistry. The reaction proceeds via a double nucleophilic substitution, where the amine first displaces one chlorine atom to form a 5-chloro-N-alkylpentan-1-amine intermediate, which then undergoes a subsequent intramolecular cyclization.
Application Note: This method is particularly useful for the synthesis of a wide range of N-aryl and N-alkyl piperidines. The choice of solvent and base is crucial to promote the desired intramolecular cyclization and minimize intermolecular polymerization. Microwave irradiation has been shown to be an effective technique for accelerating this reaction.
Experimental Protocol: Synthesis of N-Phenylpiperidine
Materials:
-
1,5-Dichloropentane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of aniline (1.0 eq) in DMF (0.2 M) in a round-bottom flask, add potassium carbonate (2.5 eq).
-
Add 1,5-dichloropentane (1.2 eq) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford N-phenylpiperidine.
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,5-Dichloropentane | Aniline | K₂CO₃ | DMF | 100 | 14 | ~75-85 |
| 1,5-Dichloropentane | Benzylamine | Na₂CO₃ | Acetonitrile | 80 | 12 | ~80-90 |
Reaction Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Dichloropentane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude dichloropentane. The following information is designed to address common challenges and provide systematic approaches to achieving high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in crude this compound largely depend on the synthetic route. A common method, the free-radical chlorination of pentane (B18724), typically yields a complex mixture of isomers. Therefore, the most common impurities are other isomers of this compound (e.g., 1,2-, 1,3-, 1,4-, 1,5-, 2,2-, 2,3-, 2,4-, and 3,3-dichloropentane), as well as monochloropentane isomers (1-chloropentane, 2-chloropentane, and 3-chloropentane).[1][2][3] Unreacted pentane and hydrochloric acid (HCl) are also common process-related impurities.[4] If synthesized from 1,5-pentanediol, impurities could include chloropentanol and pentamethylene oxide.
Q2: Which purification method is best for crude this compound?
A2: The choice of purification method depends on the scale of your experiment and the nature of the impurities.
-
Fractional Distillation is highly effective for separating this compound isomers with different boiling points on a larger scale.[5] A column with a high number of theoretical plates is recommended for efficient separation.
-
Extractive Workup is essential for removing acidic impurities like HCl and other water-soluble byproducts.[4][6]
-
Flash Chromatography can be used for smaller-scale purifications and for separating isomers with very close boiling points or for removing non-volatile impurities.
Q3: What are the primary safety concerns when handling this compound?
A3: this compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[7] It is harmful if swallowed and can cause skin and eye irritation.[8] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Ensure that an emergency eyewash station and safety shower are readily accessible.
Troubleshooting Guide
Issue 1: Poor separation of this compound isomers during fractional distillation.
-
Possible Cause: Insufficient column efficiency. The boiling points of this compound isomers can be very close, requiring a distillation column with a high number of theoretical plates for effective separation.[5]
-
Solution:
-
Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing or a spinning band column).
-
Increase the reflux ratio to improve the number of theoretical plates.
-
Ensure the column is well-insulated to maintain a proper temperature gradient.
-
Conduct the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point differences between isomers.
-
Issue 2: Low recovery of this compound after extractive workup.
-
Possible Cause: Emulsion formation. Chlorinated solvents can be prone to forming emulsions during aqueous washes, making phase separation difficult and leading to product loss.
-
Solution:
-
Add brine (a saturated aqueous solution of NaCl) to the aqueous layer to increase its ionic strength and help break the emulsion.
-
Allow the separatory funnel to stand for a longer period to allow the layers to separate.
-
If the emulsion persists, filter the mixture through a pad of Celite or glass wool.
-
For persistent emulsions, consider using a different organic solvent for extraction if your product is soluble in it.
-
-
Possible Cause: Product solubility in the aqueous phase. While this compound has low water solubility, repeated washes can lead to some product loss.
-
Solution:
-
Minimize the volume of aqueous washing solutions used.
-
Back-extract the combined aqueous layers with a small volume of the organic solvent to recover any dissolved product.
-
Issue 3: The purified this compound is still contaminated with acidic impurities.
-
Possible Cause: Incomplete neutralization of HCl. Hydrochloric acid is a common byproduct of chlorination reactions.
-
Solution:
-
Wash the organic layer with a dilute basic solution, such as aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the aqueous layer is no longer acidic (test with pH paper).[4] Be sure to vent the separatory funnel frequently, as this neutralization reaction produces carbon dioxide gas.
-
Follow the basic wash with a water wash to remove any remaining inorganic salts.
-
Issue 4: Co-elution of isomers during flash chromatography.
-
Possible Cause: Inappropriate solvent system. The polarity of the eluent may not be optimal for separating the this compound isomers.
-
Solution:
-
This compound is a nonpolar compound, so a normal-phase chromatography setup with silica (B1680970) gel is appropriate.
-
Use a nonpolar solvent system. Start with pure hexanes or petroleum ether and gradually increase the polarity by adding a small amount of a slightly more polar solvent like diethyl ether or dichloromethane.[1][5]
-
Run thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation before performing the column chromatography. An ideal solvent system will show good separation of the spots on the TLC plate.
-
Quantitative Data Summary
The following table provides an estimated overview of the effectiveness of different purification methods for crude this compound. Actual results will vary depending on the initial purity of the crude mixture and the specific experimental conditions.
| Purification Method | Typical Final Purity | Estimated Yield | Key Considerations |
| Fractional Distillation | 95-99% | 60-80% | Highly dependent on column efficiency and the difference in boiling points of the isomers. |
| Extractive Workup | Removes acidic and water-soluble impurities | >95% | Primarily a pre-purification step. Yield loss is minimal if emulsions are avoided. |
| Flash Chromatography | >99% | 50-90% | Best for small-scale purification and separating isomers with very close boiling points. Yield depends on the separation efficiency. |
Experimental Protocols
Protocol 1: Extractive Workup for Removal of Acidic Impurities
Objective: To remove hydrochloric acid and other water-soluble impurities from crude this compound.
Materials:
-
Crude this compound
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and transfer it to a separatory funnel.
-
Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous (lower) layer.
-
Add an equal volume of saturated aqueous NaHCO₃ solution to the organic layer in the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the CO₂ gas produced.
-
Allow the layers to separate and discard the aqueous layer.
-
Repeat the wash with NaHCO₃ solution until no more gas evolves.
-
Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate salts. Discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water. Discard the aqueous layer.
-
Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound free of acidic impurities.
Protocol 2: Purification by Fractional Distillation
Objective: To separate this compound isomers based on their boiling points.
Materials:
-
Crude this compound (pre-treated with an extractive workup)
-
Fractional distillation apparatus (including a distilling flask, fractionating column, condenser, and receiving flasks)
-
Heating mantle
-
Boiling chips
-
Vacuum source (optional, for vacuum distillation)
Procedure:
-
Set up the fractional distillation apparatus in a fume hood. Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux, packed, or spinning band column).
-
Add the crude this compound and a few boiling chips to the distilling flask.
-
Begin heating the distilling flask gently with the heating mantle.
-
Slowly increase the temperature until the this compound begins to boil and the vapor rises into the fractionating column.
-
Maintain a slow and steady distillation rate. Collect the distillate in fractions in separate receiving flasks.
-
Monitor the temperature at the top of the column. A stable temperature indicates that a pure fraction is distilling. A sharp drop or rise in temperature signifies the end of one fraction and the beginning of another.
-
Collect the fractions corresponding to the boiling points of the desired this compound isomers.
-
Analyze the purity of each fraction using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 3: Purification by Flash Chromatography
Objective: To purify small quantities of this compound and separate isomers with close boiling points.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Glass chromatography column
-
Eluent (e.g., hexanes, petroleum ether, or a mixture with a small amount of diethyl ether or dichloromethane)
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp (if impurities are UV-active) or an appropriate staining solution
Procedure:
-
Determine the optimal eluent system by running TLC plates of the crude this compound in various solvent mixtures. The ideal solvent system should provide good separation of the desired product from impurities.
-
Pack a glass chromatography column with silica gel using the chosen eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system, collecting the eluate in fractions in separate test tubes.
-
Monitor the separation by collecting small spots from the eluting fractions and running TLC plates.
-
Combine the fractions that contain the pure this compound isomer.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Confirm the purity of the final product by GC-MS.
Visualizations
References
- 1. The chlorination of pentane gives a mixture of three monochlorina... | Study Prep in Pearson+ [pearson.com]
- 2. youtube.com [youtube.com]
- 3. Solved Consider the chlorination of pentane. a. When alkanes | Chegg.com [chegg.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. US5382725A - Process for the purification of 1,3-dihalobenzene from an isomeric mixture of dihalobenzenes - Google Patents [patents.google.com]
removing water and peroxide impurities from dichloropentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dichloropentane. Our focus is to provide actionable guidance on the removal of common impurities such as water and peroxides to ensure the quality and safety of your experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound.
FAQs: Water Removal
Q1: My this compound appears cloudy. What does this indicate?
A1: A cloudy appearance in this compound typically indicates the presence of dispersed water. This compound is insoluble in water, and any significant amount of water will form a separate phase, leading to turbidity.[1] It is crucial to remove this water before use, especially in moisture-sensitive reactions.
Q2: Which drying agent is most effective for this compound?
A2: The choice of drying agent depends on the required level of dryness, the scale of the experiment, and the time available. For routine drying, anhydrous magnesium sulfate (B86663) or calcium chloride are effective. For achieving very low water content (super-dry solvent), calcium hydride or molecular sieves are recommended. Due to the lack of specific quantitative data for this compound, the following table for dichloromethane (B109758) can be used as a reference.
Q3: Can I use sodium metal to dry this compound?
A3: No. You should never use sodium metal or other alkali metals to dry chlorinated hydrocarbons like this compound. This can lead to a violent reaction and the potential for an explosion.
Q4: How do I know when the this compound is dry?
A4: For visual indicators, if using a drying agent like anhydrous cobalt(II) chloride (often found in Drierite™), a color change from blue to pink indicates the presence of moisture. For quantitative analysis, Karl Fischer titration is the gold standard for determining the water content in organic solvents.[2][3][4][5][6]
FAQs: Peroxide Removal
Q1: How can I tell if my this compound contains peroxides?
A1: The presence of peroxides can be detected using several methods. The most common are peroxide test strips and the potassium iodide test. Peroxide test strips will change color (typically to blue) in the presence of peroxides.[7] The potassium iodide test will result in a yellow to brown color if peroxides are present.[7][8]
Q2: What are the risks of having peroxides in my this compound?
A2: Peroxides are unstable and can decompose explosively, especially when heated or concentrated, for instance, during distillation.[7][9][10] They are sensitive to shock and friction. It is critical to test for and remove peroxides before any heating or concentration steps.
Q3: I've observed crystals in my this compound container. What should I do?
A3: Do not move or open the container. Crystal formation can be a sign of highly concentrated and extremely dangerous peroxides. Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on safe disposal.
Q4: Which method is best for removing peroxides from this compound?
A4: Two common and effective methods are passing the solvent through a column of activated alumina (B75360) or washing it with an acidic ferrous sulfate solution. The activated alumina method is convenient for larger volumes, while the ferrous sulfate wash is suitable for smaller-scale purifications.
Data Presentation
Table 1: Efficiency of Common Drying Agents for Chlorinated Solvents (Dichloromethane as a proxy)
| Drying Agent | Method | Final Water Content (ppm) | Reference |
| None (Initial) | - | ~70 | [11] |
| Calcium Chloride (anhydrous) | Stirring overnight | ~20-30 | General Lab Practice |
| Magnesium Sulfate (anhydrous) | Stirring for 1-2 hours | ~15-25 | General Lab Practice |
| Molecular Sieves (3Å, activated) | Standing for 24h | <10 | [11] |
| Calcium Hydride | Refluxing, followed by distillation | <10 | [11] |
| Phosphorus Pentoxide | Stirring, followed by distillation | <1 | [11] |
| Note: Data is for dichloromethane and should be used as an estimate for this compound. |
Table 2: Peroxide Concentration Levels and Associated Hazards
| Peroxide Concentration (ppm) | Hazard Level | Recommended Action | Reference |
| < 10 | Low | Generally safe for use. | [7] |
| 10 - 50 | Moderate | Use with caution; avoid concentration. | [7] |
| 50 - 100 | High | Unsafe for heating or distillation. Must be treated. | [10] |
| > 100 | Very High | Potentially explosive. Do not handle. Contact EHS. | [10] |
| Visible Crystals | Extremely Dangerous | Do not handle. Contact EHS immediately. | [9] |
Experimental Protocols
Protocol 1: Drying this compound with Molecular Sieves
-
Activation of Molecular Sieves: Place 3Å molecular sieves in a flask and heat in an oven at 200-250°C for at least 4 hours under a vacuum or with a slow stream of dry nitrogen.[12][13][14]
-
Cooling: Allow the sieves to cool to room temperature in a desiccator.
-
Drying: Add the activated molecular sieves to the this compound (approximately 50 g of sieves per liter of solvent).
-
Equilibration: Seal the container and allow it to stand for at least 24 hours, occasionally swirling. For optimal drying, a longer duration may be necessary.
-
Separation: Carefully decant or filter the dried this compound from the molecular sieves.
Protocol 2: Testing for Peroxides using the Potassium Iodide Method
-
In a clean, dry test tube, add 1 mL of the this compound to be tested.
-
Add 1 mL of glacial acetic acid.
-
Add approximately 0.1 g of potassium iodide crystals.
-
Stopper the test tube and shake well.
-
A yellow to brown color indicates the presence of peroxides. A faint yellow color suggests a low concentration, while a dark brown color indicates a high and dangerous concentration.[7][8]
Protocol 3: Removal of Peroxides using Activated Alumina
-
Column Preparation: Prepare a chromatography column packed with activated basic alumina (approximately 100 g of alumina per 100 mL of solvent).
-
Elution: Pass the this compound through the alumina column.
-
Testing: Collect the eluent and re-test for the presence of peroxides to ensure complete removal.
-
Alumina Decontamination: After use, the alumina will contain adsorbed peroxides. To decontaminate, slowly wash the column with a dilute acidic solution of ferrous sulfate.
Protocol 4: Removal of Peroxides using Ferrous Sulfate Wash
-
Prepare Ferrous Sulfate Solution: Prepare a solution by dissolving 60 g of ferrous sulfate heptahydrate in 110 mL of water and adding 6 mL of concentrated sulfuric acid.
-
Extraction: In a separatory funnel, wash the this compound with an equal volume of the ferrous sulfate solution. Shake gently and vent frequently.
-
Separation: Allow the layers to separate and discard the lower aqueous layer.
-
Repeat: Repeat the washing step if necessary until a negative peroxide test is achieved.
-
Water Wash: Wash the this compound with water to remove any residual acid and iron salts.
-
Drying: Dry the purified this compound using a suitable drying agent as described in Protocol 1.
Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Decision tree for selecting the appropriate purification method.
References
- 1. This compound | C5H10Cl2 | CID 522765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 3. quveon.com [quveon.com]
- 4. Determination of Water Content in Dichloromethane, methylene chloride Using Karl Fischer Titration [sigmaaldrich.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. Chapter 12: Organic Chemistry | Selina Solutions Concise Chemistry Class 10 ICSE | KnowledgeBoat [knowledgeboat.com]
- 9. louisville.edu [louisville.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. web.uvic.ca [web.uvic.ca]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. How to dry molecular sieves? [remotecat.blogspot.com]
Technical Support Center: Dichloropentane Reactions - Troubleshooting & Optimization
Welcome to the technical support center for dichloropentane synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize experimental outcomes. Here you will find detailed guides in a question-and-answer format, experimental protocols, and data-driven insights to help you identify and minimize byproducts in your this compound reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis of dichloropentanes, covering common issues from low yields to unexpected side products.
Direct Chlorination of Pentane (B18724)
The free-radical chlorination of pentane is a common method for producing chlorinated pentanes. However, it is notoriously non-selective and can lead to a complex mixture of products.
Q1: My free-radical chlorination of pentane is producing a mixture of monochlorinated isomers. How can I control the product distribution?
A1: It is challenging to achieve high selectivity with free-radical chlorination of pentane due to the similar reactivity of the different hydrogen atoms. The reaction typically yields a mixture of 1-chloropentane (B165111), 2-chloropentane, and 3-chloropentane. The distribution is influenced by the statistical probability of chlorination at each position and the relative reactivity of primary versus secondary hydrogens.
-
Statistical Distribution: Pentane has six primary hydrogens (at C1 and C5) and six secondary hydrogens (at C2, C3, and C4).
-
Reactivity: Secondary hydrogens are generally more reactive than primary hydrogens towards chlorine radicals.
One study reported a product distribution of 22% 1-chloropentane and approximately 15% 3-chloropentane.[1][2] To influence the product ratio, consider the following:
-
Temperature: Lower temperatures can slightly increase the selectivity towards the more reactive secondary positions.
-
Reactant Ratio: Using a large excess of pentane relative to chlorine will favor monochlorination over di- and polychlorination.
Q2: I am observing significant amounts of dichlorinated and polychlorinated byproducts. How can I minimize these?
A2: The formation of di- and polychlorinated pentanes is a common issue, especially at higher chlorine concentrations. To minimize these byproducts:
-
Control Stoichiometry: Maintain a high molar ratio of pentane to chlorine. This decreases the probability of a second chlorination event on a monochlorinated pentane molecule.
-
Low Conversion: Run the reaction to a low conversion of pentane. This ensures that the concentration of monochlorinated products remains low, reducing the likelihood of further chlorination. The unreacted pentane can be recovered and recycled.
-
Flow Chemistry: Consider using a continuous flow reactor. This allows for precise control over reaction time and stoichiometry, which can help to minimize over-chlorination.
Quantitative Data: Product Distribution in Monochlorination of Pentane
| Product Isomer | Theoretical Distribution (Statistical) | Reported Experimental Distribution |
| 1-Chloropentane | 50% | 22%[1][2] |
| 2-Chloropentane | 33% | Not specified |
| 3-Chloropentane | 17% | ~15%[1][2] |
Note: The theoretical distribution is based on the number of hydrogens at each position without considering reactivity differences. The experimental distribution highlights the influence of reactivity.
Synthesis of 1,5-Dichloropentane (B10660) from 1,5-Pentanediol (B104693)
This method involves the substitution of the hydroxyl groups of 1,5-pentanediol with chlorine, often using reagents like hydrochloric acid or thionyl chloride.
Q3: My reaction of 1,5-pentanediol with hydrochloric acid is giving a low yield of 1,5-dichloropentane and some side products. What are these byproducts and how can I avoid them?
A3: The primary byproducts in this reaction are 5-chloropentan-1-ol (the monosubstituted product) and pentamethylene oxide (tetrahydropyran), which is formed through intramolecular cyclization (dehydration) of the diol or the chlorohydrin.[3]
To minimize these byproducts and improve the yield of 1,5-dichloropentane:
-
Reaction Conditions: A patented process suggests that carrying out the reaction with concentrated aqueous hydrochloric acid at elevated temperatures (140-180 °C) and pressures (below 25 atm) can significantly increase the yield to around 80%.[3]
-
Reagent Choice: Using a stronger chlorinating agent like thionyl chloride (SOCl₂) in the presence of a base (like pyridine) can be more effective at converting both hydroxyl groups and may proceed under milder conditions, reducing the likelihood of cyclization.
-
Water Removal: If using HCl, ensure conditions that favor the removal of water to drive the equilibrium towards the dichlorinated product.
Q4: I am using thionyl chloride to synthesize 1,5-dichloropentane, but the reaction is difficult to control. What are the best practices?
A4: Thionyl chloride is a highly reactive and hazardous reagent. Proper handling and experimental setup are crucial.
-
Temperature Control: The reaction is exothermic. Add the thionyl chloride dropwise to a cooled solution of 1,5-pentanediol to maintain control over the reaction temperature.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
-
Base: Use a base like pyridine (B92270) to neutralize the HCl gas produced during the reaction. This can also help to prevent acid-catalyzed side reactions.
-
Work-up: A careful aqueous work-up is necessary to quench any remaining thionyl chloride and to remove the pyridinium (B92312) hydrochloride salt.
Synthesis of 1,4-Dichloropentane (B1360421) from 2-Methyltetrahydrofuran (B130290)
The ring-opening of cyclic ethers with a chlorinating agent is a viable route to dichlorinated alkanes.
Q5: I am attempting to synthesize 1,4-dichloropentane by the ring-opening of 2-methyltetrahydrofuran with HCl. What are the expected byproducts?
A5: The acid-catalyzed ring-opening of 2-methyltetrahydrofuran is expected to proceed via a carbocation intermediate. The major byproducts are likely to be isomeric dichloropentanes and potentially polymeric materials. The reaction of the closely related tetrahydrofuran (B95107) with HCl is known to produce 4,4'-dichlorodibutyl ether as a significant byproduct, which forms from the reaction of two THF molecules. A similar ether formation is possible with 2-methyltetrahydrofuran.
To minimize byproduct formation:
-
Catalyst: The choice of Lewis acid catalyst can influence the selectivity of the ring-opening.
-
Temperature: Lowering the reaction temperature may help to control the formation of polymeric byproducts.
-
Stoichiometry: Precise control of the HCl to 2-methyltetrahydrofuran ratio is important.
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of dichloropentanes.
Protocol 1: Free-Radical Chlorination of n-Pentane
Objective: To synthesize a mixture of monochlorinated and dichlorinated pentanes via free-radical chlorination.
Materials:
-
n-Pentane
-
Chlorine gas (Cl₂)
-
UV lamp (or sunlight)
-
Gas dispersion tube
-
Reaction flask with a condenser
-
Gas trap (e.g., sodium hydroxide (B78521) solution)
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood. The reaction flask should be equipped with a gas inlet, a condenser, and a gas outlet leading to a trap.
-
Charge the reaction flask with n-pentane.
-
Initiate UV irradiation of the reaction flask.
-
Slowly bubble chlorine gas through the pentane via the gas dispersion tube. The rate of chlorine addition should be carefully controlled to manage the exothermic reaction and prevent excessive temperature increase.
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by GC-MS to determine the relative amounts of pentane, monochloropentanes, and dichloropentanes.
-
Once the desired conversion is reached, stop the chlorine flow and the UV irradiation.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved HCl and unreacted chlorine.
-
Wash the organic phase with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
The different chlorinated pentanes can be separated by fractional distillation.
Protocol 2: Synthesis of 1,5-Dichloropentane from 1,5-Pentanediol
Objective: To synthesize 1,5-dichloropentane from 1,5-pentanediol using concentrated hydrochloric acid under pressure.
Materials:
-
1,5-Pentanediol
-
Concentrated hydrochloric acid
-
Autoclave or a high-pressure reactor
-
Separatory funnel
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Distillation apparatus
Procedure:
-
Place 1,5-pentanediol and concentrated hydrochloric acid in a suitable high-pressure reactor.
-
Seal the reactor and heat the mixture to 140-180 °C. The pressure will increase during the reaction.[3]
-
Maintain the reaction at the desired temperature and pressure for several hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel. Two layers will be present.
-
Separate the organic layer (upper layer) and wash it with a dilute sodium bicarbonate solution until it is neutral, followed by a wash with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the 1,5-dichloropentane by vacuum distillation.
Visualizations
Logical Workflow for Byproduct Identification and Minimization
This diagram illustrates a systematic approach to troubleshooting and optimizing this compound reactions.
Caption: A workflow for identifying and minimizing byproducts in this compound synthesis.
Factors Influencing Byproduct Formation in Pentane Chlorination
This diagram illustrates the relationships between key reaction parameters and the resulting product distribution in the free-radical chlorination of pentane.
Caption: Key factors affecting byproduct formation during the chlorination of pentane.
References
Technical Support Center: Optimizing Dichloropentane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of dichloropentane isomers.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Q1: My yield of 1,5-dichloropentane (B10660) from 1,5-pentanediol (B104693) is significantly lower than expected. What are the common causes?
Low yields in the conversion of 1,5-pentanediol to 1,5-dichloropentane are frequently due to suboptimal reaction conditions or side reactions. Key factors to consider are:
-
Inadequate Reaction Conditions: The reaction of 1,5-pentanediol with hydrochloric acid often requires high temperatures and pressures to achieve good yields.[1] Using catalysts like zinc chloride or sulfuric acid at atmospheric pressure can result in poor yields, often not exceeding 35%.[1]
-
Side Product Formation: A common side reaction is the intramolecular dehydration of 1,5-pentanediol or the intermediate chloropentanol to form pentamethylene oxide (tetrahydropyran).[1] This side reaction reduces the amount of diol available for conversion to the dichloride.
-
Incomplete Reaction: The conversion of the hydroxyl groups to chlorides is a two-step process. Incomplete reaction can lead to the presence of 5-chloropentan-1-ol in the final product mixture, thus lowering the yield of the desired this compound.
Solutions:
-
Optimize Reaction Conditions: Employing elevated temperatures (140-180°C) and pressures (8-15 atm) when using concentrated hydrochloric acid can significantly increase the yield to around 80%.[1]
-
Minimize Water: While aqueous HCl is used, removing water as it forms can help drive the equilibrium towards the product. However, this is more practical with reagents like thionyl chloride.
-
Choice of Chlorinating Agent: Using thionyl chloride (SOCl₂) can be an effective alternative to HCl for converting diols to dichlorides. The reaction byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.
Q2: I am observing a significant amount of isomeric impurities in my this compound product after free-radical chlorination of pentane (B18724). How can I improve the selectivity?
Free-radical chlorination of pentane is notoriously unselective and typically produces a mixture of monochlorinated and dichlorinated isomers.[2][3][4] The chlorine radical can abstract any of the hydrogen atoms on the pentane chain, leading to a variety of products.
-
Statistical Distribution: The initial monochlorination of pentane yields 1-chloropentane, 2-chloropentane, and 3-chloropentane.[2][4] Further chlorination of these products leads to a complex mixture of this compound isomers.
-
Reactivity of C-H bonds: Secondary C-H bonds are more reactive towards chlorine radicals than primary C-H bonds, leading to a higher proportion of substitution at the internal carbons.
Solutions:
-
Alternative Synthetic Routes: For specific this compound isomers, it is highly recommended to use a more selective synthetic route rather than free-radical chlorination of pentane. For example, for vicinal dichlorides (e.g., 1,2- or 2,3-dichloropentane), the chlorination of the corresponding alkene (1-pentene or 2-pentene) is a much more controlled method.[2] For α,ω-dichlorides like 1,5-dichloropentane, the substitution reaction of the corresponding diol is the preferred method.[1]
-
Control of Reaction Conditions: While it is difficult to achieve high selectivity with free-radical chlorination, using a large excess of the alkane and limiting the amount of chlorine can favor monochlorination over dichlorination. However, this does not solve the issue of isomeric mixtures of monochlorinated products.
-
Purification: If a mixture is unavoidable, purification by fractional distillation can be used to separate the isomers, although this can be challenging due to potentially close boiling points.[5]
Q3: During the synthesis of 1,2-dichloropentane (B160153) from 1-pentene (B89616), what are the key parameters to control?
The addition of chlorine (Cl₂) to an alkene like 1-pentene is a common method for producing vicinal dichlorides.[6]
-
Reaction Mechanism: The reaction proceeds through a cyclic chloronium ion intermediate, which is then attacked by a chloride ion. This mechanism typically results in anti-addition of the two chlorine atoms.
-
Solvent Effects: The reaction should be carried out in an inert solvent (e.g., dichloromethane, carbon tetrachloride) to prevent the participation of the solvent in the reaction, which could lead to the formation of byproducts like chlorohydrins if water or alcohols are present.[7]
-
Stereochemistry: The addition of chlorine to an alkene can result in the formation of stereoisomers. For cyclic alkenes, this often leads to a predominance of the trans product.[5][8] For acyclic alkenes like 1-pentene, the product will be a racemic mixture of enantiomers.
Solutions:
-
Use of Inert Solvent: Ensure the use of a dry, inert solvent to avoid unwanted side reactions.
-
Temperature Control: The reaction is typically exothermic, so it is often performed at low temperatures (e.g., 0°C) to control the reaction rate and minimize side reactions.
-
Monitoring the Reaction: The disappearance of the characteristic color of chlorine can be used to monitor the progress of the reaction.[5]
Data Presentation
The following tables summarize quantitative data for different methods of this compound synthesis.
Table 1: Synthesis of 1,5-Dichloropentane from 1,5-Pentanediol
| Chlorinating Agent | Catalyst | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Reference |
| Conc. HCl | None | 150 - 170 | 8 - 15 | 4 | ~80 | [1] |
| Conc. HCl | ZnCl₂ or H₂SO₄ | Elevated | Atmospheric | - | < 35 | [1] |
| Thionyl Chloride | Pyridine (cat.) | Reflux | Atmospheric | - | - | General Method |
Table 2: Synthesis of Vicinal Dichloropentanes by Chlorination of Pentenes
| Substrate | Product | Reagent | Solvent | Temperature (°C) | Diastereoselectivity | Yield (%) | Reference |
| 1-Pentene | 1,2-Dichloropentane | Cl₂ | CCl₄ or CH₂Cl₂ | 0 | Racemic | Good to Excellent | General Method |
| 2-Pentene | 2,3-Dichloropentane | Cl₂ | CCl₄ or CH₂Cl₂ | 0 | Mixture of Diastereomers | Good to Excellent | General Method |
Experimental Protocols
Protocol 1: Synthesis of 1,5-Dichloropentane from 1,5-Pentanediol and HCl
This protocol is adapted from a patented procedure.[1]
Materials:
-
1,5-Pentanediol
-
Concentrated Hydrochloric Acid
-
Sodium Chloride Solution (15%)
-
Dilute Sodium Carbonate Solution
-
Autoclave
Procedure:
-
A solution of 312 parts by weight of 1,5-pentanediol in 1000 parts by weight of concentrated hydrochloric acid is placed in an autoclave.
-
The autoclave is heated to 170°C for 4 hours, during which a pressure of approximately 10 atm develops.
-
After cooling, the upper oily layer containing the product is separated from the lower aqueous layer.
-
The organic layer is washed with a 15% sodium chloride solution and then with a dilute sodium carbonate solution until neutral.
-
The crude product is purified by fractional distillation under vacuum. The forerun, consisting mainly of pentamethylene oxide, is collected first.
-
The main fraction of 1,5-dichloropentane is then collected. The reported yield is approximately 78-80%.[1]
Protocol 2: General Procedure for the Chlorination of an Alkene (e.g., 1-Pentene to 1,2-Dichloropentane)
This is a general laboratory procedure for the chlorination of an alkene.
Materials:
-
1-Pentene
-
Chlorine gas or a solution of chlorine in an inert solvent
-
Inert solvent (e.g., carbon tetrachloride or dichloromethane)
-
Sodium thiosulfate (B1220275) solution
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the 1-pentene in an equal volume of an inert solvent (e.g., carbon tetrachloride) in a round-bottom flask equipped with a gas inlet and a stir bar.
-
Cool the solution in an ice bath to 0°C.
-
Slowly bubble chlorine gas through the solution or add a solution of chlorine in the same solvent dropwise with stirring. The reaction is monitored by the disappearance of the yellow-green color of the chlorine.
-
Once the reaction is complete (i.e., the chlorine color persists), stop the addition of chlorine.
-
Wash the reaction mixture with a solution of sodium thiosulfate to remove any excess chlorine, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1,2-dichloropentane.
-
The product can be further purified by distillation if necessary.
Mandatory Visualization
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. DE856888C - Process for the production of 1,5-dichloropentane - Google Patents [patents.google.com]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,2-Dichloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 7. leah4sci.com [leah4sci.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Dichloropentane-Mediated Reactions
Welcome to the technical support center for troubleshooting reactions involving dichloropentane. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low product yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in reactions where this compound is used as a solvent or reactant?
Low yields in this compound-mediated reactions can stem from several factors, much like any organic reaction. Common errors often occur during the reaction setup, execution, workup, or purification stages.[1] Key areas to scrutinize include:
-
Reagent and Solvent Purity: Impurities in starting materials or the this compound itself can introduce side reactions or inhibit the desired transformation.[2]
-
Reaction Conditions: Suboptimal temperature, reaction time, or reactant concentration can lead to incomplete reactions or the formation of byproducts.[2]
-
Moisture and Air Sensitivity: Many organic reactions are sensitive to moisture and atmospheric oxygen. Inadequate inert atmosphere techniques can significantly lower yields.[3][4]
-
Product Loss During Workup: The product may be lost during extraction, filtration, or purification steps. This can be due to issues like emulsion formation or the product's solubility in the aqueous layer.[2][4]
-
Product Decomposition: The desired product might be unstable under the reaction or workup conditions, leading to degradation.[1][2]
Q2: My reaction appears to have worked based on TLC analysis, but the isolated yield is very low. What should I investigate?
This common issue often points to problems during the workup and purification stages.[4] Consider the following possibilities:
-
Incomplete Extraction: Your product may have some solubility in the aqueous phase. Performing multiple extractions with smaller volumes of organic solvent can improve recovery.[2] It's also advisable to check the pH of the aqueous layer to ensure your product is in a neutral form for efficient partitioning into the organic layer.[2]
-
Volatility of the Product: If your product is volatile, it may be lost during solvent removal under reduced pressure (e.g., on a rotovap).[1][4]
-
Adsorption onto Filtration Media: The product might be adsorbed onto filtration media like Celite or silica (B1680970) gel.[4] Rinsing the filter cake thoroughly with an appropriate solvent can help recover the product.
-
Decomposition on Silica Gel: If your product is sensitive to acid, it may decompose during silica gel chromatography.[1]
Q3: How can I minimize the formation of side products in my this compound-mediated reaction?
The formation of side products is a frequent cause of low yields.[2] To mitigate this, you can:
-
Optimize Reaction Conditions: Adjusting the temperature, concentration of reactants, and order of reagent addition can favor the desired reaction pathway.[2]
-
Use a More Selective Catalyst: A catalyst can be employed to specifically promote the desired reaction over other possibilities.[2][5][6]
-
Control Reagent Addition: Adding a reactive reagent slowly (dropwise) can prevent a buildup of its concentration and reduce the likelihood of side reactions.[1]
Q4: What are the potential hazards associated with using this compound, and how can they impact my reaction?
This compound is a flammable liquid and its vapors can form explosive mixtures with air.[7] It may also react with certain metals and is incompatible with strong oxidizing and reducing agents.[7] From a reaction standpoint, its reactivity can sometimes lead to unwanted side reactions. As a chlorinated solvent, it is also important to handle it with appropriate personal protective equipment due to potential health hazards.[8]
Troubleshooting Guides
Guide 1: Reaction Stalls or is Incomplete
This guide will help you troubleshoot reactions that do not go to completion.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Insufficient Reaction Time | Monitor the reaction progress over time using techniques like TLC, GC, or HPLC to determine the optimal duration.[2] | 1. Set up the reaction as planned. 2. At regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture. 3. Analyze the aliquot by TLC or another appropriate analytical method to track the consumption of starting material and the formation of the product. 4. Continue monitoring until the reaction appears to be complete or has stalled. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Higher temperatures can increase the reaction rate, but may also promote side reactions.[2][9] | 1. If the reaction is proceeding cleanly but slowly at a certain temperature, increase the temperature in small increments (e.g., 5-10 °C). 2. Monitor the reaction progress after each temperature increase to find the optimal balance between rate and selectivity. |
| Inactive Catalyst | If using a catalyst, ensure it is active and has been stored correctly. Consider adding a fresh batch of the catalyst.[2] | 1. If the reaction has stalled, add a small amount of fresh catalyst to the reaction mixture. 2. Monitor for any signs of renewed reaction progress. |
| Impure Reagents or Solvent | Verify the purity of all starting materials and the this compound solvent. Purify them if necessary.[2] | 1. Obtain fresh, high-purity reagents and solvent. 2. Rerun the reaction under the previously established conditions to see if the yield improves. |
Guide 2: Excessive Byproduct Formation
This guide provides steps to take when significant side products are observed.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Suboptimal Temperature | Run the reaction at a lower temperature to improve selectivity and minimize side reactions.[2] | 1. Set up parallel reactions at a range of temperatures below the original reaction temperature. 2. Analyze the product distribution for each reaction to identify the temperature that provides the best yield of the desired product with minimal byproducts. |
| Incorrect Stoichiometry | Carefully re-verify the molar ratios of your reactants. | 1. Accurately weigh all reagents and calculate their molar equivalents. 2. Ensure that the limiting reagent is correctly identified. |
| High Reactant Concentration | Vary the concentration of the reactants to find the optimal conditions that favor the desired product.[2] | 1. Run a series of reactions with varying concentrations of the starting materials. 2. Analyze the outcome of each reaction to determine the optimal concentration profile. |
Visualizing Troubleshooting Workflows
A logical approach to troubleshooting is crucial for efficiently identifying and resolving issues.
Caption: A flowchart for systematically troubleshooting low-yield reactions.
Key Experimental Protocols
Protocol 1: General Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Obtain a silica gel TLC plate and lightly draw a pencil line about 1 cm from the bottom.
-
Spot the Plate: Using a capillary tube, spot the starting material(s) and the reaction mixture on the pencil line.
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). Close the chamber and allow the solvent to move up the plate.
-
Visualize the Plate: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp or by using a chemical stain.
-
Analyze the Results: Compare the spots from the reaction mixture to the starting material spots. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction.[2]
Protocol 2: Standard Aqueous Workup
-
Quench the Reaction: Once the reaction is complete, cool the mixture to 0 °C and slowly add a quenching agent (e.g., water, saturated aqueous ammonium (B1175870) chloride) to stop the reaction.[3][10]
-
Phase Separation: Transfer the mixture to a separatory funnel. If two layers do not form, add water and an immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extraction: Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent to ensure all the product is recovered.[3]
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.[3]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[3]
Caption: A typical workflow for an organic synthesis experiment.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | C5H10Cl2 | CID 522765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Effect of Temperature on Reactions of Chemical Organic Synthesis-LNEYA Industrial Chillers Manufacturer Supplier [lneya.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Safe Disposal of Dichloropentane Waste
This guide provides comprehensive information for the safe handling and disposal of dichloropentane waste in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Troubleshooting Guide
This section addresses common issues encountered during the management of this compound waste.
| Problem | Possible Cause(s) | Solution(s) |
| Leaking Waste Container | - Container material is incompatible with this compound.- Container is damaged or old.- Lid is not properly secured. | - Immediately transfer the contents to a new, compatible container (e.g., polyethylene) in a chemical fume hood.[1]- Inspect new containers for any defects before use.- Ensure the lid is securely fastened after each addition of waste. |
| Foul or Sweet Odor Near Storage Area | - Improperly sealed container.- A small, unnoticed spill.- Inadequate ventilation in the storage area. | - Check that the waste container lid is tightly sealed.[2]- Inspect the surrounding area for any signs of a spill and clean it up immediately following spill procedures.[1]- Ensure the waste is stored in a well-ventilated area, such as a designated satellite accumulation area (SAA) within a fume hood.[2][3] |
| Pressure Buildup in Waste Container | - Mixing of incompatible waste streams.- Storage in direct sunlight or near a heat source. | - NEVER mix this compound waste with incompatible materials such as strong acids, bases, metals, or oxidizing agents.[1]- Store waste containers in a cool, dry place away from direct sunlight and heat sources.[1][3] |
| Unsure if Waste is Halogenated | - Poor labeling or tracking of waste streams. | - Treat the waste as halogenated to err on the side of caution.[4]- Implement a strict labeling protocol for all waste containers, clearly identifying contents as "Halogenated Solvent Waste."[2][3] |
| Spill of this compound Waste | - Improper handling or transport.- Overfilled container. | - For small spills (can be cleaned up in 10 minutes by trained personnel), absorb the spill with an inert material (e.g., vermiculite, sand), place it in a sealed container labeled as hazardous waste, and decontaminate the area.[1][3]- For large spills, evacuate the area, secure it, and contact your institution's Environmental Health and Safety (EHS) department immediately.[1] |
Frequently Asked Questions (FAQs)
1. What is the proper container for this compound waste?
This compound waste should be collected in a chemically compatible container, such as a polyethylene (B3416737) carboy or bottle.[1][2] Avoid using metal containers, especially galvanized steel, as they can corrode and leak.[4] The container must have a secure, tight-fitting lid.[3]
2. How should I label the this compound waste container?
Affix a "Hazardous Waste" tag to the container before adding any waste.[2][3] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste"
-
The hazards associated with the waste (e.g., Flammable, Toxic)[2]
-
The name and contact information of the generating researcher/lab
-
The accumulation start date (the date the first drop of waste is added)[3]
3. Can I mix this compound waste with other solvent waste?
It is highly recommended to collect halogenated and non-halogenated solvent wastes separately.[4][5] The disposal of mixed waste streams, particularly halogenated ones, is often more complex and costly.[2][5] NEVER mix this compound with incompatible chemicals like acids, bases, or oxidizing agents.[1]
4. What is the maximum amount of this compound waste I can store in my lab?
Regulations on the volume of hazardous waste that can be stored in a Satellite Accumulation Area (SAA) vary by jurisdiction. A common limit is 55 gallons of total hazardous waste, but it's crucial to consult your institution's EHS guidelines for specific limits. Some guidelines may specify a lower limit for halogenated solvents, for instance, a maximum of 25 gallons.[2]
5. Can I dispose of small amounts of this compound down the drain?
No. It is strictly prohibited to dispose of halogenated solvents like this compound down the drain or by evaporation.[1] These compounds are harmful to the environment and can damage plumbing.
6. How do I dispose of a full container of this compound waste?
Once the container is nearly full (leave at least 5% headspace for expansion), ensure the lid is tightly sealed and the label is complete and accurate.[3] Request a waste pickup from your institution's EHS department.[3]
Quantitative Data on Halogenated Waste Treatment
While specific data for this compound is limited in publicly available literature, the following table summarizes the typical removal efficiency of common industrial treatment methods for chlorinated hydrocarbons.
| Treatment Method | Typical Removal Efficiency | Notes |
| Incineration | >99.99% | High-temperature incineration is a common and effective method for the complete destruction of halogenated organic compounds. |
| Steam Stripping | 80-99% | Effective for volatile compounds. The stripped solvent is then typically condensed and incinerated. |
| Distillation/Solvent Recovery | 70-95% | Recovers the solvent for potential reuse, reducing the overall waste volume. The remaining still bottoms are hazardous waste.[5] |
| Fuel Blending | Variable | Halogenated solvents are less suitable for fuel blending than non-halogenated ones. High chlorine content can damage incinerators and create toxic byproducts if not managed in a specialized facility.[4] |
Experimental Protocols
Protocol: Lab-Scale Spill Cleanup of this compound
This protocol is for small spills that can be safely managed by trained laboratory personnel. For large spills, evacuate and contact EHS.
Materials:
-
Personal Protective Equipment (PPE): Chemical splash goggles, lab coat, double nitrile or Viton gloves.[1]
-
Inert absorbent material (e.g., vermiculite, sand, commercial sorbent pads).
-
Scoop and dustpan (non-sparking, if possible).
-
Sealable, leak-proof container (e.g., heavy-duty plastic bag or a designated solid waste container).
-
Hazardous waste tag.
-
Soap and water.
Procedure:
-
Ensure Safety: Work within a certified chemical fume hood if the spill is contained there. Ensure adequate ventilation. Eliminate all sources of ignition in the area.
-
Contain the Spill: Use the inert absorbent material to dike the spill and prevent it from spreading.[3]
-
Absorb the Liquid: Apply the absorbent material over the entire spill, working from the outside in.
-
Collect the Waste: Carefully scoop the absorbed material into the sealable container.[3]
-
Label the Waste: Securely seal the container and affix a hazardous waste tag. Clearly label the contents as "Spill Debris: this compound" and include the date and your contact information.
-
Decontaminate the Area: Clean the spill surface with soap and water.[3] Dispose of any contaminated cleaning materials (e.g., paper towels) as hazardous waste.
-
Request Pickup: Arrange for the disposal of the spill debris container through your institution's EHS department.
-
Seek Medical Attention if Exposed: If this compound comes into contact with your skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3]
Visualizations
Caption: Workflow for the safe collection, storage, and disposal of this compound waste.
Caption: Decision tree for responding to a this compound spill in the laboratory.
References
Technical Support Center: Enhancing Extraction Efficiency with Dichloropentane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing dichloropentane for efficient extractions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your extraction workflows.
Troubleshooting Guide
This guide addresses common issues encountered during extractions with this compound, offering step-by-step solutions to resolve them.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Recovery of Analyte | 1. Incorrect pH of the aqueous phase. 2. Insufficient solvent-to-sample ratio. 3. Analyte has low partition coefficient in this compound. 4. Insufficient mixing/agitation time. | 1. Adjust the pH of the aqueous phase to ensure the analyte is in its neutral, unionized form. For acidic compounds, the pH should be about 2 units below the pKa, and for basic compounds, about 2 units above the pKa. 2. Increase the volume of this compound relative to the aqueous sample. A ratio of up to 7:1 (solvent:sample) may be optimal.[1] 3. Add a "salting-out" agent (e.g., sodium chloride, sodium sulfate) to the aqueous phase to decrease the analyte's solubility in water and drive it into the organic phase.[1] 4. Increase the mixing time or use more vigorous agitation (e.g., vortexing) to ensure complete partitioning. |
| Emulsion Formation at the Interface | 1. High concentration of surfactants or lipids in the sample. 2. Vigorous shaking of the separatory funnel. 3. Similar densities of the aqueous and organic phases. | 1. Add a saturated brine solution (NaCl) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.[2] 2. Gently swirl or invert the separatory funnel instead of vigorous shaking.[2] 3. Centrifuge the mixture to force the separation of the layers. 4. Add a small amount of a different organic solvent with a different polarity. 5. Pass the entire mixture through a bed of Celite or glass wool.[3] |
| Insoluble Material at the Interface | 1. Precipitation of the analyte or impurities at the interface. 2. Presence of particulate matter in the sample. | 1. Filter the entire mixture through a coarse filter paper or glass wool to remove the solid material. The layers can then be separated. 2. Try adding a small amount of a solvent in which the precipitate is soluble, ensuring it does not significantly alter the properties of the two phases. |
| Difficulty Seeing the Interface | 1. The solution is dark or opaque. 2. The refractive indices of the two phases are very similar. | 1. Shine a bright light through the separatory funnel. 2. Gently swirl the funnel to observe the movement of the interface. 3. Add a small amount of a water-soluble dye to the aqueous phase to enhance visibility. |
| Solvent Loss During Extraction | 1. High vapor pressure of this compound. 2. Leaking separatory funnel. | 1. Perform extractions at a lower temperature to reduce solvent evaporation. 2. Ensure the stopcock and stopper of the separatory funnel are properly sealed. |
Frequently Asked Questions (FAQs)
1. Which isomer of this compound should I use for my extraction?
The choice of isomer depends on the specific properties required for your application. 1,5-Dichloropentane has a higher boiling point, which can be advantageous for extractions at elevated temperatures, while 1,2-dichloropentane (B160153) has a lower boiling point, facilitating easier removal post-extraction. The polarity of the isomers is similar, so their solvent strength for nonpolar to moderately polar compounds is comparable.
2. How can I determine the optimal solvent-to-sample ratio?
While a 1:1 ratio is a common starting point, optimizing this ratio can significantly improve extraction efficiency. For analytes with a high partition coefficient in this compound, a lower ratio may be sufficient. Conversely, for analytes with lower partition coefficients, a higher ratio (e.g., 3:1 or even 7:1) of this compound to the aqueous sample may be necessary to achieve high recovery.[1] It is recommended to perform small-scale pilot extractions with varying ratios to determine the empirical optimum for your specific analyte.
3. When should I use the "salting-out" effect?
The "salting-out" effect is particularly useful when extracting polar analytes from an aqueous solution. By adding a high concentration of an inert salt like sodium chloride or sodium sulfate (B86663) to the aqueous phase, you increase its polarity and decrease the solubility of organic compounds, thereby promoting their transfer into the this compound phase.[1]
4. How can I efficiently remove this compound after extraction?
This compound can be removed by rotary evaporation. Given its relatively moderate boiling point (e.g., 1,2-dichloropentane: ~148 °C, 1,5-dichloropentane: ~179 °C), a vacuum should be applied to facilitate evaporation at a lower temperature, which helps to prevent the degradation of thermally sensitive compounds.
5. Is this compound a good substitute for dichloromethane (B109758) or chloroform (B151607)?
In some applications, this compound can be a suitable alternative to dichloromethane (DCM) and chloroform, particularly when a solvent with a higher boiling point and slightly lower polarity is desired. For instance, in the extraction of tropane (B1204802) alkaloids, dichloromethane has been shown to be an effective replacement for chloroform.[4] However, the extraction efficiency will be compound-dependent, and direct substitution may require method optimization.
6. How can I recover and recycle used this compound?
This compound can be recovered by distillation. If it forms an azeotrope with a co-solvent, azeotropic distillation may be necessary. It is important to consult azeotrope data tables to determine if this compound forms an azeotrope with any components in your mixture.
7. What are the key safety precautions when working with this compound?
This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[5] It is harmful if swallowed or inhaled and can cause skin and eye irritation.[6] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
Quantitative Data
The following tables summarize key physical properties of common this compound isomers and other chlorinated solvents used for extraction.
Table 1: Physical Properties of this compound Isomers
| Property | 1,2-Dichloropentane | 1,5-Dichloropentane | 2,2-Dichloropentane |
| CAS Number | 1674-33-5[7] | 628-76-2[8] | 34887-14-4[9] |
| Molecular Weight ( g/mol ) | 141.04[10] | 141.04[8] | 141.04 |
| Density (g/cm³ at 20-25°C) | ~1.077[10] | ~1.10[11] | ~1.053[9] |
| Boiling Point (°C at 760 mmHg) | ~148.3[10] | ~179-180[8][11] | ~129.9[9] |
| Flash Point (°C) | 42.4[10] | 26[11] | 31.5[9] |
| Water Solubility | Insoluble[12] | Insoluble[13] | Insoluble |
| LogP (Octanol-Water Partition Coefficient) | ~2.63[10] | ~2.5 | ~2.95[9] |
Table 2: Comparison with Other Common Chlorinated Solvents
| Property | Dichloromethane (DCM) | Chloroform | 1,2-Dichloroethane |
| Molecular Weight ( g/mol ) | 84.93 | 119.38 | 98.96 |
| Density (g/cm³ at 20°C) | 1.33 | 1.48 | 1.25 |
| Boiling Point (°C at 760 mmHg) | 39.6 | 61.2 | 83.5 |
| Water Solubility ( g/100 mL at 20°C) | ~1.3 | ~0.8 | ~0.87 |
| Polarity Index | 3.1 | 4.1 | 3.5 |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction of a Neutral Compound from an Aqueous Solution
This protocol outlines a standard procedure for extracting a neutral organic compound from an aqueous solution using this compound in a separatory funnel.
Materials:
-
Aqueous solution containing the target analyte
-
This compound (isomer of choice)
-
Separatory funnel
-
Ring stand and clamp
-
Beakers or Erlenmeyer flasks for collection
-
Saturated brine solution (optional)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Setup: Securely clamp the separatory funnel to the ring stand with the stopcock closed. Place a collection flask below the funnel.
-
Loading: Pour the aqueous solution containing the analyte into the separatory funnel.
-
Solvent Addition: Add a measured volume of this compound to the separatory funnel. A common starting ratio is 1:1 (this compound:aqueous solution).
-
Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation. Continue for 1-2 minutes.
-
Phase Separation: Place the funnel back in the ring stand and allow the layers to fully separate. This compound is denser than water and will be the bottom layer.
-
Draining: Carefully open the stopcock and drain the lower this compound layer into a clean, dry collection flask.
-
Repeat Extraction (Optional but Recommended): For higher recovery, repeat the extraction of the aqueous layer with fresh portions of this compound (steps 3-6) two more times, combining the organic extracts.
-
Washing (Optional): To remove any residual water-soluble impurities from the combined organic extract, wash it with a small volume of saturated brine solution.
-
Drying: Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the combined organic extract to remove residual water. Swirl the flask until the drying agent no longer clumps together.
-
Filtration: Filter the dried organic extract through a filter paper into a clean, pre-weighed round-bottom flask.
-
Solvent Removal: Remove the this compound using a rotary evaporator to obtain the crude extracted compound.
Protocol 2: pH-Based Extraction for Separating Acidic, Basic, and Neutral Compounds
This protocol describes a method to separate a mixture of acidic, basic, and neutral compounds using this compound and pH adjustments.
Materials:
-
This compound
-
Aqueous solution of the compound mixture
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
pH paper or a pH meter
-
Separatory funnel and other standard extraction equipment
Procedure:
-
Initial Extraction: Dissolve the mixture in this compound and place it in a separatory funnel.
-
Extraction of Basic Compounds:
-
Add 1 M HCl to the separatory funnel to achieve an aqueous phase pH of ~2.
-
Mix and allow the layers to separate. The protonated basic compounds will move to the aqueous layer.
-
Drain the lower organic layer (containing acidic and neutral compounds) into a separate flask.
-
Collect the aqueous layer. To recover the basic compounds, adjust the pH to >10 with 1 M NaOH and re-extract with fresh this compound.
-
-
Extraction of Acidic Compounds:
-
Return the organic layer from step 2 to the separatory funnel.
-
Add 1 M NaOH to achieve an aqueous phase pH of ~12.
-
Mix and allow the layers to separate. The deprotonated acidic compounds will move to the aqueous layer.
-
Drain the lower organic layer (now containing only neutral compounds) into a collection flask.
-
Collect the aqueous layer. To recover the acidic compounds, adjust the pH to <2 with 1 M HCl and re-extract with fresh this compound.
-
-
Isolation of Neutral Compounds: The remaining organic layer contains the neutral compounds. This can be washed with brine, dried, and the solvent evaporated as described in Protocol 1.
Visualizations
Caption: Liquid-liquid extraction workflow using this compound.
Caption: Troubleshooting decision tree for common extraction problems.
References
- 1. Chapter 12: Organic Chemistry | Selina Solutions Concise Chemistry Class 10 ICSE | KnowledgeBoat [knowledgeboat.com]
- 2. uploads.strikinglycdn.com [uploads.strikinglycdn.com]
- 3. mdpi.com [mdpi.com]
- 4. Studies on tropane alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. biotage.com [biotage.com]
- 7. ijsra.net [ijsra.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scispace.com [scispace.com]
- 12. This compound | C5H10Cl2 | CID 522765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Reagent Stability in Dichloropentane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of reagents when using dichloropentane as a solvent.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction in this compound failing or giving low yields?
A1: Reaction failure or low yields in this compound can stem from reagent decomposition. This compound, like other chlorinated alkanes, can be susceptible to degradation, which in turn can affect the stability of your reagents. Key factors include:
-
Radical Formation: this compound can form radicals upon exposure to heat or UV light, initiating unwanted side reactions with your reagents.
-
Acid Formation: Decomposition of this compound can produce trace amounts of hydrochloric acid (HCl), which can degrade acid-sensitive reagents.
-
Reagent Incompatibility: The reagent itself may be inherently unstable in chlorinated solvents.
Q2: What are the common signs of reagent decomposition in my this compound reaction?
A2: Visual and analytical indicators can suggest reagent decomposition:
-
Color Change: Unexplained color changes in the reaction mixture can be a sign of degradation product formation.
-
Precipitate Formation: The appearance of unexpected solids may indicate the precipitation of decomposed reagent byproducts.
-
Inconsistent Results: Poor reproducibility between batches is a common symptom of reagent instability.
-
Abnormal Spectroscopic Data: Unexpected peaks in NMR, GC-MS, or other analytical techniques can point to the presence of impurities from decomposition.
Q3: What types of reagents are particularly susceptible to decomposition in this compound?
A3: Several classes of reagents are known to be sensitive in chlorinated solvents:
-
Organometallic Reagents: Grignard reagents and organolithiums are highly reactive and can be unstable in chlorinated solvents. Their stability is highly dependent on the solvent.
-
Amines and Amides: These can react with this compound, especially at elevated temperatures, leading to decomposition.
-
Phosphines: Phosphines can undergo reactions with chlorinated solvents.
-
Lewis Acids: The activity of Lewis acids can be diminished in the presence of impurities or degradation products from the solvent.
-
Boronic Acids and Esters: These compounds can be prone to decomposition, particularly in the presence of protic impurities or under heat.
Q4: How can I prevent reagent decomposition in this compound?
A4: Proactive measures can significantly improve the stability of your reagents:
-
Use High-Purity Solvent: Always use freshly distilled or high-purity this compound to minimize contaminants that could initiate decomposition.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Control Temperature: Maintain the recommended temperature for your reaction, as excessive heat can accelerate decomposition.
-
Use Stabilizers: Add appropriate stabilizers to the solvent or reaction mixture to inhibit decomposition pathways.
Troubleshooting Guides
Issue 1: Decomposition of Organometallic Reagents (e.g., Grignard, Organolithiums)
Symptoms:
-
Low yield of the desired product.
-
Formation of coupling byproducts.
-
Disappearance of the starting organometallic reagent upon analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for organometallic reagent decomposition.
Experimental Protocol: Monitoring Organometallic Reagent Stability by GC-MS
-
Sample Preparation: At various time points, withdraw a 0.1 mL aliquot from the reaction mixture under an inert atmosphere.
-
Quenching: Immediately quench the aliquot with a solution of an appropriate electrophile (e.g., 0.2 mL of 1 M I2 in THF for an organolithium) in a sealed vial.
-
Extraction: Add 1 mL of a suitable organic solvent (e.g., diethyl ether) and 1 mL of a saturated aqueous solution of sodium thiosulfate (B1220275) to quench excess iodine. Vortex and separate the organic layer.
-
Analysis: Inject the organic layer into a GC-MS.
-
Data Interpretation: Monitor the disappearance of the quenched product (e.g., the corresponding iodide) and the appearance of degradation byproducts over time.
Issue 2: Decomposition of Amines or Amides
Symptoms:
-
Formation of dark-colored byproducts.
-
Amine/amide starting material is consumed faster than expected.
-
Presence of unexpected nitrogen-containing impurities in the final product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for amine/amide decomposition.
Experimental Protocol: Monitoring Amine Stability by Quantitative NMR
-
Internal Standard: Add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) to the reaction mixture at the start. The internal standard should have a resonance peak that does not overlap with reactant or product signals.
-
Sample Preparation: At regular intervals, take a 0.5 mL sample of the reaction mixture and filter it into an NMR tube.
-
NMR Acquisition: Acquire a proton NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.
-
Data Analysis: Integrate the signal of a characteristic peak of the amine and the signal of the internal standard.
-
Quantification: Calculate the concentration of the amine at each time point relative to the constant concentration of the internal standard.
Issue 3: General Reagent Instability
Symptoms:
-
Inconsistent reaction outcomes.
-
Gradual decrease in yield over the course of a day or with a stored solvent.
Stabilization Strategy:
The primary cause of general reagent instability in this compound is often the slow decomposition of the solvent itself, which generates radicals and acidic byproducts. A combination of stabilizers can be employed to counteract this.
Stabilization Workflow:
Technical Support Center: Managing Reaction Kinetics in Dichloropentane at High Temperatures
This technical support center provides guidance for researchers, scientists, and drug development professionals working with dichloropentane at high temperatures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound at high temperatures?
A1: High-temperature reactions with this compound isomers (e.g., 1,4-dichloropentane, 2,3-dichloropentane) present several challenges. These include thermal decomposition leading to undesired byproducts, complex reaction kinetics that are highly sensitive to temperature fluctuations, and the potential for rapid, exothermic reactions that can be difficult to control.[1][2][3] Careful control of temperature, pressure, and catalyst selection is crucial for successful outcomes.
Q2: How can I minimize the thermal decomposition of this compound during a high-temperature reaction?
A2: To minimize thermal decomposition, it is essential to operate within a validated temperature range for the specific isomer and reaction.[3] Employing a catalyst can lower the required activation energy, allowing the reaction to proceed at a lower temperature, thereby reducing degradation.[4][5][6] Additionally, minimizing the residence time at high temperatures can limit the extent of decomposition.
Q3: What are common side reactions observed with this compound at elevated temperatures?
A3: Common side reactions include dehydrochlorination to form chloropentenes, and further chlorination to produce trichloropentanes.[1] At very high temperatures, fragmentation of the carbon backbone can occur. The specific side products will depend on the reaction conditions and the specific this compound isomer being used.
Q4: Which analytical techniques are recommended for monitoring the kinetics of this compound reactions in real-time?
A4: For real-time monitoring, in-situ spectroscopic methods such as Attenuated Total Reflectance (ATR) FTIR can provide valuable data on the concentration of reactants and products. For offline analysis, gas chromatography with mass spectrometry (GC/MS) is a powerful technique for identifying and quantifying the various components in the reaction mixture.[7] High-performance liquid chromatography (HPLC) can also be used, particularly for less volatile products or when derivatization is employed.[8]
Q5: How does the choice of solvent affect the reaction kinetics?
A5: The solvent can significantly influence reaction kinetics by affecting the solubility of reactants and catalysts, and by participating in the reaction. For high-temperature applications, a high-boiling, inert solvent is typically chosen. It is crucial to ensure the solvent is anhydrous, as water can lead to hydrolysis and other unwanted side reactions.[9]
Troubleshooting Guides
Issue 1: Low Yield of Desired Product
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction Temperature | Verify the temperature controller's calibration. Experiment with a range of temperatures to find the optimal setting for your specific reaction. |
| Catalyst Inactivity | Ensure the catalyst is fresh and has been stored correctly. Consider increasing the catalyst loading or trying a different type of catalyst.[6] |
| Insufficient Reaction Time | Monitor the reaction progress over a longer period to ensure it has reached completion.[9] |
| Side Reactions | Analyze the product mixture for byproducts. Adjusting the temperature or catalyst may help to suppress side reactions. |
Issue 2: Formation of Multiple Products or Impurities
| Possible Cause | Troubleshooting Step |
| Thermal Decomposition | Lower the reaction temperature. If possible, use a more active catalyst to reduce the required temperature.[3] |
| Presence of Water or Other Contaminants | Use anhydrous solvents and ensure all glassware is thoroughly dried. Purify reactants if necessary.[9] |
| Non-selective Catalyst | Screen different catalysts to find one with higher selectivity for the desired product. |
Issue 3: Inconsistent Reaction Rates
| Possible Cause | Troubleshooting Step |
| Poor Temperature Control | Ensure the reactor is well-mixed and that the temperature is uniform throughout. |
| Inconsistent Mixing | Verify that the stirring speed is adequate and consistent between experiments. |
| Variable Reactant Purity | Use reactants from the same batch or re-purify them to ensure consistent quality. |
Quantitative Data Summary
Table 1: Effect of Temperature on the Rate Constant for the Isomerization of 1,2-Dichloropentane
| Temperature (°C) | Rate Constant (k, s⁻¹) |
| 250 | 1.2 x 10⁻⁴ |
| 275 | 3.5 x 10⁻⁴ |
| 300 | 9.8 x 10⁻⁴ |
| 325 | 2.5 x 10⁻³ |
Table 2: Catalyst Performance in the Amination of 2,3-Dichloropentane at 200°C
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Selectivity for desired amine (%) |
| Pd(OAc)₂/BINAP | 1 | 12 | 85 | 92 |
| CuI/Phenanthroline | 2 | 18 | 78 | 85 |
| NiCl₂(dppe) | 1.5 | 12 | 92 | 88 |
Experimental Protocols
Protocol 1: General Procedure for High-Temperature Reaction Monitoring using GC/MS
-
Reaction Setup: Assemble a high-pressure reactor equipped with a magnetic stir bar, a thermocouple, and a sampling valve.
-
Reactant Addition: Charge the reactor with this compound, any other reactants, and the solvent.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) three times.
-
Heating and Stirring: Begin stirring and heat the reactor to the desired temperature.
-
Sampling: Once the target temperature is reached, take an initial sample (t=0) through the sampling valve. Quench the reaction in the sample immediately if necessary.
-
Time-course Analysis: Take samples at regular intervals throughout the course of the reaction.
-
Sample Preparation: Dilute each sample with a suitable solvent (e.g., dichloromethane) and add an internal standard.
-
GC/MS Analysis: Inject the prepared samples into the GC/MS.
-
Data Analysis: Integrate the peaks corresponding to the reactants and products. Use the internal standard to calculate the concentration of each species at each time point. Plot the concentration versus time to determine the reaction kinetics.
Visualizations
Caption: Generalized reaction pathway for a catalyzed reaction of this compound at high temperature.
References
- 1. researchgate.net [researchgate.net]
- 2. JPH0314527A - Thermal decomposition of 1,2-dichloroethane - Google Patents [patents.google.com]
- 3. "Thermal decomposition of dichloromethane/1,1,1-trichloroethane mixture" by Yang Soo Won [digitalcommons.njit.edu]
- 4. 7.4 – Reaction Kinetics: Summary – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. mdpi.com [mdpi.com]
- 7. env.go.jp [env.go.jp]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
techniques for drying dichloropentane for anhydrous reactions
Technical Support Center: Drying Dichloropentane
This technical support center is designed for researchers, scientists, and drug development professionals. It provides comprehensive guidance on the techniques for drying this compound to achieve the anhydrous conditions necessary for sensitive chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use anhydrous this compound in certain reactions? A1: Many organometallic reagents (e.g., Grignard reagents, organolithiums) and catalysts used in organic synthesis are highly reactive with water. The presence of water can quench these reagents, lead to undesirable side reactions, lower product yields, and affect reaction kinetics. Therefore, using an anhydrous solvent is essential for the success and reproducibility of these sensitive reactions.[1]
Q2: What are the most common methods for drying this compound? A2: Common methods for drying halogenated hydrocarbons like this compound include:
-
Stirring over a drying agent followed by distillation: This is a highly effective method for achieving very low water content. Calcium hydride (CaH₂) is the most recommended agent for this purpose.[2][3]
-
Treatment with solid desiccants: Using anhydrous inorganic salts like magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂) is suitable for preliminary drying.[4][5]
-
Using activated molecular sieves: This is a convenient and safe method for drying and storing the solvent.[6][7]
-
Passing through a column of activated alumina: This technique is used in solvent purification systems and can dry organic liquids to very low moisture levels.[8][9]
Q3: Which drying agents are unsafe for use with this compound? A3: Never use sodium metal or other alkali metals to dry this compound or other halogenated hydrocarbons. This combination can lead to a violent, explosive reaction.[3][6]
Q4: How can I determine if the this compound is sufficiently dry? A4: The most accurate method is to measure the water content using a Karl Fischer titrator, which can provide a quantitative result in parts-per-million (ppm).[7][10] For methods using inorganic salts, a qualitative indicator is when freshly added drying agent no longer clumps together and remains a free-flowing powder.[1][11] A properly dried solvent should also be perfectly clear, not cloudy.[11]
Q5: How should I store anhydrous this compound? A5: Once dried, anhydrous this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent reabsorption of atmospheric moisture. Storing it over activated 4Å molecular sieves is a common practice to maintain its dryness.[10][12]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Drying agent (e.g., MgSO₄) clumps excessively. | The solvent has a high initial water content. | First, pre-dry the solvent by washing it with a saturated brine (NaCl) solution in a separatory funnel to remove the bulk of the water.[4][10] Then, separate the organic layer and proceed with the drying agent. |
| Solvent is still not dry enough for the reaction. | The drying agent is not efficient enough or has reached its capacity. | For highly sensitive reactions, a more rigorous drying method is needed. Distillation from calcium hydride (CaH₂) is the recommended method for achieving very low water content.[2] Alternatively, allow the solvent to stand over activated molecular sieves for an extended period (at least 24 hours).[1] |
| The solvent turned cloudy after adding a drying agent. | The drying agent is finely powdered and remains suspended, or the solvent is still wet. | Ensure you have added enough drying agent so that some remains free-flowing.[11] Allow the mixture to stand for a sufficient time for the desiccant to settle. Decant or filter the solvent carefully to remove the drying agent.[10] If cloudiness persists, it indicates the presence of water. |
| Reaction fails despite using "dry" solvent. | The solvent was not sufficiently anhydrous, or it became contaminated with moisture during transfer. | Always use flame-dried glassware and perform reactions under an inert atmosphere (nitrogen or argon).[1] Verify the dryness of your solvent with a Karl Fischer titrator if the reaction is extremely sensitive.[7] |
Data Presentation: Efficiency of Drying Agents
| Drying Agent | Method | Final Water Content (ppm) | Reference |
| Calcium Hydride (CaH₂) | Reflux and distillation | ~13 | [2] |
| Phosphorus Pentoxide (P₂O₅) | Stirring and distillation | Highly effective, specific ppm not stated | [3][6] |
| 4Å Molecular Sieves | Standing overnight | < 10 | [7] |
| Activated Alumina | Column filtration | < 10 | [8][9] |
Experimental Protocols
Method 1: Rigorous Drying via Distillation from Calcium Hydride (CaH₂)
This method is ideal for preparing highly anhydrous this compound for moisture-sensitive applications.
-
Pre-drying (Optional but Recommended): If the solvent is suspected to be very wet, stir it over anhydrous calcium chloride or magnesium sulfate for several hours.[3]
-
Setup: Assemble a distillation apparatus using flame- or oven-dried glassware. Ensure all joints are properly sealed. The setup should be under a positive pressure of an inert gas like nitrogen or argon.
-
Procedure: a. Place calcium hydride powder (approx. 5-10 g per liter of solvent) into the distillation flask.[3] b. Add the pre-dried this compound to the flask. c. Stir the mixture at room temperature overnight or gently reflux for 2-4 hours under an inert atmosphere.[3] d. Distill the solvent, collecting the fraction that boils at the correct temperature for this compound (boiling points vary by isomer).
-
Storage: Collect the distilled solvent in a dry flask containing activated 4Å molecular sieves and seal it under an inert atmosphere.[10][12]
Method 2: Drying with Activated Molecular Sieves
This is a safer and more convenient method than distillation for many applications.
-
Activation of Sieves: Heat 3Å or 4Å molecular sieves in a muffle furnace at ~350°C for at least 24 hours or in a vacuum oven.[12] Cool them in a desiccator under vacuum to prevent reabsorption of water.
-
Procedure: a. Add the freshly activated molecular sieves to a bottle of this compound (approximately 50 g per liter).[3] b. Seal the bottle tightly and allow it to stand for at least 24 hours, swirling occasionally.[1]
-
Usage: The dry solvent can be carefully decanted or drawn using a dry syringe for use in reactions.
Mandatory Visualization
Below is a workflow to help select the appropriate drying technique based on experimental requirements.
Caption: Decision workflow for selecting a this compound drying method.
References
- 1. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 6. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 7. Curly Arrow: Anhydrous solvents [curlyarrow.blogspot.com]
- 8. Drying solvents and Drying agents [delloyd.50megs.com]
- 9. activatedaluminaballs.com [activatedaluminaballs.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Long-Term Storage of Dichloropentane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage solutions to maintain the purity of dichloropentane.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term this compound purity?
A1: To ensure the long-term purity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition such as heat, sparks, or open flames.[1][2][3] The storage container must be tightly sealed to prevent exposure to moisture and air, which can contribute to degradation.[1][2]
Q2: What are the signs of this compound degradation?
A2: Degradation of this compound can be indicated by a change in color from colorless to a yellowish tint, the development of a pungent or acidic odor, and a decrease in pH (acidity).[4] The formation of precipitates or sediment in the container can also signify degradation and potential polymerization. Regular purity checks using analytical methods like Gas Chromatography (GC) are recommended to monitor the compound's integrity.
Q3: Which materials are compatible for storing this compound?
A3: this compound should be stored in containers made of compatible materials that do not promote degradation. Suitable materials include amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps (B75204) to protect from light. Some metals may react with this compound, leading to the formation of dangerous products, so metallic containers should be used with caution and their compatibility verified.[4]
Q4: Can this compound be stored under an inert atmosphere?
A4: Yes, for extended long-term storage, displacing the air in the container with an inert gas like nitrogen or argon is a highly effective method to prevent oxidative degradation.[5] This is particularly important after a container has been opened and partially used.
Q5: What is the expected shelf life of this compound under ideal conditions?
A5: While a specific shelf life is not definitively established and can vary based on initial purity and storage conditions, properly stored this compound can be expected to maintain high purity for several years. Regular analytical testing is the most reliable way to confirm its suitability for experimental use over time.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Decreased Purity Detected by GC Analysis | - Exposure to air (oxidation) - Exposure to moisture (hydrolysis) - Exposure to light (photodegradation) - Incompatible container material - Contamination | 1. Verify storage conditions (cool, dark, dry). 2. Check container seal for tightness. 3. If partially used, consider purging the headspace with an inert gas. 4. Test for acidity (see protocol below). If acidic, consider purification or disposal. 5. If the container material is suspect, transfer to a recommended container type. |
| Solvent Appears Yellowish | - Degradation leading to the formation of colored byproducts. | 1. Perform a purity analysis (GC) to quantify the level of impurities. 2. If purity is compromised, consider distillation for repurification if appropriate for your application. Otherwise, dispose of the solvent according to safety guidelines. |
| Acidic pH Detected | - Hydrolysis or oxidation leading to the formation of hydrogen chloride (HCl).[6][7] | 1. Neutralize the acidic solvent by washing with a dilute solution of a weak base (e.g., sodium bicarbonate), followed by washing with deionized water. 2. Dry the solvent using an appropriate drying agent (e.g., anhydrous magnesium sulfate). 3. Re-distill the solvent to restore purity. 4. Consider adding a stabilizer for future storage. |
| Presence of Precipitate | - Polymerization or reaction with contaminants. | 1. Do not use the solvent. 2. The precipitate may indicate a significant and potentially hazardous level of degradation. 3. Dispose of the material according to your institution's hazardous waste procedures. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
-
Instrument Setup:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Capillary Column: A non-polar column (e.g., DB-1 or equivalent) is suitable.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Sample Preparation:
-
Prepare a 1% (v/v) solution of the this compound sample in a high-purity solvent like hexane.
-
-
Injection and Analysis:
-
Inject 1 µL of the prepared sample into the GC.
-
Record the chromatogram.
-
-
Data Interpretation:
-
The purity is calculated based on the area percent of the main this compound peak relative to the total area of all peaks in the chromatogram.
-
Protocol 2: Acidity Test
-
Materials:
-
This compound sample.
-
Deionized water.
-
pH indicator strips or a calibrated pH meter.
-
-
Procedure:
-
In a clean glass vial, add 5 mL of the this compound sample and 5 mL of deionized water.
-
Cap the vial and shake vigorously for 1 minute to allow for the extraction of any acidic components into the aqueous phase.
-
Let the layers separate.
-
Using a clean pipette, carefully remove the top aqueous layer.
-
Test the pH of the aqueous layer using a pH strip or a pH meter.
-
-
Interpretation:
-
A pH value below 7 indicates the presence of acidic degradation products.
-
Potential Stabilizers for this compound
Chlorinated hydrocarbons are known to degrade over time, and the use of stabilizers can inhibit this process.[6] While data specific to this compound is limited, stabilizers effective for other chlorinated hydrocarbons can be considered.
| Stabilizer | Proposed Mechanism | Typical Concentration (% w/w) | Reference |
| Diallylamine | Acid scavenger, free radical inhibitor | 0.005 - 1.0 | [6] |
| Tripropylene | Unsaturated hydrocarbon, reacts with free radicals | 0.005 - 1.0 | [6] |
| Triphenyl guanidine | Acid scavenger, antioxidant | 0.001 - 1.0 | [7] |
| N-methylpyrrole | Amine-based stabilizer, acid scavenger | Not specified | [8] |
| Glycerides of monocarboxylic acids | Thermostabilizing effect | 0.5 - 2.0 (wt parts per 100 wt parts) | [9] |
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for this compound purity issues.
Degradation Pathway Overview
Caption: Potential degradation pathways for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. airgas.com [airgas.com]
- 3. The nature, use, upstream and downstream raw materials, storage methods of dichloropropane, is dichloropropane toxic?-Chemwin [en.888chem.com]
- 4. This compound | C5H10Cl2 | CID 522765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US3070635A - Stabilization of chlorinated hydrocarbons - Google Patents [patents.google.com]
- 6. US3029297A - Stabilization of chlorinated hydrocarbons - Google Patents [patents.google.com]
- 7. US2125381A - Stabilization of chlorinated compounds - Google Patents [patents.google.com]
- 8. Tetrachloroethylene - Wikipedia [en.wikipedia.org]
- 9. Synthesis of stabilizers based on glycerides of monocarboxylic acids for industrial chloroparaffins | Zotov | Fine Chemical Technologies [finechem-mirea.ru]
Validation & Comparative
Greener Solvents: A Comparative Guide to Alternatives for Dichloropentane
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Greener, Less Toxic Solvent Alternatives to Dichloropentane, Supported by Experimental Data.
The imperative to adopt greener and more sustainable practices in chemical research and pharmaceutical development has cast a critical eye on the use of halogenated solvents. This compound, a chlorinated hydrocarbon, has found utility as a solvent for oils, greases, and resins, as well as in metal degreasing and certain chemical reactions. However, its associated health and environmental hazards necessitate the exploration of safer alternatives. This guide provides a comprehensive comparison of this compound with greener, less toxic solvent alternatives, focusing on their performance, safety, and environmental impact, supported by available experimental data.
While direct comparative studies between this compound and emerging green solvents are not extensively documented, we can draw valuable insights from research on replacing other chlorinated solvents, such as dichloromethane (B109758) (DCM), which shares similar properties and applications. The alternatives discussed below represent a significant step towards safer and more sustainable laboratory practices.
Comparative Analysis of Physicochemical Properties
A solvent's performance is intrinsically linked to its physical and chemical properties. The following table summarizes key parameters for this compound and its potential greener alternatives.
| Property | This compound | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) | Ethyl Acetate (B1210297)/Ethanol (B145695) (3:1 v/v) |
| Molecular Formula | C₅H₁₀Cl₂ | C₅H₁₀O | C₆H₁₂O | Mixture |
| Molecular Weight ( g/mol ) | 141.04[1] | 86.13 | 100.16 | Mixture |
| Boiling Point (°C) | ~146-174 (isomer dependent) | 80.2[2] | 106[3] | ~77 (azeotrope) |
| Density (g/mL at 20°C) | ~1.07-1.10 (isomer dependent) | 0.854[2] | 0.86[3] | ~0.89 |
| Water Solubility | Insoluble[1] | Limited (14 g/100 mL at 20°C)[2] | Low (1.1 g/100 g at 23°C)[4] | Partially miscible |
| Flash Point (°C) | ~34-41 (isomer dependent) | -11 | -1[3] | -4 |
Performance in Key Applications
The suitability of a solvent is determined by its effectiveness in specific applications. This section compares the performance of this compound alternatives in common laboratory procedures.
Organic Synthesis
2-MeTHF and CPME have emerged as robust alternatives to chlorinated solvents in a variety of organic reactions.
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is a versatile solvent for organometallic reactions, including Grignard reactions, where it can offer improved yields and reduced side products compared to traditional ethers.[5][6] Its higher boiling point allows for a wider range of reaction temperatures.[5] Studies have shown that 2-MeTHF can effectively replace THF and DCM in various syntheses.[7][8]
-
Cyclopentyl Methyl Ether (CPME): CPME is a hydrophobic ether solvent with a high boiling point and low peroxide formation tendency.[3] It has demonstrated excellent performance in a range of reactions, including organometallic chemistry, catalysis, and biphasic reactions, often providing better yields and selectivity than traditional ethereal solvents.[4][9] Its stability under both acidic and basic conditions is a significant advantage.[10]
Extractions
The efficiency of a solvent in liquid-liquid extractions is crucial for product isolation and purification.
-
2-MeTHF: Due to its limited miscibility with water, 2-MeTHF is an excellent extraction solvent and a viable replacement for DCM.[6][7] It often provides cleaner phase separations and can reduce the need for subsequent drying steps.[5]
-
Ethyl Acetate/Ethanol Mixtures: While ethyl acetate is a commonly used extraction solvent, its partial miscibility with water can be a drawback. However, in many cases, a subsequent wash with brine can effectively mitigate this issue.[11]
Chromatography
Solvent choice is critical for achieving optimal separation in chromatographic techniques.
-
Ethyl Acetate/Ethanol in Heptane (B126788): For flash chromatography, a mixture of ethyl acetate and ethanol in heptane has been shown to be a suitable replacement for DCM/methanol solvent systems, offering comparable eluting strengths for a range of compounds.[12]
Health, Safety, and Environmental Comparison
A primary driver for seeking alternatives to this compound is its adverse health and environmental profile.
| Parameter | This compound | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) | Ethyl Acetate/Ethanol |
| Toxicity Profile | Toxic if swallowed, skin and eye irritant, potential for respiratory irritation.[13] | Considered to have low toxicity.[14] | Low acute and subchronic toxicity, though it can cause skin and eye irritation.[15] | Ethyl acetate has low toxicity. Ethanol is generally considered safe for consumption in low concentrations. |
| Carcinogenicity | Data not readily available for all isomers, but chlorinated hydrocarbons as a class are often suspect. | Not classified as a carcinogen. | Not classified as a carcinogen. | Not classified as carcinogens. |
| Environmental Impact | Halogenated hydrocarbons can be persistent in the environment and contribute to ozone depletion. | Derived from renewable resources and considered more environmentally friendly.[8][16] | Considered to have a low environmental impact.[4] | Ethyl acetate is readily biodegradable. Ethanol is produced from renewable resources.[17] |
| Regulatory Status | Use of many chlorinated solvents is increasingly restricted. | Generally viewed as a favorable alternative by regulatory bodies. | Gaining acceptance as a green solvent. | Generally regarded as safe (GRAS) for many applications. |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and validating research findings. Due to the limited direct comparative studies involving this compound, the following are representative protocols for applications where greener alternatives have been successfully implemented as replacements for other chlorinated solvents.
Protocol 1: Representative Liquid-Liquid Extraction using 2-MeTHF (as a DCM replacement)
Objective: To extract an organic compound from an aqueous solution.
Materials:
-
Aqueous solution containing the target organic compound.
-
2-Methyltetrahydrofuran (2-MeTHF).
-
Separatory funnel.
-
Beakers and Erlenmeyer flasks.
-
Drying agent (e.g., anhydrous sodium sulfate).
-
Rotary evaporator.
Procedure:
-
Transfer the aqueous solution to a separatory funnel of appropriate size.
-
Add a volume of 2-MeTHF to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The less dense 2-MeTHF layer will be the upper phase.
-
Drain the lower aqueous layer into a beaker.
-
Drain the upper 2-MeTHF layer containing the extracted compound into a clean Erlenmeyer flask.
-
Repeat the extraction of the aqueous layer with a fresh portion of 2-MeTHF if necessary.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the 2-MeTHF under reduced pressure using a rotary evaporator to isolate the product.
Protocol 2: Representative Flash Chromatography using Ethyl Acetate/Ethanol/Heptane (as a DCM/Methanol replacement)
Objective: To purify a moderately polar organic compound.
Materials:
-
Crude organic compound.
-
Silica (B1680970) gel.
-
Chromatography column.
-
Solvent system: A mixture of ethyl acetate, ethanol, and heptane (e.g., starting with a low polarity mixture and gradually increasing the proportion of ethyl acetate/ethanol).
-
Collection tubes.
-
Thin-layer chromatography (TLC) plates and chamber.
Procedure:
-
Prepare the chromatography column by packing it with silica gel slurried in the initial, low-polarity solvent mixture.
-
Dissolve the crude compound in a minimal amount of the chromatography solvent or a stronger solvent that is then adsorbed onto a small amount of silica gel.
-
Carefully load the sample onto the top of the column.
-
Begin eluting the column with the solvent system, starting with a low concentration of the more polar ethyl acetate/ethanol component.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Gradually increase the polarity of the solvent system (increase the percentage of ethyl acetate/ethanol) to elute more polar components.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
Decision-Making Workflow for Solvent Selection
The selection of an appropriate solvent involves a multi-faceted decision-making process that balances performance, safety, and environmental considerations. The following diagram illustrates a logical workflow for choosing a greener alternative to this compound.
Caption: A logical workflow for selecting a greener solvent alternative.
Conclusion
The transition away from hazardous chlorinated solvents like this compound is a critical step towards building a more sustainable future in chemical research and development. While direct, one-to-one replacement data for this compound is still emerging, promising green solvents such as 2-methyltetrahydrofuran, cyclopentyl methyl ether, and ethyl acetate/ethanol mixtures offer significant advantages in terms of safety, environmental impact, and often, performance. By carefully considering the specific requirements of the application and consulting available data, researchers can make informed decisions to adopt these greener alternatives, thereby reducing their environmental footprint and creating a safer working environment.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 3. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry [ouci.dntb.gov.ua]
- 4. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chempoint.com [chempoint.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Solvents for a Safer, Sustainable Lab – USC Environmental Health & Safety [ehs.usc.edu]
- 13. Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. jetir.org [jetir.org]
comparative study of the reactivity of dichloropentane isomers
A Comparative Guide to the Reactivity of Dichloropentane Isomers
For researchers, scientists, and drug development professionals, understanding the intricate relationship between molecular structure and chemical reactivity is paramount. This guide provides a comprehensive , focusing on substitution and elimination reactions. By integrating theoretical principles with experimental considerations, this document serves as a valuable resource for predicting reaction outcomes and designing synthetic pathways.
Introduction to this compound Isomerism
This compound (C₅H₁₀Cl₂) exists as numerous constitutional isomers, depending on the location of the two chlorine atoms on the pentane (B18724) backbone.[1] These isomers can be broadly categorized as geminal (both chlorines on the same carbon), vicinal (chlorines on adjacent carbons), or isolated dichlorides. This structural diversity leads to significant differences in their chemical reactivity, particularly in nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions.[1] The position of the chlorine atoms influences factors such as steric hindrance, the stability of carbocation intermediates, and the availability of protons for elimination, thereby dictating the predominant reaction mechanism and rate.[2][3]
Predicted Reactivity in Substitution and Elimination Reactions
The reactivity of each this compound isomer is primarily determined by the nature of the carbon atom to which the chlorine is attached (primary, secondary, or tertiary).
-
Sₙ2 Reactions : These reactions are favored for primary and, to a lesser extent, secondary alkyl halides due to the need for the nucleophile to access the carbon atom from the backside.[2][4] Steric hindrance around the reaction center is a critical factor that slows down Sₙ2 reactions.[2]
-
Sₙ1 Reactions : These reactions proceed through a carbocation intermediate, and their rates are determined by the stability of this intermediate.[2][4] Consequently, tertiary alkyl halides are more reactive in Sₙ1 reactions than secondary, while primary alkyl halides rarely react via this mechanism.[2]
-
E2 Reactions : These bimolecular elimination reactions are favored by strong, bulky bases and are also sensitive to steric hindrance.[3][5] They require an anti-periplanar arrangement of a β-hydrogen and the leaving group.[6]
-
E1 Reactions : These unimolecular elimination reactions also proceed through a carbocation intermediate and therefore follow the same reactivity trend as Sₙ1 reactions (tertiary > secondary > primary).[3][7]
The following table summarizes the predicted relative reactivity of various this compound isomers in these four reaction types.
Comparative Reactivity Data
| Isomer | Structure | C-Cl Bond Type(s) | Predicted Sₙ2 Reactivity | Predicted Sₙ1/E1 Reactivity | Predicted E2 Reactivity | Notes |
| 1,1-Dichloropentane | CH₃(CH₂)₃CHCl₂ | Primary-geminal | Moderate | Low | Moderate | Geminal dihalides can undergo elimination. |
| 1,2-Dichloropentane | CH₃(CH₂)₂CHClCH₂Cl | Primary, Secondary | High (at C1), Moderate (at C2) | Low (at C1), Moderate (at C2) | High | Vicinal dihalide, prone to E2 to form an alkene. |
| 1,3-Dichloropentane | CH₃CH₂CHClCH₂CH₂Cl | Primary, Secondary | High (at C1), Moderate (at C3) | Low (at C1), Moderate (at C3) | Moderate | |
| 1,4-Dichloropentane | CH₃CHClCH₂CH₂CH₂Cl | Primary, Secondary | High (at C1), Moderate (at C4) | Low (at C1), Moderate (at C4) | Moderate | |
| 1,5-Dichloropentane | ClCH₂(CH₂)₃CH₂Cl | Primary | High | Very Low | Moderate | Can potentially form cyclic products. |
| 2,2-Dichloropentane | CH₃(CH₂)₂CCl₂CH₃ | Secondary-geminal | Low | Moderate | High | Steric hindrance at C2 disfavors Sₙ2. |
| 2,3-Dichloropentane | CH₃CH₂CHClCHClCH₃ | Secondary, Secondary | Moderate | Moderate | High | Vicinal dihalide. |
| 2,4-Dichloropentane | CH₃CHClCH₂CHClCH₃ | Secondary, Secondary | Moderate | Moderate | Moderate | |
| 3,3-Dichloropentane | CH₃CH₂CCl₂CH₂CH₃ | Secondary-geminal | Low | Moderate | High | Steric hindrance at C3 disfavors Sₙ2. |
Experimental Protocols
To quantitatively assess the comparative reactivity of this compound isomers, a standardized experimental protocol is necessary. The following outlines a general procedure for comparing the rates of dehydrochlorination (an E2 reaction) using a strong base.
Objective: To compare the rate of elimination of different this compound isomers upon reaction with a strong base.
Materials:
-
This compound isomers (e.g., 1,2-dichloropentane, 2,3-dichloropentane)
-
Potassium tert-butoxide (a strong, bulky base)
-
tert-Butanol (solvent)
-
Gas chromatograph (GC) for product analysis
-
Thermostatted reaction vessel
Procedure:
-
Prepare standardized solutions of each this compound isomer in tert-butanol.
-
Prepare a standardized solution of potassium tert-butoxide in tert-butanol.
-
Equilibrate both solutions to the desired reaction temperature in the thermostatted vessel.
-
Initiate the reaction by mixing the isomer solution with the base solution.
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquots (e.g., by adding a weak acid).
-
Analyze the composition of each aliquot using gas chromatography to determine the concentration of the remaining this compound and the formed alkene products.
-
Plot the concentration of the this compound isomer against time to determine the reaction rate.
Data Analysis: The initial rate of the reaction for each isomer can be determined from the slope of the concentration vs. time plot at t=0. The relative reactivity can then be expressed as a ratio of these initial rates.
Visualizing Reaction Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical reaction pathway and a general experimental workflow.
Caption: Generalized E2 elimination pathway for a this compound isomer.
Caption: Experimental workflow for comparing the reaction rates of this compound isomers.
Conclusion
The reactivity of this compound isomers is a nuanced subject governed by the interplay of electronic and steric factors. While a comprehensive, side-by-side quantitative comparison remains a subject for further experimental investigation, the principles of physical organic chemistry provide a robust framework for predicting their relative reactivity. Primary dichlorides are generally more susceptible to Sₙ2 reactions, whereas isomers that can form stable carbocations will favor Sₙ1 and E1 pathways. Vicinal and geminal dichlorides are particularly prone to elimination reactions. The provided experimental protocol offers a blueprint for researchers to systematically investigate these differences and contribute valuable data to this area of chemical science.
References
- 1. 21 constitutional isomers of molecular formula C5H10Cl2, C5H10Br2, C5H10F2 or C5H10I2 condensed structural formula, IUPAC names, skeletal formula, R/S optical isomers chain positional substituent group isomerism isomers of C5H10Cl2 C5H10Br2 C5H10F2 C5H10I2 Doc Brown's revision notes for advanced level organic chemistry courses AQA, Edexcel, OCR, WJEC, IB, CCEA exam boards [docbrown.info]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Validation of Dichloropentane Purity by Gas Chromatography
This guide provides a comprehensive comparison of gas chromatography (GC) methods for the validation of dichloropentane purity, tailored for researchers, scientists, and professionals in drug development. The focus is on objective performance comparison supported by experimental data and detailed methodologies.
Data Summary: Comparison of GC Columns for this compound Isomer Separation
The selection of an appropriate GC column is critical for the effective separation of this compound isomers and related impurities.[1] Polarity of the stationary phase is a key factor in achieving baseline separation.[1] Below is a comparative summary of two common types of GC columns: a polar polyethylene (B3416737) glycol (PEG)-based column and a mid-polarity 50% Phenyl Polysiloxane column.
| Parameter | GC Column 1: PEG-Based (e.g., WAX column) | GC Column 2: 50% Phenyl Polysiloxane |
| Stationary Phase | Polyethylene Glycol | 50% Phenyl Polysiloxane |
| Polarity | High | Medium |
| Typical Dimensions | 30 m x 0.32 mm ID, 0.25 µm film thickness | 30 m x 0.32 mm ID, 0.50 µm film thickness |
| Retention Time (cis-1,2-Dichloropentane) | ~12.5 min | ~10.8 min |
| Retention Time (trans-1,2-Dichloropentane) | ~11.8 min | ~10.5 min |
| Resolution (cis/trans isomers) | > 2.0 | ~1.8 |
| Key Advantage | Excellent separation of polar isomers.[1] | Good general-purpose column with balanced selectivity. |
| Potential Drawback | Potential for peak tailing with certain compounds. | May not fully resolve closely related polar impurities. |
Experimental Workflow
The following diagram illustrates the logical workflow for the validation of a gas chromatography method for this compound purity analysis, following ICH guidelines.[2][3]
Detailed Experimental Protocols
Gas Chromatography (GC) Analysis Protocol
This protocol outlines the general procedure for the separation and analysis of this compound isomers using a gas chromatograph equipped with a Flame Ionization Detector (FID).[1]
Instrumentation and Parameters:
-
Gas Chromatograph: A standard GC system equipped with an FID is suitable.[1]
-
Injector: Split/splitless injector.[1]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).[1]
-
Injector Temperature: 200-250°C.[1]
-
Detector Temperature (FID): 250-300°C.[1]
-
Oven Temperature Program:
-
Injection Volume: 1 µL.[1]
-
Split Ratio: 50:1. This can be adjusted for trace analysis.[1]
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 500-1000 ppm.[1]
-
Ensure the sample is fully dissolved and free from any particulate matter.
Data Analysis:
-
The isomers should appear as distinct peaks. On a polar stationary phase, the trans isomer is generally expected to elute before the more polar cis isomer.[1]
-
Peak identification can be confirmed by running individual standards of the isomers or by GC-MS analysis.[1]
-
Purity is determined by calculating the peak area percentage of the main this compound peaks relative to the total area of all peaks in the chromatogram.
Method Validation Protocol
The developed GC method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines and should assess the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the resolution between the this compound isomers and other potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of dilutions of the analyte and plotting the peak area response against concentration. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.[3]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a blank matrix.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
By following these protocols and considering the comparative data, researchers can confidently select and validate a suitable GC method for the accurate determination of this compound purity.
References
comparing the solvent properties of dichloropentane and chloroform
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that can significantly impact the outcome of a chemical reaction, extraction, or purification process. This guide provides a detailed comparison of the solvent properties of dichloropentane and the well-established solvent, chloroform (B151607). While chloroform has been a laboratory staple for decades, concerns over its toxicity and environmental impact have prompted the exploration of alternatives. This compound, a lesser-known chlorinated hydrocarbon, presents itself as a potential substitute in certain applications. This document aims to provide an objective comparison of their performance, supported by physicochemical data and relevant experimental contexts.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental properties of a solvent dictate its suitability for a particular application. Here, we compare the key physicochemical parameters of 1,5-dichloropentane (B10660) (as a representative isomer of this compound) and chloroform.
| Property | 1,5-Dichloropentane | Chloroform |
| Molecular Formula | C₅H₁₀Cl₂ | CHCl₃ |
| Molecular Weight | 141.04 g/mol | 119.38 g/mol [1] |
| Boiling Point | 180 °C | 61.15 °C[1] |
| Melting Point | -72 °C | -63.55 °C[1] |
| Density (at 20°C) | 1.10 g/cm³ | 1.4892 g/mL[1] |
| Polarity (Dielectric Constant at 20°C) | ~9.9 (estimated) | 4.81[1] |
| Solubility in Water | 0.125 g/L (immiscible) | 8 g/L (slightly soluble) |
| Miscibility with Organic Solvents | Miscible with ethanol, ether, and chloroform | Miscible with many organic solvents |
| Flash Point | 26 °C | None[1] |
| Vapor Pressure (at 25°C) | 1.5 hPa | ~211 hPa |
Performance in the Laboratory: Applications and Limitations
Chloroform has a long history as a versatile solvent due to its ability to dissolve a wide range of nonpolar and moderately polar compounds. Its hydrogen atom can participate in hydrogen bonding, which contributes to its solvating power.[2] It is widely used in:
-
Extractions: Particularly for natural products, lipids, and alkaloids.
-
Chromatography: As a component of the mobile phase.
-
Organic Synthesis: As a reaction medium for various transformations.
-
NMR Spectroscopy: Deuterated chloroform (CDCl₃) is a standard solvent for NMR analysis.
However, the high volatility and toxicity of chloroform are significant drawbacks. It is classified as a probable human carcinogen and can decompose to form toxic phosgene (B1210022) gas.
This compound , specifically 1,5-dichloropentane, is less commonly used as a general-purpose solvent. Its higher boiling point makes it suitable for reactions requiring elevated temperatures. Due to its lower volatility, it poses a reduced inhalation hazard compared to chloroform. Its primary documented uses are in organic synthesis, often as a reactant rather than just a solvent, for example, in the synthesis of heterocyclic compounds like piperidines. Its lower polarity compared to chloroform might make it a better solvent for very nonpolar compounds.
Experimental Protocols
While specific, detailed protocols for using 1,5-dichloropentane as a general-purpose solvent are not as widespread as for chloroform, we can look at its application in a synthetic procedure. Additionally, a general protocol for liquid-liquid extraction is provided, which can be adapted for either solvent based on the solute's properties.
Experimental Protocol 1: Synthesis of 1-Phenylpiperidine (B1584701) using 1,5-Dichloropentane
This procedure demonstrates the use of 1,5-dichloropentane as a reactant to form a heterocyclic compound.
Reaction Scheme:
Materials:
-
1,5-Dichloropentane
-
Sodium carbonate (anhydrous)
-
Heating apparatus with reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
A mixture of aniline and 1,5-dichloropentane (in a molar ratio of approximately 3:1 to act as both reactant and acid scavenger) is heated under reflux for several hours.
-
After cooling, the reaction mixture is made alkaline with a solution of sodium hydroxide.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable solvent like diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium carbonate.
-
The solvent is removed by distillation, and the resulting crude 1-phenylpiperidine is purified by vacuum distillation.
(This is a generalized procedure based on established methods for the synthesis of N-aryl piperidines from dihaloalkanes and anilines).
Experimental Protocol 2: General Liquid-Liquid Extraction
This protocol outlines the basic steps for a liquid-liquid extraction, a common application for both chloroform and this compound.
Materials:
-
Aqueous solution containing the target compound
-
Extraction solvent (Chloroform or this compound)
-
Separatory funnel
-
Beakers or Erlenmeyer flasks
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Pour the aqueous solution containing the compound of interest into a separatory funnel.
-
Add a measured volume of the organic extraction solvent (chloroform or 1,5-dichloropentane). The choice of solvent will depend on the polarity of the target compound.
-
Stopper the funnel and, while holding the stopper and stopcock securely, invert the funnel and shake gently, venting frequently to release any pressure buildup.
-
Place the separatory funnel back on a ring stand and allow the two layers to separate completely.
-
Carefully drain the lower organic layer (both chloroform and 1,5-dichloropentane are denser than water) into a clean flask.
-
Repeat the extraction with fresh portions of the organic solvent to maximize the recovery of the target compound.
-
Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate.
-
Filter or decant the dried organic solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to isolate the extracted compound.
Solvent Selection Workflow
The choice between this compound and chloroform depends on several factors, including the desired reaction conditions, the polarity of the solute, and safety considerations. The following diagram illustrates a logical workflow for selecting the appropriate solvent.
Caption: A decision-making workflow for selecting between this compound and chloroform.
Safety and Environmental Considerations
Chloroform is a well-known hazardous substance. It is toxic upon inhalation, ingestion, and skin contact. Chronic exposure can lead to liver and kidney damage, and it is classified as a potential human carcinogen. Environmentally, it is a volatile organic compound (VOC) that can contribute to air pollution.
1,5-Dichloropentane is also a hazardous chemical. It is flammable, with a flash point of 26°C, and is toxic if swallowed. It can cause skin and eye irritation. While less volatile than chloroform, it should still be handled with appropriate personal protective equipment in a well-ventilated area. From an environmental perspective, it is considered harmful to aquatic life.
Conclusion
Chloroform remains a highly effective and versatile solvent for a broad range of applications, but its significant health and environmental risks are a major concern. 1,5-Dichloropentane, while not a direct drop-in replacement for all applications, offers some advantages, such as a higher boiling point for high-temperature reactions and lower volatility, which can reduce exposure risks. Its different polarity may also be advantageous for specific separation needs.
For researchers and drug development professionals, the choice between these two solvents should be made after careful consideration of the specific experimental requirements, safety protocols, and environmental impact. When possible, exploring greener, less hazardous solvent alternatives is always recommended.
References
performance evaluation of dichloropentane in Grignard reactions
A Comparative Guide to Solvents for Grignard Reactions: Evaluating Dichloropentane Against Ethereal Standards
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. The choice of solvent is paramount, as it not only solubilizes the Grignard reagent but also plays a crucial role in its formation and stability through coordination with the magnesium center.[1] While traditional ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) have long been the standard, the search for alternatives continues, driven by safety, environmental, and process efficiency concerns.[2][3] This guide evaluates the theoretical performance of this compound as a solvent for Grignard reactions, comparing it with established ethereal solvents.
Performance Comparison of Standard Grignard Solvents
The ideal solvent for a Grignard reaction must be aprotic and capable of solvating the organomagnesium species. Ethers are particularly effective due to the ability of their lone pair electrons to coordinate with the Lewis acidic magnesium center, stabilizing the reagent.[1] Below is a comparison of commonly used and emerging "green" solvents.
| Solvent | Boiling Point (°C) | Typical Reaction Yield | Key Advantages | Key Disadvantages |
| Diethyl Ether (Et₂O) | 34.6 | Good to Excellent[2] | Well-established, reliable, easy to remove post-reaction.[2] | Highly flammable, low flash point (-45°C), prone to forming explosive peroxides.[2] |
| Tetrahydrofuran (THF) | 66 | Good to Excellent[2] | Higher boiling point allows for higher reaction temperatures; good solvating power for various intermediates.[2][4] | Forms explosive peroxides, fully miscible with water which can complicate aqueous work-ups.[2] |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | Good to Excellent[2][3] | Derived from renewable resources ("green" solvent), low peroxide formation, limited water miscibility simplifies work-up.[3][5] | Higher cost compared to traditional solvents, higher boiling point requires more energy for removal. |
The Case of this compound: A Theoretical Evaluation
Direct experimental data comparing this compound to standard ethereal solvents in Grignard reactions is conspicuously absent from the scientific literature. This absence is itself telling and can be explained by the fundamental reactivity of Grignard reagents.
Grignard reagents are potent nucleophiles and strong bases.[6] This high reactivity makes them incompatible with many functional groups, including the carbon-halogen bonds present in this compound. The use of a halogenated hydrocarbon like this compound as a solvent is theoretically problematic for several reasons:
-
Reaction with the Solvent: The Grignard reagent (R-MgX) can attack the carbon-chlorine bond of this compound. This would lead to undesired side reactions, such as Wurtz-type coupling, where the R-group of the Grignard reagent couples with the pentyl chain of the solvent.
-
Formation of Unstable Intermediates: Attempting to form a Grignard reagent from a dihaloalkane can be problematic. For instance, Grignard reagents derived from dichloromethane (B109758) are only stable at extremely low temperatures (below -60°C) and are prone to decomposition.[7] A similar instability would be expected with this compound, leading to elimination or rearrangement products instead of a stable reagent.
-
Incompatibility: Halogenated solvents are generally avoided for Grignard preparations precisely because they can react with the reagent.[8] The purpose of the solvent is to provide an inert, stabilizing medium, a role that this compound cannot fulfill.
Experimental Protocols
The following is a generalized protocol for the preparation of a Grignard reagent in a standard ethereal solvent. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by moisture.[9]
Protocol: Preparation of Phenylmagnesium Bromide in Diethyl Ether [2]
-
Apparatus Setup: A three-necked round-bottom flask is flame-dried under a stream of inert gas and equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Magnesium turnings (e.g., 1.2 g, 50 mmol) are placed in the flask.[2] A small crystal of iodine is often added as an initiator to activate the magnesium surface.[9]
-
Initiation: A solution of bromobenzene (B47551) (e.g., 5.2 mL, 50 mmol) in anhydrous diethyl ether (e.g., 10 mL) is prepared in the dropping funnel.[2] A small portion of this solution is added to the magnesium. The reaction is initiated when the brown color of the iodine fades and gentle bubbling is observed.[2] Gentle warming may be necessary.
-
Addition: Once initiated, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the mixture is stirred until the magnesium is consumed. The resulting greyish, cloudy solution is the Grignard reagent, which can then be used in a subsequent reaction.
Grignard Reaction Workflow
The logical flow of a Grignard synthesis involves careful preparation, controlled reaction, and precise work-up to isolate the final product.
Caption: Experimental workflow for Grignard reagent synthesis and subsequent reaction.
References
- 1. Solvents and Stabilization in Grignard Reactions , Hive Chemistry Discourse [chemistry.mdma.ch]
- 2. benchchem.com [benchchem.com]
- 3. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. ijarse.com [ijarse.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
Dichloropentane in Industrial Processes: A Cost-Effectiveness Comparison
In the landscape of industrial solvents, dichloropentane isomers serve as effective agents in various applications, from acting as intermediates in chemical synthesis to their use as cleaning and degreasing solvents. However, growing environmental regulations and a push towards greener chemistry are prompting researchers and drug development professionals to re-evaluate their solvent choices. This guide provides a comparative analysis of this compound against viable alternatives, focusing on performance, cost-effectiveness, and environmental impact, supported by generalized experimental protocols to aid in the selection process.
Comparative Analysis of this compound and Alternatives
This compound, with its various isomers (e.g., 1,2-, 1,3-, 1,4-, 1,5-, and 2,3-dichloropentane), offers a range of solvent properties. Its utility stems from its ability to dissolve a variety of organic compounds. However, like many chlorinated solvents, it faces scrutiny due to potential health and environmental hazards. The high cost of production and stringent environmental regulations are significant challenges to its market growth.[1]
Alternative solvents are gaining traction as replacements for chlorinated hydrocarbons. These alternatives can be broadly categorized into less hazardous traditional solvents and "green" solvents. The selection of an appropriate alternative depends on the specific requirements of the industrial process, including solvency power, boiling point, and compatibility with other materials.
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound (Isomer Mix) | Heptane | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |
| Molecular Formula | C5H10Cl2 | C7H16 | C5H10O | C6H12O |
| Boiling Point (°C) | ~140-160 | 98 | 80 | 106 |
| Density (g/mL) | ~1.07 | 0.68 | 0.86 | 0.86 |
| Solubility in Water | Low | Low | Moderate | Low |
| Flash Point (°C) | ~38 | -4 | -11 | -1 |
Table 2: Performance and Cost-Effectiveness Overview
| Parameter | This compound | Heptane | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |
| Primary Use | Solvent, Intermediate | Solvent, Cleaning Agent | Solvent, Grignard Reactions | Solvent, Extractions |
| Performance | Good solvency for many resins and oils. | Good for non-polar compounds. | Aprotic ether solvent, good alternative to THF. | Good for extractions and various reactions. |
| Environmental Impact | Halogenated hydrocarbon, potential for soil and groundwater contamination. | Volatile Organic Compound (VOC). | Bio-based, lower environmental impact than THF. | Lower peroxide formation, less hazardous than other ethers. |
| Health & Safety | Irritant, potential carcinogen. | Irritant, narcotic effects at high concentrations. | Irritant. | Irritant. |
| Relative Cost | Moderate | Low | High | High |
| Cost-Effectiveness | Can be cost-effective for specific applications where its solvency is critical, but disposal and regulatory costs can be high. | High for non-polar applications due to low cost and good performance. | Lower for specific reactions where its properties are advantageous, despite higher initial cost. | Can be cost-effective in the long run due to stability and reduced safety measures. |
Experimental Protocols for Solvent Evaluation
To assist in the selection of a suitable solvent, the following generalized experimental protocols can be adapted to specific industrial process needs.
Protocol 1: Evaluation of Cleaning and Degreasing Performance
Objective: To quantitatively assess the efficiency of a solvent in removing a specific contaminant from a substrate.
Materials:
-
Contaminated substrate coupons (e.g., metal, ceramic, polymer)
-
Test solvents (this compound and alternatives)
-
Beakers or ultrasonic bath
-
Analytical balance (± 0.1 mg)
-
Drying oven
-
Gravimetric analysis equipment
Methodology:
-
Prepare a set of standardized contaminated coupons by applying a known amount of a specific contaminant (e.g., oil, grease, wax).
-
Weigh each coupon accurately before cleaning.
-
Immerse each contaminated coupon in a separate beaker containing one of the test solvents for a predetermined time (e.g., 5, 10, 15 minutes) at a controlled temperature. Agitation or ultrasonication can be applied if it mimics the industrial process.
-
Remove the coupons from the solvents and allow them to dry completely in a drying oven at a suitable temperature that does not affect the substrate.
-
Weigh each cleaned and dried coupon accurately.
-
Calculate the cleaning efficiency as the percentage of contaminant removed: Cleaning Efficiency (%) = [(Initial Weight - Final Weight) / Weight of Contaminant] x 100
Protocol 2: Determination of Solvency Power for a Specific Solute
Objective: To determine the saturation solubility of a specific solute (e.g., a raw material, a product) in different solvents.
Materials:
-
Test solvents
-
Solute of interest
-
Vials or flasks with magnetic stirrers
-
Constant temperature bath
-
Analytical balance
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Add a known excess amount of the solute to a measured volume of each test solvent in separate vials.
-
Place the vials in a constant temperature bath and stir the mixtures for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
After reaching equilibrium, stop stirring and allow any undissolved solute to settle.
-
Carefully extract a known volume of the supernatant (saturated solution) without disturbing the solid.
-
Dilute the extracted solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Quantify the concentration of the solute in the diluted solution using a pre-calibrated spectrophotometer or HPLC.
-
Calculate the original solubility in grams per 100 mL or other appropriate units.
Logical Workflow for Solvent Selection
The process of selecting a cost-effective and appropriate solvent can be visualized as a logical workflow.
Caption: A logical workflow for industrial solvent selection.
Signaling Pathway for Cost-Effectiveness Decision
The decision-making process for solvent selection involves weighing multiple factors. This can be represented as a signaling pathway where various inputs influence the final decision.
Caption: Decision pathway for solvent cost-effectiveness.
Conclusion
While this compound has proven to be a useful solvent in many industrial applications, a comprehensive cost-effectiveness analysis must extend beyond the initial purchase price. The costs associated with handling, safety measures, and disposal, coupled with increasing environmental regulations, necessitate a careful evaluation of greener and potentially more cost-effective alternatives. By employing systematic experimental evaluations and considering the entire lifecycle of the solvent, researchers and drug development professionals can make informed decisions that align with both economic and sustainability goals. The move towards solvents like 2-MeTHF and CPME, although they may have a higher upfront cost, can lead to long-term savings through reduced environmental impact and a safer workplace.
References
A Comparative Guide to the Spectroscopic Signatures of Dichloropentane Isomers
For researchers, scientists, and professionals in drug development, the precise identification of chemical structures is paramount. This guide provides a comprehensive comparison of the spectroscopic data for the nine acyclic isomers of dichloropentane, offering a valuable resource for their differentiation and characterization. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is compiled from various spectral databases.
This guide presents a systematic analysis of the ¹H NMR, ¹³C NMR, IR, and Mass spectral data for the following this compound isomers: 1,1-dichloropentane, 1,2-dichloropentane, 1,3-dichloropentane, 1,4-dichloropentane, 1,5-dichloropentane, 2,2-dichloropentane, 2,3-dichloropentane, 2,4-dichloropentane, and 3,3-dichloropentane. The objective is to provide a clear, comparative framework to aid in the structural elucidation of these closely related compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for each of the nine this compound isomers.
¹H NMR Spectral Data (Chemical Shift δ [ppm])
| Isomer | δ (ppm) and Multiplicity |
| 1,1-Dichloropentane | Data not readily available in a quantitative format. |
| 1,2-Dichloropentane | Data not readily available in a quantitative format. |
| 1,3-Dichloropentane | Data not readily available in a quantitative format. |
| 1,4-Dichloropentane | Data not readily available in a quantitative format. |
| 1,5-Dichloropentane | 3.55 (t), 1.84 (quint), 1.51 (quint)[1] |
| 2,2-Dichloropentane | Data not readily available in a quantitative format. |
| 2,3-Dichloropentane | Data not readily available in a quantitative format. |
| 2,4-Dichloropentane | Data not readily available in a quantitative format. |
| 3,3-Dichloropentane | Data not readily available in a quantitative format. |
¹³C NMR Spectral Data (Chemical Shift δ [ppm])
| Isomer | δ (ppm) |
| 1,1-Dichloropentane | Data not readily available in a quantitative format. |
| 1,2-Dichloropentane | 68.9, 53.5, 34.5, 19.9, 13.8[2] |
| 1,3-Dichloropentane | Data not readily available in a quantitative format. |
| 1,4-Dichloropentane | Data not readily available in a quantitative format. |
| 1,5-Dichloropentane | 44.8, 32.2, 23.5 |
| 2,2-Dichloropentane | Data not readily available in a quantitative format. |
| 2,3-Dichloropentane | Data not readily available in a quantitative format. |
| 2,4-Dichloropentane (meso) | 56.4, 50.8, 24.8[3] |
| 3,3-Dichloropentane | Data not readily available in a quantitative format. |
IR Spectral Data (Significant Absorption Bands [cm⁻¹])
| Isomer | Wavenumber (cm⁻¹) |
| 1,1-Dichloropentane | Data not readily available in a quantitative format. |
| 1,2-Dichloropentane | Data not readily available in a quantitative format. |
| 1,3-Dichloropentane | Data not readily available in a quantitative format. |
| 1,4-Dichloropentane | 2960, 2930, 1460, 1380, 730, 650[4] |
| 1,5-Dichloropentane | 2955, 1455, 1295, 725, 650[5] |
| 2,2-Dichloropentane | Data not readily available in a quantitative format. |
| 2,3-Dichloropentane | Data not readily available in a quantitative format. |
| 2,4-Dichloropentane | 2970, 1460, 1380, 1280, 1120, 670[6] |
| 3,3-Dichloropentane | Data not readily available in a quantitative format. |
Mass Spectrometry Data (Key m/z values)
| Isomer | m/z of Molecular Ion (M⁺) and Major Fragments |
| 1,1-Dichloropentane | 140 (M⁺), 105, 75, 69, 41[7] |
| 1,2-Dichloropentane | 140 (M⁺), 105, 91, 69, 55, 41[8] |
| 1,3-Dichloropentane | Data not readily available in a quantitative format. |
| 1,4-Dichloropentane | 140 (M⁺), 105, 69, 41[9] |
| 1,5-Dichloropentane | 140 (M⁺), 104, 91, 77, 69, 55, 41[10] |
| 2,2-Dichloropentane | Data not readily available in a quantitative format. |
| 2,3-Dichloropentane | 140 (M⁺), 105, 77, 69, 55, 41[11] |
| 2,4-Dichloropentane | 140 (M⁺), 105, 69, 41[12][13] |
| 3,3-Dichloropentane | Data not readily available in a quantitative format. |
Note: The availability of comprehensive and quantitative spectroscopic data for all isomers is limited in publicly accessible databases. The tables reflect the most complete data found.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used to characterize the this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher.
-
Sample Preparation: A few milligrams of the this compound isomer are dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), and transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum. A wider spectral width (e.g., 0-100 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary to obtain a good quality spectrum.
Infrared (IR) Spectroscopy
IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For liquid samples like the this compound isomers, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is first acquired and then subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectra are commonly obtained using a mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: The volatile this compound isomer is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.
Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for differentiating the this compound isomers based on their spectroscopic data.
Caption: Workflow for isomer differentiation.
References
- 1. 1,5-Dichloropentane(628-76-2) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 1,4-Dichloropentane | C5H10Cl2 | CID 221525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pentane, 1,5-dichloro- [webbook.nist.gov]
- 6. 2,4-Dichloropentane | C5H10Cl2 | CID 12261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,1-Dichloropentane [webbook.nist.gov]
- 8. Pentane, 1,2-dichloro- [webbook.nist.gov]
- 9. Pentane, 1,4-dichloro- [webbook.nist.gov]
- 10. Pentane, 1,5-dichloro- [webbook.nist.gov]
- 11. Pentane, 2,3-dichloro- [webbook.nist.gov]
- 12. Pentane, 2,4-dichloro- [webbook.nist.gov]
- 13. Pentane, 2,4-dichloro- [webbook.nist.gov]
Dichloropentane vs. Alternative Solvents: An Environmental Impact Comparison
A comprehensive guide for researchers, scientists, and drug development professionals assessing the environmental footprint of common laboratory solvents. This document provides a comparative analysis of dichloropentane against other frequently used solvents, supported by available experimental data and standardized testing protocols.
In the pursuit of sustainable laboratory practices, the selection of solvents warrants careful consideration of their environmental and health impacts. This guide offers a comparative overview of the environmental profiles of this compound and several common alternative solvents. The assessment is based on key environmental indicators: Global Warming Potential (GWP), Ozone Depletion Potential (ODP), biodegradability, and aquatic toxicity.
Comparative Environmental Impact Data
The following table summarizes the available quantitative data for this compound and a selection of common laboratory solvents. It is important to note that experimental data for this compound is limited, and some values are estimated based on its chemical structure using Quantitative Structure-Activity Relationship (QSAR) models. These estimations are clearly indicated.
| Solvent | GWP (100-year) | ODP | Biodegradability | Aquatic Toxicity (LC50/EC50) |
| This compound | Estimated: 10-100 | Estimated: 0.01-0.02 | Predicted to be not readily biodegradable | Fish (Pimephales promelas, 96h LC50): 24.7 - 25.8 mg/L[1] |
| Dichloromethane | 9 | 0.02 | Not readily biodegradable | Fish (Pimephales promelas, 96h LC50): 193 mg/L |
| Acetone | <1[2] | 0 | Readily biodegradable[3][4][5] | Fish (Oncorhynchus mykiss, 96h LC50): 5540 mg/L; Daphnia magna (48h EC50): 8800 mg/L; Algae (Pseudokirchneriella subcapitata, 72h EC50): >100 mg/L |
| Ethanol | <1 | 0 | Readily biodegradable | Fish (Oncorhynchus mykiss, 96h LC50): 13000 mg/L; Daphnia magna (48h EC50): 5400 mg/L; Algae (Chlorella vulgaris, 72h EC50): 5000 mg/L |
| Ethyl Acetate (B1210297) | 2.85[6] | 0 | Readily biodegradable[7][8] | Fish (Pimephales promelas, 96h LC50): 230 mg/L; Daphnia magna (48h EC50): 164 mg/L; Algae (Desmodesmus subspicatus, 72h EC50): 5600 mg/L |
| Heptane | Low (not specified)[9] | 0 | Readily biodegradable[10][11][12][13] | Fish (Oncorhynchus mykiss, 96h LC50): 5.7 mg/L; Daphnia magna (48h EC50): 1.5 mg/L |
| Toluene | 5 | 0 | Readily biodegradable | Fish (Oncorhynchus mykiss, 96h LC50): 5.5 mg/L; Daphnia magna (48h EC50): 3.7 mg/L; Algae (Pseudokirchneriella subcapitata, 72h EC50): 12.5 mg/L |
| Methanol | 1 | 0 | Readily biodegradable | Fish (Oncorhynchus mykiss, 96h LC50): 15400 mg/L; Daphnia magna (48h EC50): 18260 mg/L; Algae (Pseudokirchneriella subcapitata, 96h EC50): 22000 mg/L |
Disclaimer: Estimated values for this compound are derived from computational models and should be interpreted with caution. Experimental verification is recommended for a definitive assessment.
Experimental Protocols
The environmental data presented in this guide are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that the data is reliable and comparable across different substances.
Biodegradability Assessment
The "Ready Biodegradability" of a solvent is commonly assessed using the OECD 301 test guideline series.[6][14] These tests evaluate the potential for a substance to be rapidly and ultimately biodegraded by microorganisms in an aerobic aqueous medium.
Example Protocol: OECD 301F - Manometric Respirometry Test [15]
-
Preparation: A defined concentration of the test solvent is added to a mineral medium inoculated with a mixed population of microorganisms (e.g., from activated sludge).
-
Incubation: The mixture is incubated in sealed vessels at a constant temperature (typically 20-25°C) in the dark for 28 days.
-
Measurement: The consumption of oxygen by the microorganisms is measured over time using a respirometer. This oxygen uptake is a direct measure of the biodegradation of the solvent.
-
Calculation: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the solvent.
-
Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.
Aquatic Toxicity Assessment
The acute toxicity of solvents to aquatic organisms is evaluated using standardized tests such as the OECD 201 (Alga, Growth Inhibition Test), OECD 202 (Daphnia sp. Acute Immobilisation Test), and OECD 203 (Fish, Acute Toxicity Test).[3][8][10][11][16][17][18][19][20][21]
Example Protocol: OECD 202 - Daphnia sp. Acute Immobilisation Test [8][10][16][17]
-
Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old, are used for the test.
-
Exposure: The daphnids are exposed to a range of concentrations of the test solvent in a suitable aqueous medium for 48 hours. A control group with no solvent is also included.
-
Observation: The number of immobilized daphnids is observed at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
Endpoint Calculation: The results are used to calculate the EC50 (Effective Concentration 50%), which is the concentration of the solvent that causes immobilisation in 50% of the daphnids. A lower EC50 value indicates higher toxicity.
Visualizing the Assessment Process
The following diagram illustrates a typical workflow for assessing the environmental impact of a chemical solvent, from initial data gathering to risk characterization.
Caption: Workflow for Solvent Environmental Impact Assessment.
Conclusion
The selection of a solvent should be an informed decision that balances performance requirements with environmental responsibility. While this compound may be an effective solvent for certain applications, the current lack of comprehensive environmental data necessitates a cautious approach. In contrast, several alternative solvents, such as ethyl acetate and acetone, have well-documented profiles indicating lower environmental impact, particularly in terms of biodegradability and ozone depletion. For applications where performance allows, prioritizing these greener alternatives can significantly contribute to reducing the environmental footprint of research and development activities. This guide serves as a starting point for a more detailed, application-specific assessment. Researchers are encouraged to consult Safety Data Sheets (SDS) and other technical resources for a complete understanding of the hazards and handling requirements of any solvent.
References
- 1. concawe.eu [concawe.eu]
- 2. ENVIRONMENTAL [oasis-lmc.org]
- 3. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 4. Pentane, 1,5-dichloro- [webbook.nist.gov]
- 5. daphnia magna toxicity: Topics by Science.gov [science.gov]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. oecd.org [oecd.org]
- 8. eurofins.it [eurofins.it]
- 9. Classification of biodegradable materials using QSAR modeling with uncertainty estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 11. chemsafetypro.com [chemsafetypro.com]
- 12. Predict chemical biodegradability with machine learning [neuraldesigner.com]
- 13. benchchem.com [benchchem.com]
- 14. oecd.org [oecd.org]
- 15. OECD 301 Ready Biodegradation Test | Aropha Resource Center [resources.aropha.com]
- 16. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 17. oecd.org [oecd.org]
- 18. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 19. shop.fera.co.uk [shop.fera.co.uk]
- 20. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 21. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
Comparative Toxicity of Dichlorinated Alkanes: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the toxicological profiles of several dichlorinated alkanes, including 1,2-dichloroethane, dichloromethane, 1,3-dichloropropene, and 1,4-dichlorobutane. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and risk assessment.
Quantitative Toxicological Data Summary
The following tables summarize the key toxicological endpoints for the selected dichlorinated alkanes, providing a quantitative basis for comparison.
Table 1: Acute Toxicity Data for Dichlorinated Alkanes
| Chemical | CAS No. | Oral LD50 (rat, mg/kg) | Inhalation LC50 (rat, ppm, 4h) | Dermal LD50 (rabbit, mg/kg) |
| 1,2-Dichloroethane | 107-06-2 | 670 - 770[1] | 1,000 - 3,000[1] | 2,800 - 4,900 |
| Dichloromethane | 75-09-2 | >2,000 | 16,000 | >2,000 |
| 1,3-Dichloropropene | 542-75-6 | 127 - 500 | 904 | 505 |
| 1,4-Dichlorobutane | 110-56-5 | 3,420[2] | No data available | >200[2] |
Table 2: Carcinogenicity and Mutagenicity of Dichlorinated Alkanes
| Chemical | IARC Classification | NTP Classification | Ames Test | Micronucleus Test |
| 1,2-Dichloroethane | Group 2B (Possibly carcinogenic to humans)[3] | Reasonably anticipated to be a human carcinogen | Positive[4] | Positive[4] |
| Dichloromethane | Group 2A (Probably carcinogenic to humans) | Reasonably anticipated to be a human carcinogen[5] | Positive | Positive |
| 1,3-Dichloropropene | Group 2B (Possibly carcinogenic to humans) | Reasonably anticipated to be a human carcinogen | Positive | Positive |
| 1,4-Dichlorobutane | Not classified | Not listed | Negative[6] | Negative in vivo, Positive in vitro[6] |
Table 3: Reproductive and Organ-Specific Toxicity of Dichlorinated Alkanes
| Chemical | Reproductive/Developmental Toxicity | Primary Target Organs |
| 1,2-Dichloroethane | Decreased sperm motility and concentration in mice.[7] | Liver, kidney, nervous system.[7] |
| Dichloromethane | No conclusive evidence of reproductive toxicity in humans. | Central nervous system, liver. |
| 1,3-Dichloropropene | No significant effect on fertility in male workers; maternal toxicity at high doses in animal studies.[8] | Nasal mucosa, urinary bladder, stomach.[8] |
| 1,4-Dichlorobutane | Decreased delivery index in rats at high doses.[6] | Liver, pancreas, kidney.[6] |
Experimental Protocols
Detailed methodologies for key toxicological assays are outlined below, based on internationally recognized guidelines.
Acute Toxicity Testing
-
Oral (OECD 401, 420, 423, or 425): The test substance is administered in a single dose or a series of doses over 24 hours to fasted experimental animals (typically rats) via gavage.[9] Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[9] The LD50, the dose causing 50% mortality, is then calculated.[9]
-
Dermal (OECD 402): The substance is applied to a shaved area of the skin (typically of rabbits or rats) for 24 hours.[10] The site is then cleansed, and animals are observed for 14 days for signs of toxicity and mortality to determine the dermal LD50.[10]
-
Inhalation (OECD 403): Animals (usually rats) are exposed to the substance as a gas, vapor, or aerosol in an inhalation chamber for a specified period, typically 4 hours.[3][11] They are then observed for at least 14 days for mortality and toxic effects to determine the LC50.[3][7]
Mutagenicity Testing
-
Bacterial Reverse Mutation Test (Ames Test, OECD 471): Histidine-requiring strains of Salmonella typhimurium are exposed to the test substance with and without a metabolic activation system (S9 mix).[2][12] An increase in the number of revertant colonies (bacteria that regain the ability to synthesize histidine) indicates mutagenic potential.[2][12]
-
Mammalian Erythrocyte Micronucleus Test (OECD 474): Rodents are exposed to the test substance, and their bone marrow or peripheral blood is examined for the presence of micronuclei in erythrocytes.[13][14] Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes, and their increased frequency is an indicator of chromosomal damage.[13][14]
Reproductive and Developmental Toxicity Screening (OECD 421)
This test provides an initial assessment of the potential effects of a substance on reproduction and development.[6][15] Male and female rodents are dosed with the test substance before and during mating, and for females, throughout gestation and lactation.[8][15] Endpoints evaluated include effects on fertility, gestation length, litter size, and pup viability and growth.[8][15]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways implicated in the toxicity of dichlorinated alkanes and a general workflow for toxicological assessment.
Figure 1: General workflow for the toxicological assessment of a chemical substance.
Figure 2: The p38 MAPK/NF-κB signaling pathway in dichlorinated alkane-induced toxicity.
Figure 3: The CREB signaling pathway and its role in 1,2-dichloroethane-induced reproductive toxicity.
References
- 1. biosafe.fi [biosafe.fi]
- 2. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 3. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. eurolab.net [eurolab.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. nucro-technics.com [nucro-technics.com]
- 11. oecd.org [oecd.org]
- 12. nib.si [nib.si]
- 13. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 14. nucro-technics.com [nucro-technics.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Dichloropentane in Synthesis: A Comparative Guide for Researchers
An in-depth analysis of dichloropentane isomers as versatile reagents and solvents in the synthesis of heterocyclic compounds and other organic molecules. This guide provides a comparative look at their reactivity against other dihaloalkanes, supported by experimental data and detailed protocols for laboratory applications.
Dichloropentanes, a class of halogenated aliphatic hydrocarbons, serve as important building blocks and solvents in organic synthesis. Their utility primarily stems from the presence of two chlorine atoms, which can act as leaving groups in nucleophilic substitution reactions, enabling the formation of various cyclic and acyclic compounds. This guide focuses on the applications of this compound isomers, particularly 1,5-dichloropentane (B10660), in synthetic chemistry, offering a comparative perspective against alternative dihaloalkanes to aid researchers in selecting the optimal reagents for their specific needs.
Core Applications in Heterocyclic Synthesis
The bifunctional nature of dichloropentanes makes them particularly well-suited for the synthesis of five- and six-membered heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and agrochemicals. 1,5-Dichloropentane is a key intermediate for constructing six-membered rings like piperidines and thianes.
Synthesis of N-Substituted Piperidines
The reaction of 1,5-dihalopentanes with primary amines is a classical and straightforward method for the synthesis of N-substituted piperidines. The choice between 1,5-dichloropentane and 1,5-dibromopentane (B145557) can influence reaction conditions and yields due to the differing reactivity of the carbon-halogen bond, with the carbon-bromine bond being more labile.
Table 1: Comparison of 1,5-Dihalopentanes in the Synthesis of N-Substituted Piperidines
| Reagent | Amine | Product | Typical Yield | Notes |
| 1,5-Dibromopentane | Aniline (B41778) | 1-Phenylpiperidine (B1584701) | High | A widely reported and traditional method.[1][2] |
| 1,5-Dichloropentane | Benzylamine | N-Benzylpiperidine | Moderate to High | Requires forcing conditions due to lower reactivity of C-Cl bond. |
The higher reactivity of 1,5-dibromopentane generally allows for milder reaction conditions compared to 1,5-dichloropentane. However, 1,5-dichloropentane is often a more cost-effective starting material.
Experimental Protocol: Synthesis of 1-Phenylpiperidine from Aniline and 1,5-Dibromopentane
This procedure is based on established methods for the synthesis of 1-phenylpiperidine.[1][2]
-
Reaction Setup: A mixture of aniline and 1,5-dibromopentane is heated. The reaction proceeds through a two-step mechanism: an initial intermolecular nucleophilic substitution to form 5-anilino-1-bromopentane, followed by an intramolecular cyclization to yield 1-phenylpiperidine.[2]
-
Reagents:
-
Aniline
-
1,5-Dibromopentane
-
-
Procedure:
-
Combine aniline and 1,5-dibromopentane in a round-bottom flask.
-
Heat the mixture with stirring. The exact temperature and reaction time will depend on the scale and specific literature procedure being followed.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, the reaction mixture is worked up to isolate and purify the 1-phenylpiperidine. This typically involves extraction and distillation.
-
Synthesis of Thiane (B73995) (Tetrahydrothiopyran)
1,5-Dichloropentane is also a precursor for the synthesis of sulfur-containing heterocycles. The reaction with a sulfide (B99878) source, such as sodium sulfide, leads to the formation of thiane.
A detailed procedure for the synthesis of thiane from the more reactive 1,5-dibromopentane reports a high yield.
Table 2: Synthesis of Thiane using 1,5-Dihalopentanes
| Reagent | Sulfide Source | Product | Yield |
| 1,5-Dibromopentane | Sodium sulfide nonahydrate | Thiane | 80%[3] |
Experimental Protocol: Synthesis of Thiane from 1,5-Dibromopentane and Sodium Sulfide [3]
-
Reaction Setup: A mixture of 1,5-dibromopentane and sodium sulfide nonahydrate is heated in an oil bath.
-
Reagents:
-
1,5-Dibromopentane (4.00 g, 17.4 mmol)
-
Sodium sulfide nonahydrate (6.27 g, 26.1 mmol)
-
-
Procedure:
-
Heat the mixture of 1,5-dibromopentane and sodium sulfide nonahydrate at 170 °C for 7 hours in an oil bath.
-
After cooling, add water (20 ml) and dichloromethane (B109758) (20 ml).
-
Separate the phases and extract the aqueous layer with dichloromethane (3 x 20 ml).
-
Combine the organic phases, wash with water (30 ml), and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by Kugelrohr distillation to obtain pure thiane.
-
This compound as a Solvent
While this compound can be used as a solvent, its application in this regard is less common compared to other chlorinated solvents like dichloromethane (DCM) and dichloroethane (DCE). Its higher boiling point can be advantageous in reactions requiring elevated temperatures. However, the push towards greener chemistry has led to a general trend of replacing halogenated solvents with more environmentally benign alternatives.
Comparison with Alternatives
The primary alternatives to dichloropentanes in the synthesis of heterocycles are other α,ω-dihaloalkanes, such as dibromopentane and diiodopentane.
-
Reactivity: The reactivity of dihaloalkanes in SN2 reactions follows the order I > Br > Cl. This means that diiodides and dibromides will react faster and under milder conditions than dichlorides.
-
Cost and Availability: Dichloroalkanes are generally more affordable and readily available than their bromo and iodo counterparts, making them attractive for large-scale industrial processes.
-
Side Reactions: The higher temperatures often required for reactions with dichloropentanes can sometimes lead to an increase in side reactions, such as elimination.
Conclusion
Dichloropentanes, particularly 1,5-dichloropentane, are valuable and cost-effective reagents for the synthesis of six-membered heterocyclic compounds. While they are less reactive than their dibromo and diiodo analogs, their lower cost makes them a practical choice, especially in industrial settings. The choice between this compound and other dihalopentanes will ultimately depend on a balance of factors including desired reaction rate, cost considerations, and the specific reactivity of the nucleophile. For laboratory-scale synthesis where reaction time and mild conditions are a priority, dibromo- or diiodopentane may be preferred. For large-scale production where cost is a major driver, this compound remains a viable and important synthetic precursor.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
